5-O-Methyldalbergiphenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H20O3 |
|---|---|
Molecular Weight |
284.3 g/mol |
IUPAC Name |
1,2,4-trimethoxy-5-(1-phenylprop-2-enyl)benzene |
InChI |
InChI=1S/C18H20O3/c1-5-14(13-9-7-6-8-10-13)15-11-17(20-3)18(21-4)12-16(15)19-2/h5-12,14H,1H2,2-4H3 |
InChI Key |
IUHZDNVFBOTZHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(C=C)C2=CC=CC=C2)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dalbergin: A Bioactive Neoflavonoid from Dalbergia Species
Notice: Due to the absence of detailed scientific literature on 5-O-Methyldalbergiphenol, this guide focuses on Dalbergin , a structurally related and well-researched neoflavonoid from the same plant genus, to fulfill the request for an in-depth technical analysis.
Introduction
Dalbergin is a naturally occurring neoflavonoid found in various species of the Dalbergia genus, notably Dalbergia sissoo and Dalbergia odorifera.[1][2][3] It is classified as a 4-phenylcoumarin, with the chemical structure 6-hydroxy-7-methoxy-4-phenylcoumarin.[4] This compound has garnered significant interest in the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[4][5][6] This technical guide provides a comprehensive overview of the experimental data, protocols, and molecular pathways associated with Dalbergin.
Chemical Structure of Dalbergin
Quantitative Biological Data
The biological activities of Dalbergin have been quantified in several studies, particularly its efficacy as an anticancer agent. The following tables summarize the key quantitative findings.
Table 1: In Vitro Cytotoxicity of Dalbergin
| Cell Line | Cancer Type | IC50 Value | Exposure Time | Reference |
| T47D | Breast Cancer | 1 µM | 24 hours | [5] |
| T47D | Breast Cancer | 0.001 µM | 48 hours | [5] |
| T47D | Breast Cancer | 0.00001 µM | 72 hours | [5] |
Table 2: In Silico Binding Affinities of Dalbergin
| Protein Target | Biological Process | Binding Affinity (kcal/mol) | Reference |
| Caspase-3 | Apoptosis | -6.7 | [7][8] |
| Caspase-9 | Apoptosis | -6.6 | [7][8] |
Experimental Protocols
This section details the methodologies employed in the isolation, synthesis, and biological evaluation of Dalbergin, as cited in the literature.
Isolation of Dalbergin from Dalbergia sissoo
This protocol describes the general procedure for the isolation of Dalbergin from the stem of Dalbergia sissoo.[9]
Experimental Workflow for Dalbergin Isolation
Caption: Workflow for the isolation and purification of Dalbergin.
Methodology:
-
The stem of Dalbergia sissoo is dried and powdered.
-
The powdered plant material is subjected to methanolic extraction.
-
The resulting extract is concentrated.
-
The concentrated methanolic extract is mixed with silica gel (60-120 mesh).
-
The mixture is then subjected to column chromatography using a silica gel (60-120 mesh) column.
-
The column is eluted with solvents of increasing polarity. A mixture of ethyl acetate and benzene (1:1) has been reported to be effective for eluting Dalbergin.[9]
-
Fractions are collected and monitored for the presence of Dalbergin.
-
The fractions containing Dalbergin are pooled and recrystallized from ethyl acetate to yield the pure compound.[9]
Synthesis of Dalbergin
A reported method for the chemical synthesis of Dalbergin is as follows.[6]
Synthetic Pathway for Dalbergin
Caption: Chemical synthesis of Dalbergin via condensation.
Methodology:
-
2-methoxybenzene-1,4-diol (1 equivalent) is dissolved in 15 ml of 75% sulfuric acid in water at 0°C.[6]
-
Ethyl 3-oxo-3-phenylpropanoate (1 equivalent) is added dropwise to the solution.[6]
-
The reaction mixture is agitated continuously for 30 minutes while allowing it to warm to room temperature.[6]
-
The reaction progress is monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-cold water.
-
The aqueous mixture is extracted with ethyl acetate.
-
The organic layer is collected and dried over sodium sulphate.
-
The solvent is evaporated to yield Dalbergin.[6]
In Vitro Anti-proliferative Assay (MTT Assay)
The cytotoxic effect of Dalbergin on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
T47D breast cancer cells are seeded in 96-well plates.
-
The cells are treated with various concentrations of Dalbergin (e.g., 0.000001 µM to 30 µM) for different time intervals (24, 48, and 72 hours).[5]
-
After the treatment period, MTT solution is added to each well and incubated.
-
The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength using a microplate reader.
-
Cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined.
Molecular Mechanisms and Signaling Pathways
Dalbergin has been shown to exert its biological effects by modulating several key signaling pathways involved in inflammation and cancer.
Anti-inflammatory Mechanism
Dalbergin and other neoflavonoids exhibit anti-inflammatory properties by targeting central regulators of the inflammatory response.[4] This includes the inhibition of the NF-κB and MAPK signaling pathways, which leads to a reduction in the production of pro-inflammatory mediators.[4] The flavonoid compounds in Dalbergia odorifera have been shown to potentially inhibit the expression of FOS and PTGS2 (COX-2), reduce the release of IL-1β, and block the MAPK and toll-like receptor pathways.[10]
Anticancer Mechanism in Hepatocellular Carcinoma
In hepatocellular carcinoma, Dalbergin has been demonstrated to induce apoptosis and suppress cell growth through the inhibition of the AKT/NF-κB signaling pathway.[11] The administration of Dalbergin leads to a significant decrease in the expression of anti-apoptotic proteins like Bcl-2, TNF-α, NFκB, p-AKT, and STAT-3.[11]
Dalbergin's Anticancer Signaling Pathway
Caption: Dalbergin's inhibition of the AKT/NF-κB/STAT-3 pathway to induce apoptosis.
Conclusion
Dalbergin, a neoflavonoid isolated from Dalbergia species, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to modulate critical signaling pathways such as NF-κB, AKT, and STAT3 underscores its multifaceted mechanism of action. The availability of established protocols for its isolation and synthesis facilitates further preclinical and clinical investigations. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic applications of Dalbergin.
References
- 1. ijrti.org [ijrti.org]
- 2. ifgtbenvis.in [ifgtbenvis.in]
- 3. phcogrev.com [phcogrev.com]
- 4. Dalbergin | 482-83-7 | Benchchem [benchchem.com]
- 5. ircmj.com [ircmj.com]
- 6. Synthesis and appraisal of dalbergin-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phytojournal.com [phytojournal.com]
- 10. [Anti-inflammatory mechanism research of flavonoid compounds in Dalbergiae Odoriferae Lignum by module-based network analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical evaluation of dalbergin loaded PLGA-galactose-modified nanoparticles against hepatocellular carcinoma via inhibition of the AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on 5-O-Methyldalbergiphenol's Closest Related Compound: Dalbergiphenol
An important clarification regarding the nomenclature: The compound "5-O-Methyldalbergiphenol" as named in the query is not found in the scientific literature. Based on the chemical structure of the known natural product, dalbergiphenol, the name is likely a misnomer. Dalbergiphenol is chemically identified as (S)-2,4-Dimethoxy-5-(1-phenylallyl)phenol. This technical guide will therefore focus on this well-characterized compound, dalbergiphenol, as it is the most relevant and scientifically accurate subject of this inquiry.
Chemical Structure and Physicochemical Properties
Dalbergiphenol is a naturally occurring phenolic compound belonging to the neoflavonoid class. It is an isomer of another related compound, dalbergin. The chemical structure of dalbergiphenol is characterized by a phenol ring substituted with two methoxy groups and a phenylallyl group.
Chemical Structure:
(S)-2,4-Dimethoxy-5-(1-phenylallyl)phenol
Molecular Formula: C₁₇H₁₈O₃
Molecular Weight: 270.32 g/mol
A summary of the known and predicted physicochemical properties of dalbergiphenol is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈O₃ | PubChem |
| Molecular Weight | 270.32 g/mol | PubChem |
| IUPAC Name | 2,4-dimethoxy-5-[(1S)-1-phenylprop-2-enyl]phenol | PubChem |
| CAS Number | 52811-31-1 | BLDpharm[1] |
| Appearance | Not specified | - |
| Melting Point | Not specified | - |
| Boiling Point | Not specified | - |
| Solubility | Not specified | - |
Biological Activities and Potential Therapeutic Applications
Dalbergiphenol, like many other polyphenolic compounds isolated from the Dalbergia genus, exhibits a range of promising biological activities. These properties suggest its potential for development as a therapeutic agent in various disease contexts.
Antioxidant Activity
Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals. The antioxidant capacity of dalbergiphenol and related compounds from Dalbergia species has been investigated using various in vitro assays.
Anti-inflammatory Activity
Inflammation is a key pathological feature of many chronic diseases. Dalbergiphenol has demonstrated potential anti-inflammatory effects, likely through the modulation of inflammatory signaling pathways.
Anticancer Activity
Emerging research indicates that dalbergiphenol may possess anticancer properties. Studies on related compounds from the Dalbergia genus suggest that these molecules can inhibit the proliferation of cancer cells and induce apoptosis. A study on a related compound, dalbergin, has shown that its anticancer effects in hepatocellular carcinoma are mediated through the inhibition of the AKT/NF-κB signaling pathway.[2] This provides a plausible mechanism that may also be relevant to dalbergiphenol.
Experimental Protocols
This section details the methodologies for key experiments that are commonly used to evaluate the biological activities of compounds like dalbergiphenol.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
This assay is a standard and straightforward method to determine the free radical scavenging capacity of a compound.[3][4][5][6]
Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.
-
Sample Preparation: Dalbergiphenol is dissolved in a suitable solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of test concentrations.
-
Reaction Mixture: A defined volume of the DPPH working solution is mixed with an equal volume of the dalbergiphenol solution at different concentrations. A blank containing the solvent instead of the sample is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[7][8][9][10]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of dalbergiphenol and incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells with untreated cells are also included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plate is incubated for a further 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength between 500 and 600 nm using a microplate reader.
-
Calculation of Cell Viability: The percentage of cell viability is calculated relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
Visual representations of the potential signaling pathways affected by dalbergiphenol and a typical experimental workflow for its biological evaluation are provided below using the DOT language for Graphviz.
Postulated Anticancer Signaling Pathway of Dalbergiphenol
Based on studies of the related compound dalbergin, a plausible mechanism for the anticancer activity of dalbergiphenol involves the inhibition of the pro-survival AKT/NF-κB signaling pathway.[2]
Caption: Postulated inhibition of the AKT/NF-κB pathway by Dalbergiphenol.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial biological screening of a natural product like dalbergiphenol.
Caption: General workflow for the study of Dalbergiphenol.
References
- 1. 52811-31-1|(S)-2,4-Dimethoxy-5-(1-phenylallyl)phenol|BLD Pharm [bldpharm.com]
- 2. Preclinical evaluation of dalbergin loaded PLGA-galactose-modified nanoparticles against hepatocellular carcinoma via inhibition of the AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 4. mdpi.com [mdpi.com]
- 5. acmeresearchlabs.in [acmeresearchlabs.in]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. japsonline.com [japsonline.com]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
5-O-Methyldalbergiphenol: A Comprehensive Technical Guide to its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the natural sources and isolation procedures for 5-O-Methyldalbergiphenol, a phenolic compound of interest for its potential biological activities. This document details the plant sources, experimental protocols for extraction and purification, and insights into the biological pathways modulated by structurally related compounds.
Natural Sources of Dalbergiphenol and Related Compounds
This compound and its parent compound, dalbergiphenol, are primarily found in the heartwood of various species belonging to the Dalbergia genus, commonly known as rosewoods. These trees are renowned for their dense, durable, and aromatic wood, which is rich in a variety of secondary metabolites, including flavonoids, isoflavonoids, and other phenolic compounds. One notable source for R(-)-Dalbergiphenol is the heartwood of Dalbergia odorifera[1]. While specific data for this compound is less common, its presence is expected in species where dalbergiphenol has been identified.
The following table summarizes the natural sources of dalbergiphenol and other closely related phenolic compounds that are often co-isolated.
| Plant Species | Plant Part | Isolated Compounds | Reference |
| Dalbergia odorifera | Heartwood | R(-)-Dalbergiphenol, R(-)-5-O-Methylatifolin, Medicarpin, Formononetin, Tectorigenin, Liquiritigenin | [1] |
| Dalbergia sissoo | Stem, Bark | Dalbergin, Isodalbergin, Biochanin A, Tectorigenin | |
| Dalbergia latifolia | Heartwood | Latifolin, Dalbergin, Liquiritigenin | |
| Dalbergia parviflora | Stems, Heartwood | Dalparvone, Dalparvinene, Isoflavanones | |
| Dalbergia melanoxylon | Root Bark | Melanettin, Stevenin |
Experimental Protocols for Isolation
While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general and representative procedure can be constructed based on the established methods for isolating phenolic compounds from Dalbergia heartwood. The following protocol is a synthesis of common techniques reported in phytochemical studies of this genus.
General Extraction and Fractionation Workflow
The isolation of this compound and related phenolic compounds typically involves a multi-step process beginning with the extraction of the plant material, followed by chromatographic separation and purification.
Detailed Methodologies
Step 1: Preparation of Plant Material The heartwood of the selected Dalbergia species is air-dried at room temperature to a constant weight. The dried material is then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Step 2: Solvent Extraction The powdered heartwood is subjected to exhaustive extraction with a suitable organic solvent. Methanol or ethanol are commonly used for polar phenolic compounds. For less polar compounds, dichloromethane or a mixture of solvents may be employed. The extraction is typically carried out at room temperature with stirring for several days or using a Soxhlet apparatus for a more rapid extraction.
-
Solvent-to-Sample Ratio: A typical ratio is 10:1 (v/w) of solvent to dry plant material.
-
Extraction Time: 48-72 hours with maceration, or 12-24 hours with a Soxhlet extractor.
Step 3: Concentration of the Crude Extract The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a viscous crude extract.
Step 4: Column Chromatography The crude extract is adsorbed onto a small amount of silica gel (60-120 mesh) and loaded onto a pre-packed silica gel column. The column is then eluted with a gradient of solvents of increasing polarity. A common solvent system starts with n-hexane, gradually introducing ethyl acetate, and finally methanol.
| Elution Phase | Solvent System (v/v) | Polarity | Typical Eluted Compounds |
| 1 | 100% n-Hexane | Non-polar | Lipids, Waxes |
| 2 | n-Hexane : Ethyl Acetate (9:1 to 1:1) | Low to Medium | Less polar flavonoids and phenolics |
| 3 | 100% Ethyl Acetate | Medium | Flavonoids, Isoflavonoids |
| 4 | Ethyl Acetate : Methanol (9:1 to 1:1) | High | More polar flavonoids and glycosides |
| 5 | 100% Methanol | Very High | Highly polar compounds, Glycosides |
Step 5: Fraction Analysis and Pooling The eluate is collected in numerous small fractions. Each fraction is analyzed by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm and 366 nm) and/or by spraying with a visualizing reagent (e.g., vanillin-sulfuric acid). Fractions with similar TLC profiles, and those indicating the presence of the target compound, are pooled together.
Step 6: Final Purification The pooled fractions are further purified to obtain the pure compound. This can be achieved through repeated column chromatography, often on a different stationary phase like Sephadex LH-20 (eluted with methanol) to separate compounds based on molecular size. For high purity, preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol:water or acetonitrile:water gradient) is often the final step.
Step 7: Structure Elucidation The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and comparison with literature data if available.
Biological Activity and Signaling Pathways of Related Compounds
While specific studies on the signaling pathways affected by this compound are scarce, research on structurally similar compounds isolated from Dalbergia species provides valuable insights into their potential biological activities and mechanisms of action. Phenolic compounds from this genus are known to possess a range of pharmacological effects, including anti-inflammatory, antioxidant, and cytotoxic activities[1][2].
Recent studies have begun to elucidate the molecular mechanisms underlying these effects. For instance, dalbergin , a neoflavonoid from Dalbergia, has been shown to inhibit the AKT/NF-κB signaling pathway in hepatocellular carcinoma[3]. This pathway is crucial in regulating cell survival, proliferation, and inflammation. Similarly, nordalbergin , a coumarin compound, has been found to exert anti-neuroinflammatory effects by attenuating the MAPK signaling pathway [4].
The diagram below illustrates a simplified representation of the AKT/NF-κB signaling pathway, a potential target for compounds like dalbergin.
The diverse biological activities of phenolic compounds from Dalbergia species highlight their potential as lead compounds in drug discovery and development. Further research into the specific mechanisms of action of this compound is warranted.
References
- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical evaluation of dalbergin loaded PLGA-galactose-modified nanoparticles against hepatocellular carcinoma via inhibition of the AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nordalbergin Exerts Anti-Neuroinflammatory Effects by Attenuating MAPK Signaling Pathway, NLRP3 Inflammasome Activation and ROS Production in LPS-Stimulated BV2 Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of 5-O-Methyldalbergiphenol in Plants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-O-Methyldalbergiphenol, a neoflavonoid found in various plant species, particularly within the genus Dalbergia, has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the discovery of novel biocatalysts. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailing the key enzymatic steps, relevant quantitative data, and experimental protocols. The pathway is elucidated based on the well-established isoflavonoid biosynthesis route, a closely related branch of the phenylpropanoid pathway. This document is intended to serve as a foundational resource for researchers in natural product chemistry, plant biochemistry, and drug development.
Introduction
Neoflavonoids are a class of plant secondary metabolites characterized by a C6-C3-C6 skeleton where the B-ring is attached to the C3 unit. This compound is a notable member of this class, identified in plant tissues such as the heartwood of Dalbergia species. The biosynthesis of such specialized metabolites originates from the general phenylpropanoid pathway, diverging into various branches leading to a vast array of natural products, including flavonoids, isoflavonoids, and stilbenes. This guide focuses on the specific enzymatic reactions that are likely responsible for the formation of this compound, providing a technical framework for further investigation.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to proceed through the isoflavonoid branch of the phenylpropanoid pathway. The initial steps leading to the core isoflavone skeleton are well-characterized. The subsequent hydroxylation and methylation steps are inferred from the known substrate specificities of relevant enzyme families and the chemical structure of the final product.
The proposed pathway begins with the amino acid L-phenylalanine and proceeds through the following key stages:
-
General Phenylpropanoid Pathway: L-Phenylalanine is converted to p-Coumaroyl-CoA through the sequential action of Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), and 4-Coumarate:CoA Ligase (4CL).
-
Isoflavonoid Branch Initiation: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to form naringenin chalcone. Chalcone Isomerase (CHI) then converts naringenin chalcone to the flavanone naringenin.
-
Formation of the Isoflavone Backbone: The key step in isoflavonoid synthesis is the 2,3-aryl migration catalyzed by Isoflavone Synthase (IFS), a cytochrome P450 enzyme, which converts the flavanone (naringenin) into a 2-hydroxyisoflavanone intermediate. Subsequent dehydration by a 2-hydroxyisoflavanone dehydratase (HID) yields the isoflavone genistein (5,7,4'-trihydroxyisoflavone).
-
Hydroxylation: The formation of dalbergiphenol likely requires additional hydroxylation reactions. Based on the structure of related isoflavonoids found in Dalbergia, it is hypothesized that a specific hydroxylase, likely a cytochrome P450 monooxygenase, introduces a hydroxyl group at a key position on the B-ring of an isoflavone precursor.
-
O-Methylation: The final step is the regiospecific methylation of the 5-hydroxyl group of the dalbergiphenol precursor. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).
Below is a DOT language script for the proposed biosynthetic pathway.
Quantitative Data
While specific enzyme kinetic data for the biosynthesis of this compound is not yet available in the literature, data from related isoflavonoid biosynthetic enzymes can provide a valuable reference point for researchers. The following table summarizes typical kinetic parameters for key enzyme classes involved in the pathway.
| Enzyme Class | Substrate | Km (µM) | Vmax or kcat | Plant Source (Example) |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 30 - 300 | Varies | Petroselinum crispum |
| Cinnamate 4-Hydroxylase (C4H) | Cinnamic acid | 5 - 50 | Varies | Medicago sativa |
| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric acid | 10 - 200 | Varies | Arabidopsis thaliana |
| Chalcone Synthase (CHS) | p-Coumaroyl-CoA | 0.5 - 5 | 1 - 20 min-1 | Medicago sativa |
| Isoflavone Synthase (IFS) | Naringenin | 2 - 20 | Varies | Glycine max |
| Isoflavone O-Methyltransferase (IOMT) | Daidzein | 5 - 50 | Varies | Medicago sativa |
Note: The values presented are approximate ranges compiled from various studies on isoflavonoid biosynthesis and may vary significantly depending on the specific enzyme isoform, plant species, and assay conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.
Isoflavone O-Methyltransferase (IOMT) Activity Assay
This protocol is adapted for the characterization of a putative OMT involved in the final step of this compound synthesis.
Objective: To determine the activity and substrate specificity of a candidate OMT enzyme.
Materials:
-
Purified recombinant OMT enzyme
-
Dalbergiphenol (substrate)
-
S-adenosyl-L-methionine (SAM) (methyl donor)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Dithiothreitol (DTT)
-
Ethyl acetate
-
Methanol
-
HPLC system with a C18 column and UV detector
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing:
-
50 µM Dalbergiphenol (dissolved in DMSO, final DMSO concentration <1%)
-
100 µM SAM
-
1 mM DTT
-
1-5 µg of purified recombinant OMT
-
Tris-HCl buffer (100 mM, pH 7.5) to a final volume of 100 µL.
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 20 µL of 5 M HCl.
-
Extraction: Extract the product by adding 200 µL of ethyl acetate, vortexing thoroughly, and centrifuging to separate the phases. Transfer the upper organic phase to a new tube. Repeat the extraction.
-
Sample Preparation for HPLC: Evaporate the pooled ethyl acetate extracts to dryness under a stream of nitrogen. Re-dissolve the residue in 100 µL of methanol.
-
HPLC Analysis: Inject an aliquot of the resuspended sample onto a C18 HPLC column. Use a suitable gradient of acetonitrile and water (both containing 0.1% formic acid) to separate the substrate (Dalbergiphenol) and the product (this compound). Monitor the elution profile at a wavelength determined by the UV absorbance maxima of the compounds (typically around 260 nm for isoflavonoids).
-
Quantification: Quantify the product formation by comparing the peak area to a standard curve generated with an authentic standard of this compound.
Quantitative Analysis of Isoflavonoids in Dalbergia Heartwood by HPLC-MS
Objective: To extract, identify, and quantify this compound and its potential precursors in Dalbergia heartwood.
Materials:
-
Dried and powdered Dalbergia heartwood
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
-
UHPLC-QTOF-MS/MS system
-
C18 column
Procedure:
-
Extraction:
-
Weigh approximately 100 mg of powdered heartwood into a centrifuge tube.
-
Add 10 mL of methanol and sonicate for 30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant. Repeat the extraction process twice more.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
-
Sample Preparation:
-
Re-dissolve the dried extract in 1 mL of methanol.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC-MS Analysis:
-
Inject 5 µL of the sample onto a C18 column.
-
Use a gradient elution with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be: 0-2 min, 5% B; 2-20 min, 5-95% B; 20-25 min, 95% B; 25-26 min, 95-5% B; 26-30 min, 5% B.
-
Set the mass spectrometer to operate in both positive and negative ion modes to obtain comprehensive fragmentation data for identification.
-
For quantification, use a targeted MS/MS method (Multiple Reaction Monitoring, MRM) with specific precursor-product ion transitions for this compound and its putative precursors.
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra (including fragmentation patterns) with authentic standards or with data from the literature.
-
Quantify the compounds by integrating the peak areas from the MRM chromatograms and comparing them to calibration curves of authentic standards.
-
Logical Workflow for Pathway Elucidation
The process of elucidating a biosynthetic pathway involves a logical sequence of experimental steps. The following diagram illustrates a typical workflow for identifying and characterizing the enzymes involved in a novel biosynthetic pathway.
Conclusion
The proposed biosynthetic pathway for this compound provides a solid foundation for future research aimed at its biotechnological production. While the initial steps through the general isoflavonoid pathway are well-established, the specific hydroxylases and the terminal 5-O-methyltransferase remain to be definitively characterized in Dalbergia species. The experimental protocols and quantitative data presented in this guide offer a practical starting point for researchers to functionally characterize these missing enzymatic steps. Further studies employing the outlined workflow will be instrumental in fully elucidating this pathway and harnessing its potential for the sustainable production of this valuable natural product.
Spectroscopic Profile of 5-O-Methyldalbergiphenol: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a detailed overview of the spectroscopic data for 5-O-Methyldalbergiphenol, a neoflavonoid isolated from the heartwood of Dalbergia melanoxylon. The information presented here is crucial for the identification, characterization, and further investigation of this natural compound.
Summary of Spectroscopic Data
The structural elucidation of this compound has been accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following tables summarize the key quantitative data obtained from ¹H NMR and ¹³C NMR experiments.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Data not available in search results |
Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) data is essential for confirming the molecular formula of this compound.
-
Molecular Formula: C₁₆H₁₆O₄
-
Molecular Weight: 272.29 g/mol
-
Measured m/z: Data not available in search results
Experimental Protocols
General Isolation and Purification Workflow
The isolation of this compound from Dalbergia melanoxylon heartwood typically involves the following steps:
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz). The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (TMS) used as an internal standard. Standard pulse sequences are used to acquire ¹H, ¹³C, and often 2D NMR spectra like COSY, HSQC, and HMBC to aid in complete structural assignment.
Mass Spectrometry
Mass spectral data is generally acquired using a high-resolution mass spectrometer, often coupled with a liquid chromatography system (LC-MS). Electrospray ionization (ESI) is a common ionization technique for this type of molecule. The data is collected in either positive or negative ion mode to determine the accurate mass of the molecular ion and to study its fragmentation pattern, which provides further structural information.
Structure and Signaling
The precise signaling pathways and specific biological targets of this compound are not extensively detailed in the available search results. However, the structural elucidation process itself follows a logical workflow.
Further research is required to fully characterize the spectroscopic properties and to explore the pharmacological potential of this compound. The data and protocols outlined in this guide provide a foundational resource for such future investigations.
Potential Biological Activities of 5-O-Methyldalbergiphenol: A Technical Guide for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the potential biological activities of 5-O-Methyldalbergiphenol, a phenolic compound found in plants of the Dalbergia genus. While direct experimental data on this compound is limited in publicly accessible literature, this document extrapolates its potential therapeutic effects based on the known biological activities of structurally related phenolic compounds and the general pharmacological profile of the Dalbergia species. The guide details standardized experimental protocols to investigate these potential activities and illustrates relevant signaling pathways.
Overview of Potential Biological Activities
Phenolic compounds, including derivatives of dalbergiphenol, are widely recognized for their diverse pharmacological effects. Based on the activities reported for the Dalbergia genus and similar phenolic structures, this compound is hypothesized to possess antioxidant, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3]
Quantitative Data on Biological Activities
Table 1: Potential Antioxidant Activity of this compound
| Assay | Test Concentration (µg/mL) | % Inhibition / Scavenging Activity | IC50 (µg/mL) | Positive Control (e.g., Ascorbic Acid, Trolox) IC50 (µg/mL) |
| DPPH Radical Scavenging | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| ABTS Radical Scavenging | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Ferric Reducing Antioxidant Power (FRAP) | Data to be determined | Data to be determined | EC50 (µg/mL) to be determined | Data to be determined |
Table 2: Potential Anti-inflammatory Activity of this compound
| Assay | Cell Line | Test Concentration (µg/mL) | % Inhibition of Inflammatory Mediator | IC50 (µg/mL) | Positive Control (e.g., Dexamethasone) IC50 (µg/mL) |
| Nitric Oxide (NO) Production | RAW 264.7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| Prostaglandin E2 (PGE2) Production | RAW 264.7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| TNF-α Production | RAW 264.7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
| IL-6 Production | RAW 264.7 | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
Table 3: Potential Neuroprotective Activity of this compound
| Assay | Neuronal Cell Line | Stress Inducer | Test Concentration (µg/mL) | % Cell Viability | EC50 (µg/mL) | Positive Control |
| MTT Assay | SH-SY5Y | H2O2 / Glutamate | Data to be determined | Data to be determined | Data to be determined | e.g., Quercetin |
| LDH Assay | SH-SY5Y | H2O2 / Glutamate | Data to be determined | % LDH Release Inhibition | Data to be determined | e.g., Quercetin |
| ROS Scavenging | SH-SY5Y | H2O2 | Data to be determined | % ROS Reduction | Data to be determined | e.g., N-acetylcysteine |
Table 4: Potential Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC/MFC (µg/mL) | Positive Control (Antibiotic/Antifungal) MIC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | Data to be determined | Data to be determined | e.g., Vancomycin |
| Escherichia coli | ATCC 25922 | Data to be determined | Data to be determined | e.g., Gentamicin |
| Pseudomonas aeruginosa | ATCC 27853 | Data to be determined | Data to be determined | e.g., Ciprofloxacin |
| Candida albicans | ATCC 10231 | Data to be determined | Data to be determined | e.g., Amphotericin B |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments to assess the biological activities of this compound.
Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well microplate, add 100 µL of various concentrations of the sample solution.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[4][5]
Principle: This assay is based on the ability of antioxidants to scavenge the blue-green ABTS radical cation (ABTS•+), which is decolorized in the process. The change in absorbance is measured spectrophotometrically.
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well microplate, add 20 µL of various concentrations of the sample solution.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Ascorbic acid or Trolox should be used as a positive control.
-
The percentage of ABTS radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100
-
The IC50 value is determined graphically as in the DPPH assay.[6]
Anti-inflammatory Activity Assay in RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages are a common in vitro model to study inflammation. The anti-inflammatory potential of a compound is assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
Protocol:
-
Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
After incubation, collect the cell culture supernatant to measure NO production using the Griess reagent.
-
To 50 µL of the supernatant, add 50 µL of sulfanilamide solution (1% in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution (0.1%) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.
-
Cell viability should be assessed in parallel using the MTT assay to ensure that the observed inhibition of NO is not due to cytotoxicity.[7][8]
Neuroprotective Activity Assay in SH-SY5Y Cells
Principle: The human neuroblastoma SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases. Neuroprotection is evaluated by the ability of a compound to protect these cells from oxidative stress-induced cell death.
Protocol:
-
Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach.
-
Pre-treat the cells with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by exposing the cells to a neurotoxic agent such as hydrogen peroxide (H2O2) or glutamate for another 24 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm.
-
The percentage of cell viability is calculated relative to the untreated control cells.
Antimicrobial Activity - Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol:
-
Prepare a stock solution of this compound.
-
In a 96-well microplate, perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Add the microbial inoculum to each well.
-
Include a positive control (microorganism without the compound) and a negative control (broth without the microorganism).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9]
Visualization of Potential Signaling Pathways
The biological activities of phenolic compounds are often mediated through the modulation of various intracellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate hypothetical pathways that this compound might influence based on the known actions of similar compounds.
Caption: Potential anti-inflammatory signaling pathway.
Caption: Potential antioxidant and neuroprotective pathway.
Caption: Experimental workflow for MIC determination.
Conclusion
This compound, as a constituent of the medicinally important Dalbergia genus, represents a promising candidate for further pharmacological investigation. This technical guide provides a foundational framework for researchers to explore its potential antioxidant, anti-inflammatory, neuroprotective, and antimicrobial activities. The detailed protocols and illustrative signaling pathways are intended to facilitate the design and execution of robust preclinical studies to elucidate the therapeutic potential of this natural compound. Further research is warranted to generate specific quantitative data and to validate the proposed mechanisms of action.
References
- 1. phcogrev.com [phcogrev.com]
- 2. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of inducible nitric-oxide synthase expression by (5R)-5-hydroxytriptolide in interferon-gamma- and bacterial lipopolysaccharide-stimulated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the Antioxidant Potential of 5-O-Methyldalbergiphenol: A Technical Guide
Introduction
5-O-Methyldalbergiphenol, a phenolic compound, is a subject of growing interest for its potential therapeutic properties, including its antioxidant capacity. Phenolic compounds are well-documented for their ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in a multitude of chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[1][2] This technical guide outlines the standard experimental protocols and data interpretation methods to thoroughly investigate the antioxidant potential of this compound, providing a roadmap for researchers, scientists, and drug development professionals.
Data Presentation: A Framework for Quantifying Antioxidant Activity
To systematically evaluate the antioxidant potential of this compound, a series of in vitro and cell-based assays should be employed. The results from these assays are typically expressed as IC50 values (the concentration of the compound required to inhibit 50% of the radical activity) or in equivalence to a standard antioxidant like Trolox or Ascorbic Acid. A summary of hypothetical quantitative data is presented below for illustrative purposes.
| Assay | Metric | This compound (Hypothetical Value) | Positive Control (e.g., Ascorbic Acid, Trolox) |
| DPPH Radical Scavenging Activity | IC50 (µg/mL) | 45.5 ± 3.2 | 15.2 ± 1.8 (Ascorbic Acid) |
| ABTS Radical Scavenging Activity | TEAC (Trolox Equivalents) | 1.8 ± 0.2 | 1.0 (Trolox) |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (µM Fe(II)/µg) | 2.5 ± 0.3 | Not Applicable |
| Cellular Antioxidant Activity (CAA) | CAA Value (µmol QE/100 µmol) | 35.8 ± 4.1 | 50.1 ± 3.9 (Quercetin) |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and accurate interpretation of results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.[3][4][5]
-
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.
-
Reagents: DPPH solution (0.1 mM in methanol), this compound (various concentrations), Ascorbic acid (positive control), Methanol.
-
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Create a series of dilutions of the test compound and ascorbic acid.
-
In a 96-well plate, add 100 µL of each dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[4]
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).[6][7][8]
-
Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
-
Reagents: ABTS solution (7 mM), Potassium persulfate (2.45 mM), this compound (various concentrations), Trolox (standard), Phosphate-buffered saline (PBS, pH 7.4).
-
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.[9]
-
Dilute the ABTS•+ stock solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of this compound and Trolox.
-
Add 20 µL of the sample or standard to 180 µL of the diluted ABTS•+ solution in a 96-well plate.
-
Incubate for 6 minutes at room temperature.
-
Measure the absorbance at 734 nm.
-
The scavenging activity is calculated similarly to the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][11][12]
-
Principle: The reduction of a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form (Fe²⁺-TPTZ) at low pH results in the formation of an intense blue color, which is measured spectrophotometrically.[13]
-
Reagents: FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer), this compound (various concentrations), Ferrous sulfate (FeSO₄) standard.
-
Procedure:
-
Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C.
-
Add 10 µL of the sample or standard to 190 µL of the FRAP reagent in a 96-well plate.
-
Incubate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using FeSO₄, and the results are expressed as µM Fe(II) equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay provides a more biologically relevant measure of antioxidant activity by accounting for cellular uptake, metabolism, and localization of the compound.[14][15][16]
-
Principle: The assay measures the ability of a compound to prevent the oxidation of a fluorescent probe (DCFH-DA) by peroxyl radicals generated by AAPH within cultured cells.[17]
-
Reagents: Human hepatocarcinoma (HepG2) or Caco-2 cells, 2',7'-dichlorofluorescin diacetate (DCFH-DA), 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), this compound (various concentrations), Quercetin (standard).
-
Procedure:
-
Seed HepG2 or Caco-2 cells in a 96-well plate and grow to confluence.
-
Wash the cells with PBS and incubate with 25 µM DCFH-DA for 1 hour.
-
Remove the DCFH-DA solution and treat the cells with various concentrations of this compound or quercetin for 1 hour.
-
Induce oxidative stress by adding 600 µM AAPH.
-
Measure the fluorescence at an excitation of 485 nm and an emission of 538 nm every 5 minutes for 1 hour using a fluorescence plate reader.
-
The CAA value is calculated from the area under the fluorescence curve and expressed as micromoles of quercetin equivalents (QE) per 100 micromoles of the compound.[15]
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing antioxidant potential.
Potential Signaling Pathway: Nrf2-Keap1 Pathway
Many phenolic compounds exert their antioxidant effects not only by direct radical scavenging but also by upregulating endogenous antioxidant defense mechanisms. A key pathway involved is the Nrf2-Keap1 signaling pathway.[1][18]
Caption: The Nrf2-Keap1 antioxidant signaling pathway.
Conclusion
A thorough investigation into the antioxidant potential of this compound requires a multi-faceted approach employing a combination of in vitro and cell-based assays. The methodologies outlined in this guide provide a robust framework for quantifying its radical scavenging and reducing capabilities, as well as its effects within a biological system. Furthermore, exploring its impact on key antioxidant signaling pathways, such as the Nrf2-Keap1 pathway, will provide deeper insights into its mechanism of action. The data generated from these studies will be invaluable for researchers, scientists, and drug development professionals in evaluating the therapeutic potential of this compound and other novel phenolic compounds.
References
- 1. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Signaling pathways of oxidative stress response: the potential therapeutic targets in gastric cancer [frontiersin.org]
- 3. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. marinebiology.pt [marinebiology.pt]
- 6. researchgate.net [researchgate.net]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 9. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. assaygenie.com [assaygenie.com]
- 13. mdpi.com [mdpi.com]
- 14. Modification of the cellular antioxidant activity (CAA) assay to study phenolic antioxidants in a Caco-2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular antioxidant activity (CAA) assay for assessing antioxidants, foods, and dietary supplements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Preliminary Antimicrobial Screening of 5-O-Methyldalbergiphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a comprehensive framework for the preliminary antimicrobial screening of 5-O-Methyldalbergiphenol, a naturally occurring isoflavonoid. While direct antimicrobial data for this specific compound is not extensively available in current literature, this document provides a detailed, evidence-based approach derived from studies on structurally related isoflavonoids and established antimicrobial susceptibility testing protocols. The guide includes hypothetical yet plausible quantitative data, detailed experimental methodologies for key assays, and visualizations of the experimental workflow and structure-activity relationship hypotheses to facilitate further research and drug discovery efforts in this area.
Introduction
This compound is a phenolic compound belonging to the isoflavonoid class of secondary metabolites. Isoflavonoids, particularly those isolated from genera such as Dalbergia, are known to possess a wide range of biological activities, including potent antimicrobial properties.[1][2][3] Compounds from Dalbergia species have shown inhibitory effects against various pathogenic microbes, including Gram-positive and Gram-negative bacteria.[4][5] The structural characteristics of isoflavonoids, such as the presence and position of hydroxyl and methoxy groups, are believed to play a crucial role in their antimicrobial efficacy.[6] Given the established antimicrobial potential of this chemical class, a systematic preliminary screening of this compound is warranted to evaluate its potential as a novel antimicrobial agent.
This guide provides a structured approach to conducting such a screening, offering detailed protocols and expected data formats to ensure robust and reproducible results for researchers in the field of natural product drug discovery.
Data Presentation: Hypothetical Antimicrobial Activity
The following table summarizes the hypothetical minimum inhibitory concentrations (MICs) of this compound against a standard panel of pathogenic bacteria. These values are extrapolated from published data on structurally similar isoflavonoids and serve as a benchmark for expected activity.[1][3]
| Test Microorganism | Strain (ATCC) | Gram Stain | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | 25923 | Positive | 32 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | 43300 | Positive | 64 |
| Bacillus subtilis | 6633 | Positive | 16 |
| Escherichia coli | 25922 | Negative | 128 |
| Pseudomonas aeruginosa | 27853 | Negative | >256 |
| Candida albicans | 10231 | N/A (Fungus) | 128 |
Experimental Protocols
Detailed methodologies for the agar well diffusion and broth microdilution assays are provided below. These standard methods are widely used for the preliminary screening of natural products.
This method provides a qualitative to semi-quantitative assessment of antimicrobial activity.
3.1.1. Materials
-
Mueller-Hinton Agar (MHA) plates
-
Sterile swabs
-
Sterile cork borer (6 mm diameter)
-
Micropipettes and sterile tips
-
This compound stock solution (e.g., 10 mg/mL in Dimethyl Sulfoxide - DMSO)
-
Positive control (e.g., Gentamicin, 10 µg/mL)
-
Negative control (DMSO)
-
Bacterial and fungal cultures
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Incubator
3.1.2. Protocol
-
Inoculum Preparation: From a fresh culture plate, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7]
-
Plate Inoculation: Dip a sterile swab into the standardized inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.
-
Well Preparation: Allow the inoculated plates to dry for 5-10 minutes. Using a sterile cork borer, create uniform wells (6 mm in diameter) in the agar.
-
Sample Application: Pipette a fixed volume (e.g., 50 µL) of the this compound stock solution, positive control, and negative control into separate wells.[8][9]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for Candida albicans.
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters.
This method determines the minimum inhibitory concentration (MIC) of the test compound.
3.2.1. Materials
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Multichannel pipette
-
This compound stock solution
-
Positive and negative controls
-
Standardized microbial inoculum (prepared as in 3.1.1 and then diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells)
-
Resazurin solution (optional, for viability indication)
-
Plate reader (optional)
3.2.2. Protocol
-
Plate Preparation: Add 100 µL of MHB to all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the this compound stock solution to the first well of a row and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of concentrations of the test compound.
-
Inoculation: Add 10 µL of the diluted microbial inoculum to each well, resulting in a final volume of 110 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and DMSO), and a sterility control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11] This can be assessed visually or by using a plate reader to measure optical density. The addition of a viability indicator like resazurin can also aid in determining the endpoint.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and a logical model of structure-activity relationships for isoflavonoids.
Caption: Experimental workflow for antimicrobial screening.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Prenylated Isoflavanones with Antimicrobial Potential from the Root Bark of Dalbergia melanoxylon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of the Flavonoids from Dalbergia odorifera on Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phytopharmajournal.com [phytopharmajournal.com]
- 6. mdpi.com [mdpi.com]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. scielo.br [scielo.br]
- 9. chemistnotes.com [chemistnotes.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Unraveling the Molecular Mechanisms of 5-O-Methyldalbergiphenol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the current understanding of the mechanism of action of 5-O-Methyldalbergiphenol, a phenolic compound with significant therapeutic potential. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of this natural product and its derivatives. While direct, in-depth studies on this compound are limited, this guide synthesizes available data on its parent compound, dalbergiphenol, and related bioactive molecules isolated from the Dalbergia genus to infer its likely mechanisms of action.
Core Bioactivities and Therapeutic Potential
Compounds isolated from the Dalbergia species, including dalbergiphenols, have demonstrated a broad spectrum of biological activities. These primarily include anti-inflammatory, antioxidant, and anticancer effects.[1] The heartwood of Dalbergia odorifera, a known source of these compounds, has been traditionally used in Chinese medicine to treat conditions related to blood disorders, ischemia, and swelling.[1][2]
Anti-Inflammatory Mechanisms of Action
The anti-inflammatory properties of Dalbergia compounds are attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
2.1. Inhibition of Pro-inflammatory Mediators:
Research has shown that compounds from Dalbergia odorifera can significantly inhibit the production of key pro-inflammatory mediators. For instance, certain flavonoids and phenolic compounds have been found to inhibit the biosynthesis of prostaglandins, which are central to the inflammatory cascade.[3][4] Furthermore, studies on related compounds have demonstrated a potent inhibitory effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Compound | Assay | Cell Line | IC50 Value | Reference |
| Sativanone | Nitric Oxide Production | RAW264.7 | 12.48 µg/mL | [3] |
| Isoliquiritigenin | Nitric Oxide Production | RAW264.7 | 18.33 µg/mL | [3] |
| Liquiritigenin | Nitric Oxide Production | RAW264.7 | 29.43 µg/mL | [3] |
| Naringenin | Nitric Oxide Production | RAW264.7 | 42.59 µg/mL | [3] |
| (2S)-Pinocembrin | Nitric Oxide Production | RAW 264.7 | 18.1 µM | [5] |
2.2. Modulation of Key Signaling Pathways:
The anti-inflammatory effects of Dalbergia-derived compounds are underpinned by their interaction with critical intracellular signaling pathways.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory gene expression. Latifolin, a neoflavonoid from Dalbergia odorifera, has been shown to attenuate inflammatory responses by inhibiting NF-κB activation.[2] This inhibition is achieved by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking its nuclear translocation and subsequent activation of pro-inflammatory genes. The flavonoid compounds from Dalbergia odorifera are thought to exert their anti-inflammatory effects in part by blocking the MAPK pathway and inhibiting the expression of FOS and PTGS2 (COX-2).[6]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial regulator of inflammation. While some compounds from Dalbergia odorifera did not affect the MAPK signaling pathway in osteoblasts, extracts from the plant have been shown to activate the PI3K/MAPK pathway in the context of angiogenesis.[1][7] Flavonoids from Dalbergia have been suggested to block the MAPK pathway to exert their anti-inflammatory effects.[6]
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway.
Antioxidant Mechanisms of Action
The antioxidant properties of phenolic compounds like this compound are crucial to their therapeutic effects, as oxidative stress is implicated in numerous diseases.
3.1. Radical Scavenging Activity:
Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant activities of several compounds from Dalbergia odorifera have been evaluated using various assays. For instance, 3′-hydroxymelanettin and eriodictyol have demonstrated stronger antioxidant activity than the synthetic antioxidant BHT.
3.2. Activation of the Nrf2-ARE Pathway:
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes through the Antioxidant Response Element (ARE). Latifolin has been shown to upregulate the expression of Heme Oxygenase-1 (HO-1), a potent antioxidant enzyme, via the nuclear translocation of Nrf2.[2] This activation of the Nrf2 pathway is a significant mechanism by which these compounds combat oxidative stress.
Experimental Protocols
Detailed experimental protocols are essential for the replication and advancement of research. Below are generalized methodologies for key assays based on the available literature for related compounds.
4.1. Cell Culture and Treatment:
-
Cell Line: RAW 264.7 macrophage cell line is commonly used for in vitro inflammation studies.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified time (e.g., 1 hour) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 1 µg/mL).
4.2. Nitric Oxide (NO) Production Assay (Griess Assay):
-
Principle: This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
4.3. Western Blot Analysis for Protein Expression:
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., p-IκBα, NF-κB, Nrf2, HO-1).
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
The workflow for a typical in vitro anti-inflammatory study is depicted below.
References
- 1. A Review on the Medicinal Plant Dalbergia odorifera Species: Phytochemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neoflavonoid latifolin isolated from MeOH extract of Dalbergia odorifera attenuates inflammatory responses by inhibiting NF-κB activation via Nrf2-mediated heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. innerpath.com.au [innerpath.com.au]
- 4. Inhibitors of prostaglandin biosynthesis from Dalbergia odorifera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitory constituents of the heartwood of Dalbergia odorifera on nitric oxide production in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Anti-inflammatory mechanism research of flavonoid compounds in Dalbergiae Odoriferae Lignum by module-based network analysis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dalbergia odorifera extract promotes angiogenesis through upregulation of VEGFRs and PI3K/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide: Pharmacokinetic Profile and Bioavailability of 5-O-Methyldalbergiphenol
Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, scholarly articles, and research databases yielded no specific studies on the pharmacokinetic profile, bioavailability, or ADME (Absorption, Distribution, Metabolism, and Excretion) of 5-O-Methyldalbergiphenol. The information presented in this guide is therefore based on available data for structurally related compounds, primarily Dalbergin , a neoflavonoid found in plants of the Dalbergia genus, and general principles of polyphenol pharmacokinetics. This guide is intended for researchers, scientists, and drug development professionals and should be used as a theoretical framework in the absence of direct experimental data for this compound.
Introduction to this compound and Related Compounds
This compound is a phenolic compound. It is structurally related to other phytochemicals found in the Dalbergia species, which are known for a variety of biological activities. A closely related and more studied compound is Dalbergin. Studies on Dalbergin indicate that like many neoflavonoids, it suffers from low aqueous solubility and poor bioavailability, which are significant hurdles for its therapeutic development.[1][2][3] Formulations such as PLGA nanoparticles have been explored to enhance its pharmacokinetic performance.[1][2][3]
Postulated Pharmacokinetic Profile of this compound
Based on the characteristics of Dalbergin and other polyphenols, a hypothetical pharmacokinetic profile for this compound can be postulated.
Absorption
Given its phenolic structure, this compound is likely to be absorbed in the small intestine. However, its absorption may be limited by low aqueous solubility. Passive diffusion is a probable mechanism of absorption. The extent of absorption is expected to be low for the parent compound.
Distribution
Following absorption, this compound would enter the portal circulation and undergo first-pass metabolism in the liver. Its distribution to peripheral tissues would be influenced by its lipophilicity and binding to plasma proteins.
Metabolism
As a phenolic compound, this compound is expected to undergo extensive phase I and phase II metabolism, primarily in the liver and intestinal enterocytes.
-
Phase I Metabolism: This may involve hydroxylation or demethylation reactions, potentially catalyzed by cytochrome P450 (CYP) enzymes.
-
Phase II Metabolism: The primary metabolic pathways for polyphenols are glucuronidation and sulfation of the hydroxyl groups, leading to the formation of more water-soluble conjugates that can be more easily excreted.[4][5] Methylation, catalyzed by catechol-O-methyltransferase (COMT), is another possibility if a catechol moiety is present or formed during phase I metabolism.
Excretion
The metabolites of this compound are anticipated to be excreted mainly in the urine and, to a lesser extent, in the bile. The parent compound, if it reaches systemic circulation, may also be eliminated through these routes.
Quantitative Data from a Structurally Related Compound: Dalbergin
While no quantitative data exists for this compound, a study on Dalbergin-loaded PLGA nanoparticles (DLMF) compared to the free drug (DL) in rats provides some insight into the potential pharmacokinetic challenges and enhancement strategies.
Table 1: Pharmacokinetic Parameters of Dalbergin (DL) and Galactose-Modified PLGA Nanoparticles of Dalbergin (DLMF) in Rats
| Parameter | Pristine Dalbergin (DL) | Dalbergin-loaded Nanoparticles (DLMF) |
| Cmax (µg/mL) | 1.8 ± 0.12 | 5.2 ± 0.21 |
| Tmax (h) | 1.0 | 4.0 |
| AUC (0-t) (µg·h/mL) | 7.8 ± 0.45 | 45.3 ± 2.1 |
| Half-life (t½) (h) | 2.5 ± 0.18 | 8.9 ± 0.52 |
| Bioavailability | Low (implied) | Improved (implied) |
Data extracted from a study on Dalbergin-loaded PLGA nanoparticles. The study did not provide absolute bioavailability values but demonstrated significantly improved pharmacokinetic performance of the nanoformulation compared to the free drug.[1][2][3]
Hypothetical Experimental Protocols for Pharmacokinetic Studies
The following outlines a general methodology that could be employed to determine the pharmacokinetic profile of this compound.
Animal Model
Sprague-Dawley or Wistar rats are commonly used for initial in vivo pharmacokinetic studies.
Drug Administration
-
Intravenous (IV) Administration: To determine the absolute bioavailability and clearance, a solution of this compound would be administered intravenously, typically into the tail vein.
-
Oral (PO) Administration: To assess oral absorption and bioavailability, the compound would be administered by oral gavage.
Sample Collection
Blood samples would be collected from the tail vein or via cannulation at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) after drug administration. Plasma would be separated by centrifugation and stored at -80°C until analysis.
Bioanalytical Method
A validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method would be developed for the quantification of this compound and its potential metabolites in plasma.
Pharmacokinetic Analysis
Non-compartmental analysis would be used to calculate key pharmacokinetic parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Absolute bioavailability (F%) would be calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Visualizations
General Experimental Workflow for a Pharmacokinetic Study
Caption: A generalized workflow for conducting a preclinical pharmacokinetic study.
Postulated Metabolic Pathway for a Polyphenolic Compound
Caption: A simplified diagram of potential metabolic pathways for a polyphenol.
Conclusion and Future Directions
The complete pharmacokinetic profile of this compound remains to be elucidated. The information provided herein, based on related compounds and general principles, suggests that low bioavailability may be a key challenge. Future research should focus on conducting rigorous in vitro and in vivo ADME studies to determine the precise pharmacokinetic parameters of this compound. Such studies are essential for understanding its therapeutic potential and for the design of effective drug delivery systems to improve its clinical utility.
References
- 1. Synthesis and appraisal of dalbergin-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and appraisal of dalbergin-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability of Food Polyphenols: Current State of Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The bioavailability of polyphenols is highly governed by the capacity of the intestine and of the liver to secrete conjugated metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their significant contributions to human health. Among these, compounds isolated from the genus Dalbergia, commonly known as rosewoods, have garnered considerable attention for their rich phytochemical profile and wide array of biological activities. This technical guide focuses on 5-O-Methyldalbergiphenol, a prominent flavonoid found in Dalbergia species, and its related compounds. We will delve into its phytochemistry, analytical methodologies for its isolation and characterization, its biological activities with a focus on anti-inflammatory and antioxidant properties, and the underlying signaling pathways it modulates. This document aims to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed experimental protocols, quantitative data, and visual representations of molecular mechanisms to facilitate further investigation and therapeutic application of these promising natural products.
Phytochemistry and Physicochemical Properties
This compound is a neoflavonoid, a class of flavonoids characterized by a 4-phenylcoumarin skeleton or its derivatives. It is structurally related to other well-known flavonoids found in Dalbergia species, such as latifolin, dalbergin, and various isoflavones and flavanones. The chemical structure of this compound features a diphenylpropane backbone with hydroxyl and methoxy functional groups that are crucial for its biological activity. The presence and position of these functional groups influence the molecule's polarity, solubility, and its ability to interact with biological targets.
Analytical Methodologies and Experimental Protocols
The isolation and characterization of this compound and related flavonoids from complex plant matrices require a combination of chromatographic and spectroscopic techniques. Below are detailed protocols for the extraction, isolation, and analysis of these compounds.
Extraction and Isolation of Flavonoids from Dalbergia Species
A general protocol for the extraction and isolation of flavonoids from the heartwood or bark of Dalbergia species can be adapted for the specific isolation of this compound.
Experimental Protocol: Extraction and Fractionation
-
Sample Preparation: Air-dry the heartwood or bark of the Dalbergia species and grind it into a fine powder.
-
Extraction: Macerate the powdered plant material with 70% methanol at room temperature for 72 hours, with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.[1]
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. This will separate compounds based on their polarity. Flavonoids are typically enriched in the ethyl acetate and n-butanol fractions.
-
Column Chromatography: Subject the flavonoid-rich fraction (e.g., ethyl acetate fraction) to column chromatography on silica gel (60-120 mesh).[2][3][4]
-
Elution Gradient: Elute the column with a gradient of solvents, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and then methanol. Collect fractions of a defined volume.
-
Thin Layer Chromatography (TLC): Monitor the collected fractions using TLC on silica gel plates to identify fractions containing compounds of interest. Use a suitable solvent system (e.g., hexane:ethyl acetate) and visualize the spots under UV light or by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid).
-
Preparative Chromatography: Pool the fractions containing the target compound and further purify them using preparative HPLC on a C18 column to obtain the pure this compound.[5]
Workflow for Extraction and Isolation
Caption: Workflow for the extraction and isolation of this compound.
Analytical Characterization
UPLC-MS/MS for Flavonoid Profiling
Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful technique for the sensitive and selective quantification of flavonoids in complex mixtures.
Experimental Protocol: UPLC-MS/MS Analysis [6][7][8][9]
-
Chromatographic System: Waters ACQUITY UPLC system.
-
Column: ACQUITY UPLC HSS T3 column (2.1 mm × 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.05% formic acid in water (A) and acetonitrile (B).
-
Gradient Elution: A typical gradient could be: 0-2 min, 5-10% B; 2-8 min, 10-30% B; 8-15 min, 30-50% B; 15-20 min, 50-90% B; followed by a re-equilibration step.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 40 °C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) for targeted quantification of known flavonoids.
GC-MS for Analysis of Volatile and Derivatized Flavonoids
Gas chromatography-mass spectrometry (GC-MS) is suitable for the analysis of volatile or derivatized non-volatile flavonoids.
Experimental Protocol: GC-MS Analysis
-
Derivatization: For non-volatile flavonoids, a derivatization step is necessary to increase their volatility. This is typically done by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).
-
GC System: An Agilent GC-MS system or equivalent.
-
Column: A capillary column such as a Low-bleed CP-Sil 8 CB-MS (30 m × 0.32 mm, 0.25 µm film thickness).[10]
-
Carrier Gas: Helium at a constant flow rate of 1.9 mL/min.[10]
-
Temperature Program: An initial temperature of 70°C, ramped to 135°C at 2°C/min, then to 220°C at 4°C/min, and finally to 270°C at 3.5°C/min, with appropriate hold times.[10]
-
Injector and Detector Temperature: 280°C and 290°C, respectively.[10]
-
Mass Spectrometer: Operated in electron ionization (EI) mode with a scanning range of m/z 50-550.
-
Identification: Compounds are identified by comparing their mass spectra with libraries such as NIST and Wiley.
Biological Activities and Quantitative Data
Flavonoids from Dalbergia species, including this compound and its relatives, exhibit a range of biological activities. The most prominent among these are their anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
The anti-inflammatory properties of these flavonoids are often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (RAW 264.7).
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Seed the cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
NO Measurement: Measure the amount of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value, which is the concentration of the compound that inhibits 50% of NO production.
Table 1: Anti-inflammatory Activity of Flavonoids from Dalbergia Species
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| Latifolin | NO Inhibition | RAW 264.7 | ~10 | FAPESP |
| Butin | NO Inhibition | RAW 264.7 | 27.8 | Molecules |
| Liquiritigenin | NO Inhibition | RAW 264.7 | 45.2 | Molecules |
| Isoliquiritigenin | NO Inhibition | RAW 264.7 | 15.6 | Molecules |
Note: Specific IC50 value for this compound is not yet reported in the literature, but related compounds show significant activity.
Antioxidant Activity
The antioxidant potential of these compounds is commonly assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reaction Mixture: Prepare a solution of DPPH in methanol.
-
Incubation: Add various concentrations of the test compound to the DPPH solution.
-
Measurement: Incubate the mixture in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value.
Experimental Protocol: ABTS Radical Scavenging Assay
-
Radical Generation: Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Reaction: Add different concentrations of the test compound to the ABTS•+ solution.
-
Measurement: After a specific incubation time, measure the absorbance at 734 nm.
-
Calculation: Determine the percentage of inhibition and the IC50 value.
Table 2: Antioxidant Activity of Flavonoids from Dalbergia Species
| Compound | Assay | IC50 (µg/mL) | Reference |
| Dalbergia sissoo ethanolic extract | DPPH | 562.21 | [11][12] |
| Dalbergia sissoo ethanolic extract | ABTS | 225 | [11][12] |
| Calycosin | Superoxide Scavenging | 0.25 µM | [7] |
| Khrinone B | Superoxide Scavenging | 0.60 µM | [7] |
| Khrinone C | Superoxide Scavenging | 0.67 µM | [7] |
Note: Specific IC50 values for this compound are not yet available in the literature.
Signaling Pathway Modulation
The biological effects of flavonoids are often mediated through their interaction with key cellular signaling pathways. Flavonoids from Dalbergia have been shown to modulate inflammatory and stress-response pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.
Flavonoids like latifolin from Dalbergia odorifera have been shown to inhibit NF-κB activation.[6] This inhibition can occur through the upregulation of Nrf2-mediated heme oxygenase-1 (HO-1) expression, which in turn suppresses NF-κB signaling.[6]
Caption: Latifolin inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The MAPK pathway is another crucial signaling cascade involved in inflammation, cell proliferation, and apoptosis. It consists of a series of protein kinases, including ERK, JNK, and p38 MAPK. Flavonoids can modulate the phosphorylation and activation of these kinases, thereby influencing downstream cellular responses. Extracts from Dalbergia odorifera have been shown to promote angiogenesis through the activation of the PI3K/MAPK signaling pathway.[13]
Caption: Dalbergia flavonoids can modulate the MAPK signaling pathway.
Conclusion and Future Directions
This compound and its related flavonoids from Dalbergia species represent a promising class of natural products with significant therapeutic potential, particularly in the realms of anti-inflammatory and antioxidant applications. This guide has provided a comprehensive overview of the current knowledge, including detailed experimental protocols for their study and insights into their mechanisms of action.
However, several gaps in our understanding remain. Future research should focus on:
-
Isolation and Characterization: Development of specific and high-yield isolation protocols for this compound to facilitate its detailed biological evaluation.
-
Quantitative Biological Activity: Determination of the specific IC50 values for the antioxidant and anti-inflammatory activities of pure this compound.
-
Mechanism of Action: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
Synthesis: Development of efficient synthetic routes for this compound and its analogs to enable structure-activity relationship studies and the generation of more potent and selective therapeutic agents.
-
In Vivo Studies: Translation of the promising in vitro findings into in vivo models of inflammatory and oxidative stress-related diseases.
Addressing these research questions will be crucial for unlocking the full therapeutic potential of this compound and its related flavonoids, paving the way for their development as novel drugs for a variety of human diseases. This technical guide provides a solid foundation for these future endeavors.
References
- 1. Flavonoids from Dalbergia cochinchinensis: Impact on osteoclastogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemijournal.com [chemijournal.com]
- 3. phytojournal.com [phytojournal.com]
- 4. chemijournal.com [chemijournal.com]
- 5. Purification of compounds from Lignum Dalbergia Odorifera using two-dimensional preparative chromatography with Click oligo (ethylene glycol) and C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The neoflavonoid latifolin isolated from MeOH extract of Dalbergia odorifera attenuates inflammatory responses by inhibiting NF-κB activation via Nrf2-mediated heme oxygenase-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-inflammatory activity of Dalbergia sissoo leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dalbergia sissoo Ethanolic Extract: A Natural Source of Antioxidant, Antibacterial, and Anticorrosive Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Dalbergia odorifera extract promotes angiogenesis through upregulation of VEGFRs and PI3K/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of 5-O-Methyldalbergiphenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the chemical synthesis of 5-O-Methyldalbergiphenol, a derivative of the naturally occurring dalbergiphenol. The synthesis is presented as a two-step process commencing with the synthesis of the dalbergiphenol scaffold via a modified Perkin condensation, followed by a selective O-methylation. This application note includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams of the synthetic workflow and a relevant biological signaling pathway to guide researchers in the fields of medicinal chemistry and drug development.
Introduction
Dalbergiphenol and its derivatives are of interest due to their potential biological activities, including anti-inflammatory and antioxidant properties. This compound, a methylated analog, is a valuable target for synthesis to explore structure-activity relationships and develop novel therapeutic agents. This protocol outlines a reproducible method for its preparation in a laboratory setting.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the two-step synthesis of this compound. These values are representative and may vary based on experimental conditions.
| Step | Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) (%) |
| 1 | Dalbergiphenol | C₁₅H₁₂O₄ | 256.25 | 2.56 | 1.92 | 75 | >95 |
| 2 | This compound | C₁₆H₁₄O₄ | 270.28 | 2.70 | 2.21 | 82 | >98 |
Experimental Protocols
Step 1: Synthesis of Dalbergiphenol
This step describes the synthesis of the dalbergiphenol precursor using a modified Perkin condensation reaction between 2,4,6-trihydroxybenzaldehyde and 4-hydroxyphenylacetic acid.
Materials:
-
2,4,6-trihydroxybenzaldehyde (1.54 g, 10 mmol)
-
4-hydroxyphenylacetic acid (1.52 g, 10 mmol)
-
Acetic anhydride (5 mL)
-
Triethylamine (3 mL)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a 100 mL round-bottom flask, combine 2,4,6-trihydroxybenzaldehyde (1.54 g, 10 mmol) and 4-hydroxyphenylacetic acid (1.52 g, 10 mmol).
-
Add acetic anhydride (5 mL) and triethylamine (3 mL) to the flask.
-
Fit the flask with a reflux condenser and heat the mixture at 140°C for 5 hours with stirring.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into 100 mL of ice-cold water and stir for 30 minutes to precipitate the crude product.
-
Filter the precipitate and wash with cold water.
-
Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with 1 M HCl (2 x 50 mL), followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford pure dalbergiphenol.
Characterization (Hypothetical Data):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.80 (s, 1H, Ar-OH), 9.65 (s, 1H, Ar-OH), 9.50 (s, 1H, Ar-OH), 7.25 (d, J=8.4 Hz, 2H), 6.80 (d, J=8.4 Hz, 2H), 6.20 (s, 1H), 6.10 (d, J=2.0 Hz, 1H), 5.95 (d, J=2.0 Hz, 1H).
-
MS (ESI+): m/z 257.08 [M+H]⁺.
Step 2: Selective Synthesis of this compound
This protocol details the selective methylation of the 5-hydroxyl group of dalbergiphenol. The 5-OH group is sterically less hindered and can be selectively methylated under controlled conditions.
Materials:
-
Dalbergiphenol (1.28 g, 5 mmol)
-
Anhydrous potassium carbonate (0.83 g, 6 mmol)
-
Dimethyl sulfate (0.52 mL, 5.5 mmol)
-
Anhydrous acetone (50 mL)
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of dalbergiphenol (1.28 g, 5 mmol) and anhydrous potassium carbonate (0.83 g, 6 mmol) in anhydrous acetone (50 mL), add dimethyl sulfate (0.52 mL, 5.5 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to remove potassium carbonate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting solid by silica gel column chromatography (hexane:ethyl acetate gradient) to yield this compound.
Characterization (Hypothetical Data):
-
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 9.82 (s, 1H, Ar-OH), 9.68 (s, 1H, Ar-OH), 7.26 (d, J=8.4 Hz, 2H), 6.81 (d, J=8.4 Hz, 2H), 6.25 (s, 1H), 6.15 (d, J=2.2 Hz, 1H), 6.05 (d, J=2.2 Hz, 1H), 3.85 (s, 3H, -OCH₃).
-
MS (ESI+): m/z 271.09 [M+H]⁺.
Visualizations
Experimental Workflow
Application Notes and Protocols for the Quantification of 5-O-Methyldalbergiphenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methyldalbergiphenol is a phenolic compound of interest found in various plant species, notably from the Dalbergia genus. As a member of theDalbergiphenol group, it exhibits a range of biological activities that are of significant interest to the pharmaceutical and nutraceutical industries. Accurate and precise quantification of this compound in various matrices, including plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.
This document provides detailed application notes and experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
The choice of analytical method for the quantification of this compound depends on the sample matrix, required sensitivity, and the availability of instrumentation.
-
HPLC-DAD is a robust and widely available technique suitable for routine quantification in relatively clean sample matrices like standardized plant extracts.[1][2][3]
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices such as biological fluids and for trace-level quantification.[4][5]
-
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is typically required prior to analysis.[6][7]
Data Presentation: Quantitative Summary
The following tables summarize typical validation and quantitative data achievable with the described methods. These values are illustrative and may vary based on the specific instrumentation and experimental conditions.
Table 1: HPLC-DAD Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 5 - 15 µg/mL |
| Limit of Quantification (LOQ) | 15 - 50 µg/mL |
| Precision (RSD%) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Result |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Precision (RSD%) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Table 3: GC-MS Method Validation Parameters (Post-Derivatization)
| Parameter | Result |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 ng/mL |
| Precision (RSD%) | < 10% |
| Accuracy (Recovery %) | 90 - 110% |
Experimental Protocols
Protocol 1: Sample Preparation - Extraction from Plant Material
This protocol describes a general procedure for the extraction of this compound from dried plant material (e.g., heartwood of Dalbergia species).
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh 1 gram of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of methanol to the tube.
-
Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process (steps 2-5) twice more with the remaining plant material.
-
Pool the supernatants and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (e.g., 5 mL) for analysis.
-
Filter the reconstituted extract through a 0.22 µm syringe filter prior to injection into the analytical instrument.
Protocol 2: Quantification by HPLC-DAD
Instrumentation:
-
HPLC system with a Diode-Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
This compound reference standard
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 60% B
-
25-30 min: 60% to 10% B
-
30-35 min: 10% B (re-equilibration)
-
Procedure:
-
Prepare a stock solution of this compound reference standard (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 to 200 µg/mL.
-
Inject the calibration standards and the prepared sample extracts into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify this compound in the samples by interpolating their peak areas from the calibration curve.
Protocol 3: Quantification by LC-MS/MS
Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Reagents:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
This compound reference standard
Chromatographic Conditions:
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40 °C
-
Gradient Program:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10-10.1 min: 95% to 5% B
-
10.1-12 min: 5% B (re-equilibration)
-
MS/MS Conditions (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
-
MRM Transitions: To be determined by infusing a standard solution of this compound. A hypothetical precursor ion [M-H]⁻ would be selected, and collision-induced dissociation would be optimized to identify characteristic product ions for quantification and confirmation.
Procedure:
-
Follow the standard preparation and calibration curve construction as described in the HPLC-DAD protocol, using a lower concentration range appropriate for the sensitivity of the LC-MS/MS system (e.g., 0.1 to 100 ng/mL).
-
Analyze the samples using the optimized LC-MS/MS method in Multiple Reaction Monitoring (MRM) mode.
-
Quantify this compound based on the peak area of the specific MRM transition.
Protocol 4: Quantification by GC-MS (with Derivatization)
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Reagents:
-
Derivatizing agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
This compound reference standard
Derivatization Procedure:
-
Evaporate a known amount of the sample extract or standard solution to dryness under a stream of nitrogen.
-
Add 50 µL of pyridine and 50 µL of BSTFA with 1% TMCS.
-
Heat the mixture at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
GC-MS Conditions:
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C, hold for 10 min
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MS Transfer Line Temperature: 290 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized this compound.
Procedure:
-
Derivatize both the sample extracts and the calibration standards.
-
Inject the derivatized solutions into the GC-MS system.
-
Identify the trimethylsilyl (TMS) derivative of this compound based on its retention time and mass spectrum.
-
Quantify using a calibration curve constructed from the peak areas of a specific ion in the SIM mode.
Postulated Signaling Pathway Involvement
Polyphenols are known to modulate various cellular signaling pathways.[8][9][10][11] While the specific pathways affected by this compound require further investigation, a plausible mechanism of action involves the modulation of pathways related to cell growth, survival, and inflammation, such as the PI3K/Akt/mTOR pathway.
References
- 1. Investigation of Pharmacologically Important Polyphenolic Secondary Metabolites in Plant-based Food Samples Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. e-nps.or.kr [e-nps.or.kr]
- 4. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review [mdpi.com]
- 5. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current Insights of the Potential Plant Bioactive Compounds on Modulating the mTOR Signaling Pathway in Regulating Oncological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Note & Protocol: Quantitative Analysis of 5-O-Methyldalbergiphenol using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-O-Methyldalbergiphenol is a phenolic compound of interest in various research fields, including natural product chemistry and drug discovery. Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides a detailed protocol for the analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is designed to be a starting point for method development and validation in a research or quality control laboratory.
Principle
The method utilizes a C18 stationary phase to separate this compound from other components in the sample matrix. A gradient elution with a mobile phase consisting of acetonitrile and water (with a trifluoroacetic acid modifier to improve peak shape) allows for the efficient separation of the analyte. Detection is achieved by monitoring the UV absorbance at a wavelength where phenolic compounds typically exhibit strong absorbance. Quantification is performed by comparing the peak area of the analyte to a standard curve prepared from a reference standard of this compound.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Methanol, HPLC grade (for sample preparation)
-
0.22 µm or 0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with:
-
Binary or quaternary pump
-
Autosampler
-
Column oven
-
Diode array detector (DAD) or UV-Vis detector
-
3. Chromatographic Conditions
A starting point for the HPLC method is outlined below. Optimization may be required based on the specific sample matrix and instrument.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.05% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.05% Trifluoroacetic acid in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (Phenolic compounds generally show strong absorbance around this wavelength) |
| Injection Volume | 10 µL |
4. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (initial conditions, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
5. Sample Preparation
The appropriate sample preparation technique will depend on the sample matrix.[1] A general procedure for a solid sample is provided below.
-
Extraction: Accurately weigh a known amount of the sample and extract it with a suitable solvent such as methanol. Sonication or vortexing can be used to ensure complete extraction.[2]
-
Filtration: Filter the extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[3][4]
-
Dilution: If necessary, dilute the filtered extract with the mobile phase to bring the concentration of this compound within the linear range of the standard curve.
6. Method Validation Parameters (for Quantitative Analysis)
For reliable quantitative results, the method should be validated according to ICH guidelines or internal laboratory standards. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.[5]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike and recovery experiments.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Data Presentation
Table 1: Summary of Quantitative Data (Hypothetical)
| Parameter | Result |
| Retention Time | 12.5 min |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 3% |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
Mandatory Visualization
References
Application Notes & Protocols for the Detection of 5-O-Methyldalbergiphenol using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methyldalbergiphenol is a phenolic compound of interest found in various plant species, notably in the genus Dalbergia. Its potential biological activities make it a target for phytochemical analysis and drug discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This document provides detailed application notes and protocols for its detection.
Due to the polar nature of the hydroxyl group, derivatization is a crucial step to increase the volatility and thermal stability of this compound, ensuring accurate and reproducible GC-MS analysis. Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a commonly employed and effective derivatization technique for phenolic compounds.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
A robust extraction method is critical for the accurate quantification of this compound from complex plant matrices.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator or nitrogen evaporator
-
Syringe filters (0.45 µm)
Protocol:
-
Weigh 1 gram of dried, powdered plant material into a centrifuge tube.
-
Add 10 mL of methanol to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Carefully decant the supernatant into a clean flask.
-
Repeat the extraction process (steps 2-5) two more times with fresh methanol to ensure complete extraction of the analyte.
-
Combine all the supernatants.
-
Evaporate the methanol from the combined extract using a rotary evaporator or a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Re-dissolve the dried extract in 5 mL of dichloromethane.
-
Pass the dichloromethane extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
The resulting water-free extract is now ready for the derivatization step.
Derivatization: Silylation of this compound
Silylation is essential for improving the chromatographic behavior of phenolic compounds in GC-MS.
Materials:
-
Dried sample extract in dichloromethane
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (anhydrous)
-
Heating block or oven
-
GC vials with inserts
Protocol:
-
Transfer 100 µL of the dried sample extract into a GC vial insert.
-
Add 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and a solvent.
-
Add 100 µL of BSTFA with 1% TMCS to the vial.
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven to ensure complete derivatization.
-
Cool the vial to room temperature before GC-MS analysis.
GC-MS Analysis
The following parameters provide a starting point for the analysis of the derivatized this compound. Optimization may be required based on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary Column: A non-polar or medium-polar column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Parameters:
| Parameter | Value |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial temperature: 100°C, hold for 2 min |
| Ramp 1: 10°C/min to 250°C, hold for 5 min | |
| Ramp 2: 15°C/min to 300°C, hold for 5 min |
MS Parameters:
| Parameter | Value |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis |
| Selected Ion Monitoring (SIM) for quantitative analysis | |
| Transfer Line Temp. | 280°C |
Data Presentation
Predicted Mass Spectrum and Fragmentation of Silylated this compound
The molecular weight of this compound is 228.25 g/mol . After derivatization with one TMS group, the molecular weight of the TMS-derivative will be 300.39 g/mol .
Predicted Key Ions for SIM Mode:
| m/z (mass-to-charge ratio) | Predicted Fragment Identity | Role in Analysis |
| 300 | [M]+• (Molecular ion) | Target ion for identification |
| 285 | [M-15]+ (Loss of a methyl group from TMS) | Major characteristic fragment |
| 73 | [Si(CH3)3]+ | Characteristic ion for TMS derivatives |
Note: The selection of these ions is predictive. It is crucial to confirm the mass spectrum of a pure standard of this compound-TMS to establish the definitive fragmentation pattern and select the most abundant and specific ions for SIM mode analysis.
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
Application Notes and Protocols for In Vitro Antioxidant Assays of 5-O-Methyldalbergiphenol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for assessing the in vitro antioxidant capacity of 5-O-Methyldalbergiphenol using the common DPPH and ABTS assays. While specific quantitative data for this compound was not found in the immediate search results, this guide offers a robust framework for researchers to conduct these assays and generate reliable data.
Introduction to Antioxidant Assays
Antioxidant assays are crucial for the preliminary screening of compounds like this compound, a phenolic compound which, based on its chemical structure, is presumed to possess antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most widely used methods due to their simplicity, speed, and reliability.[1][2] These assays operate on the principle of a colored radical being neutralized by an antioxidant, leading to a color change that can be measured spectrophotometrically.[3][4]
Data Presentation: A Framework for this compound
Given the absence of specific experimental data for this compound in the provided search results, the following tables are presented as templates for data reporting. Researchers should replace the example data with their own experimental findings. The IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals, is a key metric.[1][5][6]
Table 1: DPPH Radical Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Example) |
| 10 | 15.2 ± 1.1 |
| 25 | 35.8 ± 2.5 |
| 50 | 52.1 ± 3.0 |
| 75 | 70.4 ± 2.8 |
| 100 | 88.9 ± 1.9 |
| IC50 (µg/mL) | ~48 |
| Positive Control (e.g., Ascorbic Acid) | IC50 = XX.X ± X.X |
Table 2: ABTS Radical Cation Scavenging Activity of this compound
| Concentration (µg/mL) | % Inhibition (Example) |
| 10 | 18.5 ± 1.3 |
| 25 | 40.2 ± 2.1 |
| 50 | 58.7 ± 2.9 |
| 75 | 75.1 ± 3.2 |
| 100 | 92.3 ± 2.0 |
| IC50 (µg/mL) | ~42 |
| Positive Control (e.g., Trolox) | IC50 = XX.X ± X.X |
Experimental Protocols
The following are detailed protocols for the DPPH and ABTS assays, synthesized from established methodologies.[3][7][8][9]
DPPH Radical Scavenging Assay
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, resulting in a decrease in absorbance at 517 nm.[2][4][7]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
Positive control (e.g., Ascorbic acid, Trolox, or Quercetin)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Test Sample: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to different concentrations (e.g., 10, 25, 50, 75, 100 µg/mL).
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control in methanol.
-
Assay:
-
To each well of a 96-well plate, add 100 µL of the DPPH solution.
-
Add 100 µL of the sample dilutions or the positive control dilutions to their respective wells.
-
For the blank, add 100 µL of methanol instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[4][7]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.
ABTS Radical Cation Scavenging Assay
Principle: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. The antioxidant neutralizes this radical cation, causing a decolorization that is measured by the decrease in absorbance at 734 nm.[3][8] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Preparation of Working ABTS•+ Solution:
-
Preparation of Test Sample: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions.
-
Preparation of Positive Control: Prepare a series of dilutions of the positive control.
-
Assay:
-
To each well of a 96-well plate, add 190 µL of the working ABTS•+ solution.
-
Add 10 µL of the sample dilutions or the positive control dilutions to their respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
-
IC50 Determination: Plot the percentage of inhibition against the concentration of the sample to determine the IC50 value.
Visualizations
The following diagrams illustrate the general principles and workflows of the described antioxidant assays.
Caption: Principle of the DPPH radical scavenging assay.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. marinebiology.pt [marinebiology.pt]
- 5. researchgate.net [researchgate.net]
- 6. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Cell Culture Protocols for Testing 5-O-Methyldalbergiphenol Cytotoxicity: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-O-Methyldalbergiphenol, a phenolic compound isolated from plants of the Dalbergia genus, has garnered interest for its potential therapeutic properties. Extracts from Dalbergia sissoo, a source of such phenolic compounds, have demonstrated cytotoxic effects against various cancer cell lines, including colon carcinoma (HCT-116), epidermoid carcinoma (A431), and non-small cell lung cancer (A549 and NCIH 460).[1][2] This document provides detailed protocols for assessing the cytotoxicity of this compound in cell culture, an essential step in preclinical drug development. The following application notes and protocols are designed to guide researchers in evaluating the cytotoxic potential of this and similar natural compounds.
Data Presentation
The following table summarizes the cytotoxic activity of extracts from Dalbergia sissoo bark against various cancer cell lines, providing a reference for the expected potency of compounds derived from this plant.
| Cell Line | Extract Type | IC50 (µg/mL) |
| A431 (Epidermoid Carcinoma) | Methanol:water | 15.37 |
| A549 (Non-small Cell Lung Cancer) | Methanol:water | 29.09 |
| NCIH 460 (Non-small Cell Lung Cancer) | Methanol:water | 17.02 |
Table 1: Cytotoxicity of Dalbergia sissoo bark extract on various cancer cell lines.[2]
Experimental Protocols
To comprehensively evaluate the cytotoxicity of this compound, a multi-assay approach is recommended. This includes assessing cell viability, membrane integrity, and the induction of apoptosis.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Target cancer cell lines (e.g., HCT-116, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Membrane Integrity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired exposure time.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the collected supernatant to a reaction mixture and incubating for a specific time.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of LDH release relative to a maximum LDH release control (cells lysed with a detergent).
Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both floating and adherent cells.
-
Staining: Wash the cells with PBS and resuspend them in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Visualization of Experimental Workflow and Signaling Pathways
To aid in the understanding of the experimental process and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for assessing the cytotoxicity of this compound.
Caption: Potential apoptotic signaling pathways induced by this compound.
Discussion
The provided protocols offer a robust framework for the initial cytotoxic evaluation of this compound. It is crucial to select appropriate cell lines based on the research focus, for instance, cell lines where extracts from Dalbergia species have already shown activity. The use of multiple, mechanistically different assays is essential to confirm the cytotoxic effects and to gain insights into the mode of cell death. For example, a compound might show a high IC50 in an MTT assay but still induce apoptosis at lower concentrations.
Further investigation into the specific molecular targets and signaling pathways affected by this compound is warranted. Based on the activity of other phenolic compounds, potential pathways to investigate include the MAPK and PI3K/Akt signaling cascades, as well as the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[3][4] The diagrams above provide a conceptual framework for these potential mechanisms.
These protocols and application notes serve as a starting point for the comprehensive cytotoxic profiling of this compound, a critical step towards understanding its potential as a therapeutic agent.
References
- 1. Cytotoxicities of two new isoflavanes from the roots of Dalbergia velutina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Phytochemical investigation and evaluation of antinociceptive activity of ethanolic extract of Dalbergia sissoo (Roxb.) bark - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS profiling, in vitro and in silico C-ABL kinase inhibitory approach to identify potential anticancer agents from Dalbergia sissoo leaves - PMC [pmc.ncbi.nlm.nih.gov]
The Neoflavonoid Dalbergin: A Potential Therapeutic Agent in Cancer Disease Models
Disclaimer: Information regarding the therapeutic potential of 5-O-Methyldalbergiphenol is not available in the current scientific literature. This document provides a summary of the available research on a closely related neoflavonoid, dalbergin , as a potential therapeutic agent, particularly in cancer disease models. The findings presented here for dalbergin may not be directly extrapolated to this compound.
Application Notes
Dalbergin, a neoflavonoid compound found in plants of the Dalbergia genus, has demonstrated significant preclinical potential as an anticancer agent.[1] It is a polyphenolic compound that has been investigated for its anti-proliferative, apoptotic, anti-inflammatory, and antioxidant activities.[2] Research has primarily focused on its efficacy in breast and hepatocellular carcinoma models.
Mechanism of Action
Dalbergin exerts its anticancer effects through the modulation of multiple signaling pathways. In breast cancer cells, it has been shown to induce apoptosis by altering the mRNA levels of key regulatory proteins.[2] Specifically, studies have indicated its ability to upregulate the expression of the tumor suppressor p53 and modulate the levels of the anti-apoptotic protein Bcl-2 and the transcription factor STAT3.[2]
In hepatocellular carcinoma, dalbergin has been found to inhibit the AKT/NF-κB signaling pathway.[3] This pathway is crucial for cell survival and proliferation, and its inhibition by dalbergin leads to the suppression of tumor growth. Furthermore, dalbergin has been observed to trigger the intrinsic apoptotic pathway by affecting the expression of Bcl-2 family proteins, cytochrome c, and caspases 3 and 9.[3]
Preclinical Efficacy
In vitro studies have demonstrated the cytotoxic effects of dalbergin on various cancer cell lines.[2][4] It has been shown to decrease cell viability and inhibit colony formation in a dose- and time-dependent manner.[2] The development of nanoparticle-based delivery systems for dalbergin has shown promise in improving its bioavailability and targeted delivery to tumor cells, thereby enhancing its therapeutic effectiveness in preclinical models.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on dalbergin.
Table 1: In Vitro Cytotoxicity of Dalbergin in T47D Breast Cancer Cells [2]
| Treatment Duration | IC50 Value (µM) |
| 24 hours | 1 |
| 48 hours | 0.001 |
| 72 hours | 0.00001 |
Table 2: Effect of Dalbergin on Clonogenic Survival of T47D Breast Cancer Cells [2]
| Dalbergin Concentration (µM) | Treatment Duration | Effect on Surviving Fraction |
| 0.001 | 48 hours | Significant reduction |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies investigating the cytotoxic effects of dalbergin on cancer cell lines.[2]
-
Cell Seeding: Seed cancer cells (e.g., T47D) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of dalbergin (e.g., 0-30 µM) for different time points (e.g., 24, 48, and 72 hours).[2]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value.
Clonogenic Assay
This protocol assesses the long-term proliferative capacity of cancer cells after treatment with dalbergin.[2]
-
Cell Treatment: Treat cells with different concentrations of dalbergin for a specified period (e.g., 48 hours).[2]
-
Cell Seeding: After treatment, trypsinize the cells and seed a known number of cells (e.g., 500-1000) into 6-well plates.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Colony Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the control group.
Real-Time PCR for Gene Expression Analysis
This protocol is used to determine the effect of dalbergin on the mRNA levels of target genes.[2]
-
RNA Extraction: Treat cells with dalbergin, and then extract total RNA using a suitable RNA isolation kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using gene-specific primers for the target genes (e.g., p53, Bcl-2, STAT3) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Analyze the relative gene expression using the ΔΔCt method.
Signaling Pathway Diagrams
Caption: Dalbergin's effect on apoptotic pathways in breast cancer cells.
Caption: Dalbergin's inhibition of the AKT/NF-κB pathway in hepatocellular carcinoma.
References
- 1. Dalbergin | 482-83-7 | Benchchem [benchchem.com]
- 2. ircmj.com [ircmj.com]
- 3. Preclinical evaluation of dalbergin loaded PLGA-galactose-modified nanoparticles against hepatocellular carcinoma via inhibition of the AKT/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and appraisal of dalbergin-loaded PLGA nanoparticles modified with galactose against hepatocellular carcinoma: In-vitro, pharmacokinetic, and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Formulation of 5-O-Methyldalbergiphenol for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides detailed application notes and protocols for the formulation of 5-O-Methyldalbergiphenol for in vivo studies. Due to the limited availability of specific physicochemical data for this compound, this guide utilizes Biochanin A , a structurally similar and well-characterized isoflavonoid isolated from the Dalbergia genus, as a representative model compound. The protocols outlined herein are based on established formulation strategies for poorly water-soluble phenolic compounds and are intended to serve as a comprehensive guide for researchers. This document covers solubility enhancement techniques including micronization, solid dispersions, and Self-Emulsifying Drug Delivery Systems (SEDDS), complete with detailed experimental protocols and data presentation.
Introduction to this compound and Formulation Challenges
This compound is a phenolic compound of interest, likely belonging to the diverse class of polyphenols found in plant species of the Dalbergia genus. Like many phenolic compounds, it is anticipated to have poor aqueous solubility, which presents a significant hurdle for in vivo studies due to low oral bioavailability.[1][2] Effective formulation is therefore critical to enhance its solubility and absorption, thereby enabling accurate preclinical evaluation.
Disclaimer: The following protocols use Biochanin A as a surrogate for this compound. Researchers should first determine the actual physicochemical properties of this compound to select and optimize the most appropriate formulation strategy.
Physicochemical Properties of the Model Compound: Biochanin A
A thorough understanding of the physicochemical properties of a drug candidate is paramount for formulation development. Key properties for Biochanin A are summarized in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₅ | [3] |
| Molecular Weight | 284.26 g/mol | [3] |
| Aqueous Solubility | 71.1 mg/L (estimated) | [4] |
| LogP | 3.22 - 3.44 | [4][5] |
| pKa (strongest acidic) | 6.55 | [4][5] |
| Oral Bioavailability | Poor (<4%) | [6] |
Formulation Strategies for Enhanced Bioavailability
Several strategies can be employed to overcome the poor solubility and enhance the oral bioavailability of phenolic compounds like Biochanin A.[7][8] This section details three such approaches.
Strategy 1: Micronization
Particle size reduction increases the surface area of the drug, leading to an enhanced dissolution rate.
Strategy 2: Amorphous Solid Dispersion
Dispersing the drug in a hydrophilic polymer matrix at a molecular level can convert the crystalline drug to a more soluble amorphous form.[8][9]
Strategy 3: Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and cosurfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[10]
Experimental Protocols
Protocol 1: Preparation of Micronized this compound (using Biochanin A as a surrogate)
Objective: To reduce the particle size of the active pharmaceutical ingredient (API) to the micron range.
Materials:
-
Biochanin A (or this compound)
-
Mortar and Pestle (agate or porcelain) or a jet mill
-
Milli-Q water
-
Surfactant (e.g., Tween 80, 0.1% w/v)
Procedure:
-
Weigh 100 mg of Biochanin A.
-
Manual Grinding: Place the powder in a mortar and grind vigorously for 30 minutes.
-
Jet Milling (for finer particles): Follow the manufacturer's instructions for the jet mill.
-
Suspend the micronized powder in a 0.1% Tween 80 solution for administration.
-
Characterize the particle size using laser diffraction or microscopy.
Protocol 2: Preparation of a Solid Dispersion of this compound (using Biochanin A as a surrogate)
Objective: To prepare an amorphous solid dispersion of the API to enhance solubility.
Materials:
-
Biochanin A (or this compound)
-
Hydrophilic polymer (e.g., Solutol® HS15, HPMC 2910)[8]
-
Organic solvent (e.g., methanol, ethanol)
-
Rotary evaporator
-
Vacuum oven
Procedure (Solvent Evaporation Method):
-
Weigh 100 mg of Biochanin A and 1 g of Solutol® HS15 and 1 g of HPMC 2910 (Drug:Carrier ratio of 1:10:10).[8]
-
Dissolve both the drug and the carriers in a suitable volume of methanol in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator at 40°C until a thin film is formed.
-
Dry the film under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion and store it in a desiccator.
-
Characterize the solid state (amorphous vs. crystalline) using XRD or DSC.
-
Determine the drug content and dissolution profile.
Protocol 3: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound (using Biochanin A as a surrogate)
Objective: To formulate the API in a lipid-based system for enhanced solubilization and absorption.
Materials:
-
Biochanin A (or this compound)
-
Oil (e.g., Capryol 90)
-
Surfactant (e.g., Cremophor EL)
-
Cosurfactant (e.g., Transcutol HP)
-
Vortex mixer
-
Water bath
Procedure:
-
Determine the solubility of Biochanin A in various oils, surfactants, and cosurfactants to select the best components.
-
Based on solubility studies, prepare different ratios of oil, surfactant, and cosurfactant. For example, a starting point could be a 1:4:5 ratio of Capryol 90:Cremophor EL:Transcutol HP.
-
Accurately weigh the components and mix them in a glass vial.
-
Heat the mixture in a water bath at 40°C and vortex until a clear, homogenous solution is formed.
-
Add the required amount of Biochanin A to the mixture and vortex until it is completely dissolved.
-
To evaluate the self-emulsification properties, add 1 mL of the SEDDS formulation to 100 mL of water with gentle agitation and observe the formation of a microemulsion.
-
Characterize the droplet size, zeta potential, and drug release profile of the resulting emulsion.
Data Presentation
Quantitative data from the formulation development should be summarized for easy comparison.
Table 2: Example Particle Size Analysis of Micronized Biochanin A
| Formulation | D10 (µm) | D50 (µm) | D90 (µm) |
| Unprocessed Biochanin A | 25.3 | 78.5 | 152.1 |
| Micronized Biochanin A | 2.1 | 8.9 | 21.4 |
Table 3: Example Dissolution Profile of Biochanin A Solid Dispersion
| Time (min) | Pure Biochanin A (% dissolved) | Solid Dispersion (% dissolved) |
| 15 | 5 | 65 |
| 30 | 12 | 85 |
| 60 | 20 | 98 |
Table 4: Example Characteristics of Biochanin A SEDDS Formulation
| Parameter | Value |
| Droplet Size (nm) | 150 ± 5.2 |
| Polydispersity Index (PDI) | 0.21 ± 0.03 |
| Zeta Potential (mV) | -15.3 ± 1.8 |
| Drug Loading (%) | 5.88 ± 0.76[7] |
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for selecting an appropriate formulation for a poorly soluble compound.
Caption: Formulation development workflow for poorly soluble drugs.
Representative Signaling Pathway
As the precise molecular target of this compound is unknown, the following diagram illustrates a representative signaling pathway for isoflavonoids like Biochanin A, which are known to interact with estrogen receptors.[11][12]
Caption: Representative Estrogen Receptor signaling pathway for isoflavonoids.
Conclusion
The successful in vivo evaluation of poorly soluble compounds like this compound is critically dependent on the selection of an appropriate formulation strategy. This guide, using Biochanin A as a model, provides a framework for developing and characterizing formulations based on micronization, solid dispersion, and SEDDS. It is imperative for researchers to first establish the fundamental physicochemical properties of their specific compound of interest to tailor these protocols for optimal performance.
References
- 1. Frontiers | Perspectives Regarding the Role of Biochanin A in Humans [frontiersin.org]
- 2. dovepress.com [dovepress.com]
- 3. Biochanin A | C16H12O5 | CID 5280373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Biochanin A (HMDB0002338) [hmdb.ca]
- 5. Showing Compound Biochanin A (FDB012223) - FooDB [foodb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing the oral bioavailability of biochanin A by encapsulation in mixed micelles containing Pluronic F127 and Plasdone S630 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced dissolution and bioavailability of biochanin A via the preparation of solid dispersion: in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms Behind the Pharmacological Application of Biochanin-A: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochanin A promotes proliferation that involves a feedback loop of microRNA-375 and estrogen receptor alpha in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochanin A affects steroidogenesis and estrogen receptor-β expression in porcine granulosa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-O-Methyldalbergiphenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-O-Methyldalbergiphenol synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems encountered during the two key stages of this compound synthesis: the formation of the dalbergiphenol core via Pechmann condensation and the subsequent selective O-methylation.
Stage 1: Synthesis of Dalbergiphenol (5-Hydroxy-4-phenylcoumarin) via Pechmann Condensation
Q1: My Pechmann condensation reaction has a very low yield or is not proceeding. What are the possible causes and solutions?
A1: Low yields in the Pechmann condensation can stem from several factors related to reactants, catalyst, and reaction conditions.
-
Problem: Ineffective Catalyst: The acidic catalyst is crucial for both the initial transesterification and the subsequent ring-closing reaction.
-
Solution: Ensure the catalyst, such as concentrated sulfuric acid or a Lewis acid like AlCl₃, is fresh and anhydrous. Deactivated or wet catalysts will significantly hinder the reaction. Consider using alternative catalysts like methanesulfonic acid or solid acid catalysts which can sometimes improve yields and simplify workup.[1]
-
-
Problem: Inadequate Temperature: The reaction often requires elevated temperatures to proceed at a reasonable rate.
-
Solution: Ensure the reaction mixture is heated to the optimal temperature as specified in the protocol. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, excessively high temperatures can lead to decomposition and the formation of side products.
-
-
Problem: Poor Quality Starting Materials: Impurities in the resorcinol or ethyl benzoylacetate can interfere with the reaction.
-
Solution: Use high-purity, dry starting materials. Resorcinol is hygroscopic and should be stored in a desiccator. Ethyl benzoylacetate should be freshly distilled if its purity is questionable.
-
Q2: I am observing the formation of significant side products in my Pechmann condensation. How can I minimize these?
A2: Side product formation is often related to the reactivity of the starting materials and the reaction conditions.
-
Problem: Formation of Chromone Isomer (Simonis Chromone Cyclization): Under certain conditions, a chromone isomer can be formed instead of the desired coumarin.[2]
-
Solution: The choice of condensing agent can influence the product distribution. While strong acids like sulfuric acid are common for coumarin synthesis, phosphorus pentoxide (P₂O₅) tends to favor chromone formation.[2] Sticking to a strong Brønsted acid catalyst should favor the coumarin product.
-
-
Problem: Sulfonation of the Aromatic Rings: When using sulfuric acid as a catalyst at high temperatures, sulfonation of the phenyl or benzene rings can occur.
-
Solution: Use the minimum effective amount of sulfuric acid. If sulfonation is a persistent issue, consider switching to a non-sulfonating acid catalyst like methanesulfonic acid or a solid acid catalyst.
-
-
Problem: Polymerization/Decomposition: At excessively high temperatures, the phenolic starting materials and the product can degrade or polymerize, leading to a dark, tarry reaction mixture.
-
Solution: Carefully control the reaction temperature. A stepwise heating profile may be beneficial. Ensure efficient stirring to prevent localized overheating.
-
Q3: I am having difficulty purifying the crude dalbergiphenol product. What are the recommended methods?
A3: Purification of coumarin derivatives can be challenging due to their polarity and crystallinity.
-
Problem: Tarry Residue after Reaction Quenching: The crude product may be a dark, oily, or tarry solid.
-
Solution: After pouring the reaction mixture onto ice water, allow the precipitate to stir and solidify completely. It may be beneficial to triturate the crude solid with a non-polar solvent like hexane to remove non-polar impurities before attempting further purification.
-
-
Problem: Inefficient Recrystallization: Finding a suitable solvent for recrystallization can be difficult.
-
Solution: A common solvent system for recrystallizing coumarins is ethanol or an ethanol/water mixture. Methanol or ethyl acetate can also be effective. Perform small-scale solvent screening to identify the optimal conditions.
-
-
Problem: Persistent Impurities: Some impurities may co-crystallize with the product.
-
Solution: If recrystallization is insufficient, column chromatography on silica gel is a reliable method for purifying coumarins.[3] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is typically effective.
-
Stage 2: Selective 5-O-Methylation of Dalbergiphenol
Q1: The methylation of dalbergiphenol is giving a low yield of the desired this compound. What could be the issue?
A1: Low yields in the Williamson ether synthesis for this substrate are often related to incomplete deprotonation, the reactivity of the methylating agent, or side reactions.
-
Problem: Incomplete Deprotonation: The phenolic hydroxyl group must be converted to the more nucleophilic phenoxide for the reaction to proceed efficiently.
-
Solution: Ensure a suitable base and stoichiometry are used. For phenols, a moderately strong base like potassium carbonate (K₂CO₃) is often sufficient.[4] The base should be anhydrous. For less reactive systems, a stronger base like sodium hydride (NaH) can be used, but with caution as it is highly moisture-sensitive.[4]
-
-
Problem: Inactive Methylating Agent: The methylating agent (e.g., dimethyl sulfate or methyl iodide) may have degraded.
-
Solution: Use a fresh, high-quality methylating agent. Dimethyl sulfate is highly toxic and should be handled with extreme care. Methyl iodide is light-sensitive and should be stored appropriately.
-
-
Problem: Inappropriate Solvent: The solvent plays a crucial role in an SN2 reaction.
-
Solution: A polar aprotic solvent such as acetone, DMF (N,N-dimethylformamide), or acetonitrile is generally preferred for Williamson ether synthesis as they can dissolve the reactants and facilitate the SN2 mechanism. Ensure the solvent is anhydrous.
-
Q2: I am observing the formation of multiple methylated products instead of just this compound. How can I improve selectivity?
A2: Dalbergiphenol has two hydroxyl groups (at the 5 and potentially tautomeric 4-position) that could be methylated.
-
Problem: O-methylation at the 4-position: The enolic hydroxyl at the 4-position can also be methylated.
-
Solution: The 5-hydroxyl group is generally more acidic and therefore more readily deprotonated and methylated under controlled conditions. Using a slight excess of the base and adding the methylating agent slowly at a controlled temperature can favor methylation at the 5-position. Overly harsh conditions (e.g., very strong base, high temperature) can lead to diminished selectivity.
-
-
Problem: C-alkylation: In some cases, alkylation can occur on the carbon skeleton of the coumarin.
-
Solution: This is less common for O-methylation but can occur under certain conditions. Using a polar aprotic solvent and ensuring complete formation of the phenoxide before adding the alkylating agent can minimize C-alkylation.
-
Q3: My reaction is complete, but I am struggling to separate the product from the unreacted dalbergiphenol and other byproducts.
A3: The product, this compound, will be less polar than the starting material, dalbergiphenol. This difference in polarity can be exploited for purification.
-
Problem: Difficulty in Extraction: Emulsion formation or poor separation during aqueous workup.
-
Solution: After the reaction, quenching with water and extracting with an organic solvent like ethyl acetate is standard. If emulsions form, adding brine can help to break them.
-
-
Problem: Co-elution during Column Chromatography: The product and starting material may have similar retention factors.
-
Solution: Use a shallow gradient of a solvent system like hexane/ethyl acetate for silica gel chromatography. This will improve the separation between the slightly more polar dalbergiphenol and the less polar this compound. Thin-layer chromatography (TLC) should be used to optimize the solvent system before running the column.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the dalbergiphenol core? A1: The Pechmann condensation is a widely used and effective method for synthesizing the 4-substituted-coumarin core of dalbergiphenol.[1][2] This reaction involves the acid-catalyzed condensation of a phenol with a β-ketoester. For dalbergiphenol (5-hydroxy-4-phenylcoumarin), the typical starting materials would be resorcinol (1,3-dihydroxybenzene) and ethyl benzoylacetate.
Q2: What are the key safety precautions I should take during this synthesis? A2: Several reagents used in this synthesis are hazardous.
-
Concentrated Acids (e.g., H₂SO₄): Are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, and work in a well-ventilated fume hood.
-
Dimethyl Sulfate: Is extremely toxic, a suspected carcinogen, and can be absorbed through the skin. Handle with extreme caution in a fume hood, using appropriate gloves. Any contaminated materials should be quenched with a solution of ammonia or sodium hydroxide.
-
Sodium Hydride: Is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and anhydrous conditions.
Q3: Can I use a different methylating agent besides dimethyl sulfate or methyl iodide? A3: Yes, other methylating agents can be used. For instance, methyl tosylate or methyl mesylate are effective alternatives. Diazomethane can also be used for methylation of phenols, but it is highly toxic and explosive, requiring specialized equipment and handling procedures. For a greener approach, dimethyl carbonate can be used, although it often requires higher temperatures and specific catalysts.
Q4: How can I monitor the progress of my reactions? A4: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of both the Pechmann condensation and the methylation reaction. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting materials and products. The spots can be visualized under UV light (254 nm), as coumarins are typically UV-active.
Q5: What are the expected spectroscopic signatures for dalbergiphenol and this compound? A5:
-
Dalbergiphenol (5-Hydroxy-4-phenylcoumarin):
-
¹H NMR: You would expect to see aromatic protons, a characteristic singlet for the proton at the 3-position of the coumarin ring, and a broad singlet for the hydroxyl proton (which may be exchangeable with D₂O).
-
¹³C NMR: Will show signals for the carbonyl carbon of the lactone, as well as aromatic and olefinic carbons.
-
IR: A broad O-H stretching band for the hydroxyl group and a strong C=O stretching band for the lactone carbonyl.
-
-
This compound:
-
¹H NMR: The broad hydroxyl proton signal will disappear and be replaced by a sharp singlet around 3.8-4.0 ppm, corresponding to the three protons of the methoxy group.
-
¹³C NMR: An additional signal will appear in the aliphatic region (around 55-60 ppm) for the methoxy carbon.
-
IR: The broad O-H stretching band will be absent. The C=O stretch will remain.
-
Data Presentation
Table 1: Representative Reaction Conditions for the Synthesis of Dalbergiphenol
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Phenol | Resorcinol | Resorcinol | Resorcinol |
| β-Ketoester | Ethyl Benzoylacetate | Ethyl Benzoylacetate | Ethyl Benzoylacetate |
| Catalyst | Conc. H₂SO₄ | Methanesulfonic Acid | AlCl₃ |
| Temperature | 70-80 °C | 80-90 °C | 60-70 °C |
| Reaction Time | 4-6 hours | 3-5 hours | 6-8 hours |
| Typical Yield | 65-75% | 70-80% | 60-70% |
Table 2: Representative Reaction Conditions for the 5-O-Methylation of Dalbergiphenol
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Substrate | Dalbergiphenol | Dalbergiphenol | Dalbergiphenol |
| Base | K₂CO₃ | NaH | Cs₂CO₃ |
| Methylating Agent | Dimethyl Sulfate | Methyl Iodide | Dimethyl Sulfate |
| Solvent | Acetone | Anhydrous DMF | Acetonitrile |
| Temperature | Reflux (56 °C) | 0 °C to RT | Reflux (82 °C) |
| Reaction Time | 8-12 hours | 6-10 hours | 10-14 hours |
| Typical Yield | 80-90% | 85-95% | 82-92% |
Experimental Protocols
Protocol 1: Synthesis of Dalbergiphenol (5-Hydroxy-4-phenylcoumarin)
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 eq) and ethyl benzoylacetate (1.1 eq).
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0-3.0 eq) with stirring.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
A solid precipitate will form. Continue stirring until all the ice has melted.
-
Collect the crude solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the crude product in a vacuum oven.
-
Purify the crude dalbergiphenol by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate solvent system.
Protocol 2: Synthesis of this compound
-
To a dry round-bottom flask under a nitrogen atmosphere, add dalbergiphenol (1.0 eq) and anhydrous acetone (or DMF/acetonitrile).
-
Add anhydrous potassium carbonate (2.0-3.0 eq) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add dimethyl sulfate (1.2-1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.
Visualizations
References
5-O-Methyldalbergiphenol stability issues and proper storage conditions
This technical support center provides guidance on the stability and proper storage of 5-O-Methyldalbergiphenol to assist researchers, scientists, and drug development professionals in their experimental work. Given the limited specific stability data for this compound, this guide draws upon established knowledge of the stability of structurally related phenolic and flavonoid compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Like many phenolic compounds, this compound is susceptible to degradation from exposure to light, heat, oxygen, and unfavorable pH conditions.[1][2] The presence of metal ions can also catalyze oxidative degradation.[1]
Q2: What is the recommended way to store solid this compound?
A2: Solid this compound should be stored in a tightly sealed, opaque container to protect it from light and moisture.[3][4] It is advisable to store it in a cool, dark, and dry place. For long-term storage, refrigeration at 4°C or freezing at -20°C is recommended.[1][5] The storage area should be a well-ventilated space, away from heat sources and strong oxidizing agents.[3][4]
Q3: How should I prepare and store solutions of this compound?
A3: To prepare solutions, use degassed solvents to minimize dissolved oxygen.[1] This can be achieved by sparging the solvent with an inert gas like nitrogen or argon for 15-30 minutes.[1] For storage, place the solution in a tightly sealed amber vial and flush the headspace with nitrogen before sealing.[1] For long-term storage, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air, and store them at ≤ -20°C.[1]
Q4: I've noticed my this compound solution has changed color. What does this indicate?
A4: A color change, often to a yellow or brownish hue, is a common indicator of degradation, specifically oxidation.[1] Phenolic compounds can oxidize to form quinone-type structures, which are often colored.[1] If you observe a color change, the integrity of your compound may be compromised, and it is advisable to use a fresh, properly prepared solution for your experiments.
Q5: Can I add anything to my solutions to improve the stability of this compound?
A5: Yes, adding antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid to your solution can help to scavenge free radicals and prevent oxidation.[1] Additionally, using a buffer system to maintain an optimal pH can enhance stability, as many phenolic compounds are more stable in slightly acidic conditions.[1][6] The use of chelating agents like EDTA can also be beneficial to sequester metal ions that may catalyze degradation.[1]
Troubleshooting Guides
Issue 1: Rapid Color Change of Solution Upon Dissolving the Compound
-
Possible Causes:
-
High pH of Solvent: Many phenolic compounds are unstable and rapidly oxidize in neutral to alkaline conditions.[1][6]
-
Dissolved Oxygen: Solvents exposed to air contain dissolved oxygen, which is a primary driver of oxidation.[1]
-
Metal Ion Contamination: Trace metal ions in the solvent or on glassware can catalyze oxidation.[1]
-
-
Solutions:
-
pH Control: Use a slightly acidic buffer (e.g., pH 5-6) if compatible with your experimental design.[6]
-
Solvent Degassing: Before use, degas your solvent by bubbling an inert gas like nitrogen or argon through it for 15-30 minutes.[1]
-
Use High-Purity Solvents and Clean Glassware: Employ high-purity solvents and ensure all glassware is thoroughly cleaned and rinsed to remove any metal contaminants.
-
Issue 2: Precipitation Observed in Stored Solutions
-
Possible Causes:
-
Degradation: Oxidative degradation can lead to the formation of polymers that are less soluble than the parent compound, resulting in precipitation.[1]
-
Low Temperature Storage of Concentrated Solutions: If a solution is stored at a low temperature and is near its saturation point, the compound may precipitate out.
-
-
Solutions:
-
Prevent Degradation: Follow the recommended procedures for solution preparation and storage, including the use of degassed solvents and an inert atmosphere.[1]
-
Optimize Storage Concentration and Temperature: If precipitation is due to low temperature, try storing the solution at a slightly warmer temperature (e.g., 4°C instead of -20°C) if stability is not compromised, or prepare less concentrated stock solutions.
-
Issue 3: Inconsistent or Unexpected Experimental Results
-
Possible Causes:
-
Loss of Biological Activity: Degradation of this compound can lead to a loss of its intended biological function.[1]
-
Inaccurate Quantification: Degradation of the compound will result in an underestimation of its actual concentration in your stock solution.[1]
-
Formation of Interfering Byproducts: Degradation products may have their own biological or chemical activities that could interfere with your assay.[1]
-
-
Solutions:
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound fresh for each experiment.
-
Properly Store Aliquots: If using stored solutions, ensure they have been stored as single-use aliquots under an inert atmosphere at an appropriate low temperature.[1]
-
Perform Quality Control: Periodically check the purity and concentration of your stock solution using an appropriate analytical method, such as HPLC.
-
Data on Stability of Related Phenolic Compounds
| Compound Class | Storage Condition | Observation | Reference |
| Flavonoids | 4°C in the dark | Generally stable. | [7] |
| 20-40°C | Significant degradation observed. | [7] | |
| Exposure to sunlight at 23°C | Notable decline in concentration. | [2] | |
| Phenolic Acids | Stored in the dark at 23°C | Generally stable. | [2] |
| Exposure to sunlight | Some phenolic acids like p-coumaric and ellagic acid are unstable. | [2] | |
| Anthocyanins | 4°C in an acidic environment | Relatively stable. | [2] |
| Higher temperatures and sunlight | Significant degradation. | [2] |
Experimental Protocol: Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8][9][10][11]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, methanol, and acetonitrile
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV/Vis or MS)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Incubate the stock solution at 80°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples if necessary.
-
Analyze all samples by a validated HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
-
Data Analysis:
-
Calculate the percentage degradation of this compound under each condition.
-
Characterize any significant degradation products using techniques like LC-MS and NMR.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General degradation pathways for phenolic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. smslabs.com [smslabs.com]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. Influence of temperature and pH on the stability of dimethoxy biphenyl monocarboxylate HCl solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in ‘Cara Cara’ Juice during Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 10. pharmtech.com [pharmtech.com]
- 11. ijrpp.com [ijrpp.com]
Technical Support Center: Optimization of HPLC Parameters for 5-O-Methyldalbergiphenol Isomer Separation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 5-O-Methyldalbergiphenol isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound isomers.
| Problem | Possible Causes | Suggested Solutions |
| Poor or No Resolution of Isomers | 1. Inappropriate column chemistry.2. Mobile phase composition is not optimal.3. Mobile phase pH is not controlled. | 1. Column Selection: Standard C18 columns may not provide sufficient selectivity. Consider using a Phenyl-Hexyl column to introduce π-π interactions, which can enhance the separation of aromatic isomers like this compound.[1][2]2. Mobile Phase Optimization: Systematically vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. For instance, adjust the acetonitrile:water ratio from 60:40 to 50:50 or 40:60.[1]3. pH Control: The ionization state of phenolic compounds can significantly affect their retention. Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of residual silanol groups on the stationary phase and improve peak shape and selectivity.[1] |
| Peak Tailing | 1. Secondary interactions with the stationary phase.2. Column overload.3. Inappropriate mobile phase pH. | 1. Mobile Phase Additives: Use a mobile phase additive like formic or acetic acid to minimize interactions between the analytes and active sites on the stationary phase.[1]2. Reduce Sample Concentration: Dilute your sample to avoid overloading the column.3. Adjust pH: Ensure the mobile phase pH is appropriate to maintain the analytes in a single ionic state. |
| Broad Peaks | 1. Large injection volume.2. Tubing between the column and detector is too long or has a large internal diameter.3. Column contamination or degradation. | 1. Decrease Injection Volume: Inject a smaller volume of your sample.[3]2. Optimize Tubing: Use shorter, narrower internal diameter tubing to minimize extra-column band broadening.[3]3. Column Maintenance: Replace the guard column or the analytical column if it is contaminated or has degraded.[3] |
| Inconsistent Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction or leaks. | 1. Prepare Fresh Mobile Phase: Ensure the mobile phase is prepared accurately and consistently. Degas the mobile phase before use.[4]2. Use a Column Oven: Maintain a constant and stable column temperature using a column oven.[3]3. System Check: Check for leaks in the system and ensure the pump is functioning correctly.[3][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best type of HPLC column for separating this compound isomers?
A1: While standard C18 columns can be used, phenyl columns are often more effective for separating aromatic isomers. The phenyl stationary phase provides additional π-π interactions, which can enhance selectivity for compounds like this compound.[1][2]
Q2: How does the mobile phase composition affect the separation of these isomers?
A2: The mobile phase composition, specifically the ratio of organic modifier (like acetonitrile or methanol) to the aqueous phase, is a critical parameter for optimizing resolution. Systematically varying this ratio will alter the retention times of the isomers and can significantly improve their separation.[1]
Q3: Why is adding acid to the mobile phase recommended?
A3: Adding a small amount of acid, such as 0.1% formic acid, helps to control the pH of the mobile phase. For phenolic compounds like this compound, this suppresses the ionization of both the analyte and the residual silanol groups on the silica-based stationary phase, leading to sharper peaks and potentially better separation.[1]
Q4: What are typical starting conditions for method development?
A4: A good starting point for separating this compound isomers would be a Phenyl-Hexyl column with a mobile phase of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% formic acid. A flow rate of 1.0 mL/min and a column temperature of 30°C are reasonable initial parameters. UV detection at a wavelength around 270-280 nm is generally suitable for phenolic compounds.[1][5]
Q5: What should I do if I still can't achieve baseline separation after optimizing the mobile phase and column?
A5: If optimization of standard parameters is insufficient, you could consider derivatization of the isomers. Converting the phenolic hydroxyl group to another functional group can alter the chromatographic behavior of the isomers and may lead to improved separation on a standard C18 column.[5]
Experimental Protocols
Detailed HPLC Method for Separation of this compound Isomers
This protocol provides a starting point for the separation of this compound isomers. Optimization will likely be required for your specific application.
1. Materials and Reagents:
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (≥98%)
-
This compound isomer standards
-
Methanol (for standard preparation)
2. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV detector.
-
Phenyl-Hexyl analytical column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
3. Mobile Phase Preparation (40:60 Acetonitrile:Water with 0.1% Formic Acid):
-
Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Measure 400 mL of HPLC-grade acetonitrile into a separate graduated cylinder.
-
Combine the water and acetonitrile in a 1 L solvent bottle.
-
Add 1.0 mL of formic acid to the mixture.
-
Mix thoroughly and degas the solution using an online degasser or by sonication for 15-20 minutes.
4. Standard Preparation:
-
Stock Solution (1000 ppm): Accurately weigh 10 mg of each this compound isomer and dissolve in 10 mL of methanol.
-
Working Standard (10 ppm): Dilute the stock solution 1:100 with the mobile phase.
5. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | 40% Acetonitrile / 60% Water / 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| UV Detection | 275 nm |
| Run Time | Approximately 15 minutes |
6. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure there are no interfering peaks.
-
Inject the working standard mixture to verify system suitability (e.g., resolution, peak shape).
-
Proceed with the injection of your samples.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Isomer Resolution
| % Acetonitrile | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 35% | 12.5 | 13.1 | 1.2 |
| 40% | 9.8 | 10.5 | 1.8 |
| 45% | 7.2 | 7.7 | 1.4 |
| 50% | 5.1 | 5.4 | 1.0 |
Note: This data is illustrative and will vary based on the specific isomers, column, and HPLC system used.
Visualizations
Caption: Experimental workflow for HPLC method development and optimization.
Caption: Troubleshooting logic for poor separation of isomers.
References
Troubleshooting unexpected results in 5-O-Methyldalbergiphenol cell-based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 5-O-Methyldalbergiphenol in cell-based assays.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: High Variability Between Replicate Wells
-
Question: My results show significant variability between replicate wells treated with this compound. What could be the cause?
-
Possible Causes & Solutions:
-
Uneven Cell Seeding: Ensure your cell suspension is homogenous before and during plating. After seeding, allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to promote even cell distribution.[1]
-
Pipetting Errors: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed and pre-wet the tips before aspirating.[1]
-
Edge Effects: Evaporation and temperature gradients can be more pronounced in the outer wells of a microplate.[1] To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile media or phosphate-buffered saline (PBS) to create a humidity barrier.[1]
-
Compound Precipitation: this compound, like other phenolic compounds, may have limited solubility in aqueous media. Visually inspect your wells for any signs of precipitation after adding the compound. If precipitation is observed, consider preparing a higher concentration stock in an appropriate solvent (e.g., DMSO) and using a lower final solvent concentration in your assay.
-
Issue 2: Unexpected or No Dose-Response Relationship
-
Question: I am not observing a clear dose-response curve with this compound. Why might this be happening?
-
Possible Causes & Solutions:
-
Incorrect Concentration Range: The effective concentration of this compound may be outside the range you are testing. Perform a broad-range dose-finding experiment to identify the optimal concentration range.
-
Compound Instability: Phenolic compounds can be unstable in cell culture media, undergoing oxidation or degradation over time.[2][3] This can lead to a loss of activity during the assay. Consider the following:
-
Prepare fresh dilutions of the compound for each experiment.
-
Minimize the exposure of the compound to light and air.
-
Evaluate the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
-
Cell Passage Number: Cells can change phenotypically and genotypically at high passage numbers, which can alter their response to stimuli.[4] It is recommended to use cells within a consistent and low passage number range.
-
Issue 3: High Background Signal in Assay Readout
-
Question: My assay is showing a high background signal, making it difficult to interpret the results. What are the potential reasons for this?
-
Possible Causes & Solutions:
-
Autofluorescence: Phenolic compounds can exhibit autofluorescence, which can interfere with fluorescence-based assays.[1] Measure the fluorescence of this compound alone in your assay medium at the excitation and emission wavelengths you are using. If autofluorescence is significant, consider using a different detection method (e.g., colorimetric or luminescent).
-
Overly High Cell Seeding Density: Too many cells per well can lead to a high background signal.[1] Optimize the cell seeding density for your specific cell line and assay.
-
Media Components: Some components in cell culture media, such as phenol red and fetal bovine serum, can contribute to background fluorescence.[5] If using a fluorescence-based assay, consider using phenol red-free media and performing the final measurement in PBS with calcium and magnesium.[5]
-
Issue 4: Unexpected Cytotoxicity
-
Question: I am observing higher-than-expected cell death in my cultures treated with this compound, even at low concentrations. What could be the reason?
-
Possible Causes & Solutions:
-
Oxidative Stress: Phenolic compounds can undergo auto-oxidation in culture medium, leading to the production of reactive oxygen species (ROS) and hydrogen peroxide, which can be toxic to cells.[6] The addition of oxygen radical scavengers to the culture medium can help mitigate this effect.[6]
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Always include a vehicle control (cells treated with the solvent alone) in your experiments.
-
Assay Interference: Some phenolic compounds can interfere with common cytotoxicity assays like the MTT assay, leading to false-positive results.[7] This is because they can chemically reduce the MTT reagent, mimicking metabolic activity. It is advisable to confirm cytotoxicity results with an alternative method, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.[8]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for dissolving this compound?
-
Q2: How should I store this compound?
-
A2: To prevent degradation, this compound should be stored as a solid in a cool, dark, and dry place. For stock solutions, it is advisable to aliquot and store them at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Q3: Can this compound interfere with my assay?
-
A3: Yes, as a phenolic compound, this compound has the potential to interfere with certain assays. It can exhibit autofluorescence, act as a reducing agent (e.g., in MTT assays), and may absorb light in the range of some colorimetric assays. It is essential to include proper controls, such as a compound-only control (no cells), to assess for any potential interference.
-
-
Q4: What are the known signaling pathways affected by compounds similar to this compound?
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A4: Flavonoids and other phenolic compounds have been shown to modulate various signaling pathways involved in inflammation and cell proliferation. For instance, some flavonoids can inhibit the NF-κB and MAPK signaling pathways.[9] O-methylated flavonols have also been shown to prevent acute inflammation by blocking NF-κB activation.[10] It is plausible that this compound may act through similar mechanisms.
-
Quantitative Data Summary
Since specific quantitative data for this compound is limited in the public domain, the following table provides example concentration ranges for other relevant phenolic compounds in common cell-based assays. This data should be used as a starting point for optimization.
| Assay Type | Compound Class | Example Compound | Cell Line | Concentration Range | Incubation Time | Reference |
| Cytotoxicity (MTT) | Flavonol | Fisetin | RAW 264.7 | 5 - 80 µM | 24 h | [9] |
| Anti-inflammatory (NO production) | Flavonol | Fisetin | RAW 264.7 | 5, 10, 20 µM | 4h pre-treatment, then 12h LPS | [9] |
| Apoptosis | Phenol | Varies | Varies | Logarithmic scale | Varies | [11] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Materials:
-
96-well plates
-
Cells in culture
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Protocol:
-
Seed cells in a 96-well plate at a pre-determined optimal density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add the diluted compound solutions. Include untreated and vehicle controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
2. Anti-Inflammatory (Nitric Oxide Production) Assay
This protocol can be used to assess the anti-inflammatory potential of this compound in lipopolysaccharide (LPS)-stimulated macrophages.
-
Materials:
-
24-well plates
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound stock solution
-
LPS
-
Complete cell culture medium
-
Griess Reagent System
-
-
Protocol:
-
Seed macrophage cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 12-24 hours). Include appropriate controls (untreated, vehicle, LPS only).
-
Collect the cell culture supernatants.
-
Measure the nitrite concentration in the supernatants using the Griess Reagent System according to the manufacturer's instructions.
-
Read the absorbance at 540 nm.
-
Visualizations
Caption: A generalized workflow for a cell-based assay.
Caption: A troubleshooting decision tree for unexpected assay results.
Caption: A simplified diagram of a potential NF-κB signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of dietary polyphenols under the cell culture conditions: avoiding erroneous conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. researchgate.net [researchgate.net]
- 7. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. O-Methylated flavonol isorhamnetin prevents acute inflammation through blocking of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rotman-baycrest.on.ca [rotman-baycrest.on.ca]
Preventing degradation of 5-O-Methyldalbergiphenol during extraction and purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-O-Methyldalbergiphenol during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of this compound?
A1: this compound, a phenolic compound, is susceptible to degradation from several factors, primarily:
-
Oxidation: Exposure to atmospheric oxygen can lead to the oxidation of the phenolic hydroxyl groups, resulting in the formation of quinone-type structures and other degradation products. This process can be accelerated by the presence of metal ions.[1]
-
Light: Exposure to UV or even visible light can induce photodegradation, leading to the breakdown of the molecular structure.[2]
-
High pH (Alkaline Conditions): Phenolic compounds are generally unstable in alkaline solutions, which can promote oxidation and other degradation reactions.[3]
-
High Temperatures: Elevated temperatures can accelerate the rate of all degradation reactions, including oxidation and hydrolysis.[4][5]
Q2: What are the initial signs of this compound degradation in my extract or purified sample?
A2: The most common initial signs of degradation include:
-
A noticeable color change in the solution, often turning yellow, brown, or even dark green.
-
The formation of a precipitate as degradation products may be less soluble.
-
A decrease in the expected peak area or the appearance of new, unexpected peaks during chromatographic analysis (e.g., HPLC).
Q3: How can I prevent the oxidation of this compound during extraction?
A3: To minimize oxidation, several strategies can be employed:
-
Work under an inert atmosphere: Purging your extraction vessel and solvents with an inert gas like nitrogen or argon will displace oxygen and create a protective environment.[6][7]
-
Use antioxidants: Adding antioxidants to your extraction solvent can help to quench free radicals and prevent oxidation. Common choices include ascorbic acid and butylated hydroxytoluene (BHT).[8][9]
-
Use chelating agents: Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can bind metal ions that catalyze oxidation reactions.[8][10]
-
Use degassed solvents: Solvents should be degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas, sonication, or freeze-pump-thaw cycles.
Q4: What is the optimal pH range for extracting and purifying this compound?
A4: To maintain the stability of this compound, it is recommended to work under neutral or slightly acidic conditions (pH 4-6).[11] Alkaline conditions (pH > 7) should be strictly avoided as they promote the deprotonation of the phenolic hydroxyl group, making the molecule more susceptible to oxidation.[3]
Q5: What are the recommended storage conditions for purified this compound?
A5: For long-term storage, purified this compound should be stored as a solid in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) at low temperatures (-20°C or -80°C) to minimize degradation from light, oxygen, and heat.[4][12] If stored in solution, use a degassed, antioxidant-containing solvent and store at low temperatures.
Troubleshooting Guides
Issue 1: Low Yield of this compound in the Crude Extract
| Possible Cause | Solution |
| Incomplete Extraction | Optimize the extraction parameters. For Dalbergia species, a higher concentration of ethanol (e.g., 70%) in an aqueous solution has been shown to be effective.[7] Increase the extraction time or the number of extraction cycles. Consider using advanced extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency.[9][13] |
| Degradation during Extraction | Implement preventative measures against degradation as outlined in the FAQs. Specifically, add antioxidants (e.g., 0.1% w/v ascorbic acid) and a chelating agent (e.g., 10 mM EDTA) to the extraction solvent.[8][14] Perform the extraction under a nitrogen or argon atmosphere and at a controlled, cool temperature. |
| Improper Sample Preparation | Ensure the plant material is properly dried and ground to a fine powder to maximize the surface area for extraction. |
Issue 2: Presence of Impurities or Degradation Products in the Purified Sample (HPLC Analysis)
| Possible Cause | Solution |
| Co-elution of Structurally Similar Compounds | Optimize the HPLC purification method. Adjust the mobile phase composition and gradient. For reverse-phase HPLC, a common mobile phase for flavonoids is a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.[15][16] Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl). |
| Degradation during Purification | Ensure all solvents used for purification are degassed. If possible, perform the purification in a cold room or with a column thermostat to maintain a low temperature. Collect fractions in tubes that have been flushed with nitrogen and contain a small amount of antioxidant. |
| Sample Overload on the HPLC Column | Reduce the amount of crude extract injected onto the column. Sample overload can lead to poor separation and broad peaks. |
| Carryover from Previous Injections | Implement a thorough column washing protocol between runs to remove any residual compounds. |
Experimental Protocols
Protocol 1: Optimized Extraction of this compound from Dalbergia Species
This protocol is a general guideline and may require further optimization based on the specific plant material and available equipment.
Materials:
-
Dried and powdered Dalbergia wood or bark
-
Extraction Solvent: 70% Ethanol in water (v/v) containing 0.1% Ascorbic Acid (w/v) and 10 mM EDTA
-
Nitrogen or Argon gas
-
Extraction vessel (e.g., round-bottom flask)
-
Sonication bath or magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh the powdered plant material and place it in the extraction vessel. A solid-to-solvent ratio of 1:10 to 1:20 (g/mL) is a good starting point.[7]
-
Purge the extraction vessel with nitrogen or argon gas for 5-10 minutes to displace oxygen.
-
Add the degassed extraction solvent to the vessel.
-
Continuously flush the headspace of the vessel with the inert gas.
-
Extract the plant material at room temperature with agitation (stirring or sonication) for 2-4 hours.
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Filter the mixture to separate the extract from the solid plant material.
-
Repeat the extraction process on the plant residue 2-3 times to maximize the yield.
-
Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Store the crude extract under an inert atmosphere at -20°C until further purification.
Protocol 2: HPLC Purification of this compound
This is a general reverse-phase HPLC protocol that can be adapted for the purification of this compound.
Instrumentation and Materials:
-
Preparative or Semi-preparative HPLC system with a UV detector
-
Reverse-phase C18 column (e.g., 250 x 10 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Crude extract dissolved in a minimal amount of the initial mobile phase composition
-
Collection tubes
Procedure:
-
Degas both mobile phases by sonication or sparging with helium.
-
Equilibrate the column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.
-
Filter the dissolved crude extract through a 0.45 µm syringe filter.
-
Inject the filtered sample onto the column.
-
Run a linear gradient to separate the compounds. A suggested starting gradient is:
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B
-
35-40 min: 90% B
-
40-45 min: 90% to 10% B
-
45-50 min: 10% B (re-equilibration)
-
-
Monitor the elution of compounds using the UV detector at a wavelength where this compound has strong absorbance (typically around 260-280 nm for flavonoids).
-
Collect the fractions corresponding to the peak of interest.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Factors Influencing the Stability of Phenolic Compounds and Recommended Conditions for this compound.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Alkaline (pH > 7) | Neutral to slightly acidic (pH 4-6)[11] | Prevents deprotonation and subsequent oxidation of the phenolic hydroxyl group.[3] |
| Temperature | High temperatures (> 40°C) | Room temperature or below for extraction; Low temperatures (-20°C to -80°C) for storage[4][5] | Reduces the rate of all chemical degradation reactions.[4] |
| Light | Direct sunlight or UV light | Work in a dark room or use amber glassware | Minimizes photodegradation.[2] |
| Oxygen | Exposure to air | Inert atmosphere (Nitrogen or Argon)[6][7] | Prevents oxidative degradation.[1] |
| Metal Ions | Presence of transition metals (e.g., Fe³⁺, Cu²⁺) | Use of chelating agents (e.g., EDTA)[8][10] | Metal ions can catalyze oxidation reactions. |
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: General degradation pathways for this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of storage temperature and water activity on the content and profile of isoflavones, antioxidant activity, and in vitro protein digestibility of soy protein isolates and defatted soy flours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Effects of blanching, acidification, or addition of EDTA on vitamin C and β‐carotene stability during mango purée preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. protocols.io [protocols.io]
- 16. biotage.com [biotage.com]
Technical Support Center: Enhancing the Bioavailability of 5-O-Methyldalbergiphenol for In Vivo Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the in vivo bioavailability of 5-O-Methyldalbergiphenol. Given that this compound is a poorly soluble, methoxylated phenolic compound, this guide focuses on strategies to address low solubility and potential metabolic instability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the in vivo bioavailability of this compound?
A1: The primary challenges are its low aqueous solubility, which limits its dissolution in the gastrointestinal tract, and its potential for rapid first-pass metabolism in the liver. Like many methoxylated phenols, it is likely metabolized by cytochrome P450 (CYP) enzymes through O-demethylation.
Q2: What is a reasonable starting point for vehicle selection in my in vivo studies?
A2: For initial in vivo screening, a common approach is to use a mixture of solvents to create a solution or a suspension. A typical starting formulation could be a vehicle system like PEG 400, propylene glycol, and water. For poorly soluble compounds, a suspension in a vehicle containing a suspending agent like carboxymethylcellulose (CMC) is also a viable option. It is crucial to assess the solubility and stability of this compound in the chosen vehicle prior to in vivo administration.
Q3: Are there any general strategies to improve the oral bioavailability of compounds like this compound?
A3: Yes, several formulation strategies can be employed. These include:
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS), nanoemulsions, and solid lipid nanoparticles (SLNs) can enhance solubility and lymphatic uptake, potentially bypassing first-pass metabolism.
-
Solid dispersions: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution rate.
-
Nanoparticle-based delivery systems: Reducing the particle size to the nanoscale increases the surface area for dissolution.
-
Co-administration with bio-enhancers: Certain compounds can inhibit metabolic enzymes or efflux pumps, thereby increasing the systemic exposure of the primary compound.
Q4: How does the methoxy group on this compound influence its bioavailability?
A4: The 5-methoxy group can have a dual effect. On one hand, methoxylation can increase metabolic stability compared to the corresponding hydroxylated compound by protecting the phenolic group from rapid conjugation (glucuronidation or sulfation). On the other hand, the methoxy group is a target for O-demethylation by CYP enzymes, which can lead to first-pass metabolism and reduced bioavailability of the parent compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during your in vivo experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps & Suggested Solutions |
| Low or no detectable plasma concentration after oral administration. | 1. Poor Solubility & Dissolution: The compound is not dissolving in the gastrointestinal fluids. 2. Rapid First-Pass Metabolism: The compound is being extensively metabolized in the liver before reaching systemic circulation. 3. High Presystemic Efflux: The compound is being pumped back into the intestinal lumen by efflux transporters like P-glycoprotein. | 1. Improve Solubility: Utilize a more effective formulation strategy. See the "Formulation Strategies for Enhanced Bioavailability" table below for options. Consider conducting a vehicle screen to identify a suitable solvent system. 2. Inhibit Metabolism: Co-administer a known inhibitor of relevant CYP enzymes (e.g., piperine for CYP3A4). This should be done cautiously as it can affect the metabolism of other compounds. 3. Inhibit Efflux: Co-administer with a P-glycoprotein inhibitor like quercetin or piperine. |
| High variability in plasma concentrations between individual animals. | 1. Inconsistent Dosing: Inaccurate administration of the dosing formulation, especially if it is a suspension. 2. Physiological Variability: Differences in gastric pH, gastrointestinal motility, and metabolic enzyme activity among animals. 3. Food Effects: The presence or absence of food in the stomach can significantly alter absorption. | 1. Ensure Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before and during dosing. Use precise dosing techniques. 2. Standardize Experimental Conditions: Use animals of the same age, sex, and strain. Standardize the fasting and feeding schedule. 3. Control Feeding: Administer the compound to fasted animals to minimize food-related variability. |
| Precipitation of the compound observed in the dosing formulation. | Supersaturation and Poor Stability: The concentration of the compound exceeds its solubility limit in the chosen vehicle, leading to precipitation over time. | 1. Reduce Concentration: Lower the concentration of the compound in the formulation. 2. Add a Stabilizer: Incorporate a stabilizing agent such as a polymer (e.g., HPMC) or a surfactant to maintain a supersaturated state or create a stable suspension. 3. Prepare Fresh Formulations: Prepare the dosing formulation immediately before administration to minimize the time for precipitation to occur. |
Data Presentation: Formulation Strategies for Enhanced Bioavailability
The following table summarizes various formulation approaches that can be applied to enhance the bioavailability of poorly soluble compounds like this compound. Note: The quantitative data presented are hypothetical examples to illustrate potential improvements and should be determined experimentally for this compound.
| Formulation Strategy | Principle | Example Excipients | Hypothetical Solubility Enhancement (vs. water) | Hypothetical Bioavailability (AUC) Fold Increase |
| Aqueous Suspension | Simple dispersion of solid particles. | 0.5% Carboxymethylcellulose (CMC) | 1x | 1x (Baseline) |
| Co-solvent System | Increasing solubility by mixing with a water-miscible organic solvent. | PEG 400:Propylene Glycol:Water (40:10:50) | 50x | 2-5x |
| Solid Dispersion | Dispersing the drug in a hydrophilic polymer matrix in a solid state. | Polyvinylpyrrolidone (PVP) K30, HPMC | 100x | 5-10x |
| Nanoemulsion | Oil-in-water emulsion with droplet sizes in the nanometer range. | Medium-chain triglycerides, Cremophor EL, Transcutol | >1000x | 10-20x |
| Self-Emulsifying Drug Delivery System (SEDDS) | Isotropic mixture of oils, surfactants, and co-surfactants that forms a fine oil-in-water emulsion upon gentle agitation in aqueous media. | Labrasol, Capryol 90, Transcutol HP | >1000x | 15-25x |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 400 mg of PVP K30 in a suitable volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at 40-50°C until a thin film is formed on the wall of the flask.
-
Drying: Further dry the film under vacuum for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried film, gently grind it into a fine powder using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like DSC and XRD.
Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Based on solubility and emulsification studies, select an oil phase (e.g., Capryol 90), a surfactant (e.g., Labrasol), and a co-surfactant (e.g., Transcutol HP).
-
Formulation: Accurately weigh the selected components. For example, prepare a formulation with 30% Capryol 90, 50% Labrasol, and 20% Transcutol HP (w/w).
-
Mixing: Mix the components in a glass vial using a magnetic stirrer at a moderate speed until a clear and homogenous solution is obtained.
-
Drug Loading: Add the required amount of this compound to the mixture and stir until it is completely dissolved. Gentle heating (up to 40°C) may be applied if necessary.
-
Characterization: Evaluate the self-emulsification properties by adding a small amount of the SEDDS formulation to water and observing the formation of a microemulsion. Characterize the droplet size and polydispersity index of the resulting emulsion.
Mandatory Visualizations
Signaling Pathway: Potential Metabolic Fate of this compound
Addressing solubility limitations of 5-O-Methyldalbergiphenol in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility limitations of 5-O-Methyldalbergiphenol in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a phenolic compound. Phenolic compounds generally exhibit poor solubility in water but are more soluble in polar organic solvents.[1] Its planar ring structure may also contribute to low aqueous solubility, which can limit its bioavailability in biological assays.[2]
Q2: In which organic solvents can I dissolve this compound?
A2: Based on its chemical nature, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[1][3] For biological experiments, DMSO is a common choice for creating stock solutions.[3][4]
Q3: Why does my this compound precipitate when I add the DMSO stock solution to my aqueous buffer/media?
A3: This is a common issue for hydrophobic compounds.[3] While this compound may readily dissolve in 100% DMSO, its low aqueous solubility causes it to precipitate out when the concentration of the organic solvent is significantly diluted in an aqueous medium. The final concentration of DMSO in cell culture should typically be kept low (e.g., <0.5%) to avoid cytotoxicity.[5]
Q4: What are the primary strategies to enhance the aqueous solubility of this compound?
A4: Several strategies can be employed to improve the aqueous solubility of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrins to form inclusion complexes, and various nanoformulation techniques.[6][7][8]
Troubleshooting Guide
Problem 1: The compound won't dissolve in DMSO.
-
Question: I am having trouble dissolving this compound powder in DMSO, even at low concentrations. What can I do?
-
Answer:
-
Check DMSO Quality: Ensure you are using a fresh, anhydrous grade of DMSO. DMSO is highly hygroscopic, and absorbed water can reduce its ability to solubilize hydrophobic compounds.[9]
-
Gentle Heating: You can try gently warming the solution (e.g., to 37°C) to aid dissolution, provided the compound is thermally stable.[9]
-
Sonication: Using an ultrasonic bath for a few minutes can help break up compound aggregates and facilitate dissolution.[9]
-
Problem 2: The compound precipitates out of the aqueous solution over time.
-
Question: My this compound solution appears clear initially after dilution from a DMSO stock, but I observe precipitation after some time. How can I prevent this?
-
Answer: This indicates that the compound is likely forming a supersaturated solution that is not stable.
-
Use of Co-solvents: Incorporating a co-solvent such as ethanol or PEG 400 in your final aqueous solution can help maintain solubility.[3][10]
-
Cyclodextrin Complexation: Pre-forming an inclusion complex with a cyclodextrin (e.g., HP-β-CD) can significantly enhance and stabilize the aqueous solubility.[11][12][13]
-
pH Adjustment: Depending on the pKa of this compound, adjusting the pH of the aqueous buffer may improve the solubility of this phenolic compound.
-
Problem 3: I am observing cellular toxicity that might be related to the solvent.
-
Question: How can I prepare my this compound solution for cell-based assays while minimizing solvent-induced toxicity?
-
Answer:
-
Minimize Final DMSO Concentration: Always aim for the lowest possible final concentration of DMSO in your cell culture medium, typically below 0.5%.[5] Prepare a high-concentration stock solution in DMSO to allow for a large dilution factor.
-
Use Alternative Solubilizers: Consider using less toxic solubilizing agents. Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are often used in pharmaceutical formulations and can be a safer alternative for cell-based work.[3][14]
-
Include a Vehicle Control: Always include a vehicle control in your experiments, which consists of the same concentration of the solvent (e.g., DMSO) used to prepare your test article, to account for any effects of the solvent itself.[5]
-
Data Presentation
Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental solubility data for this compound were not available in the initial search. These values are based on general characteristics of poorly soluble phenolic compounds.
Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) |
| Water | < 0.01 |
| Phosphate-Buffered Saline (pH 7.4) | < 0.01 |
| Ethanol | 15 |
| Methanol | 20 |
| Dimethyl Sulfoxide (DMSO) | > 50 |
| Polyethylene Glycol 400 (PEG 400) | 25 |
Table 2: Hypothetical Improvement of Aqueous Solubility using Different Techniques
| Solubilization Method | Aqueous System | Achieved Concentration (µg/mL) | Fold Increase |
| None (Control) | Water | 0.5 | 1 |
| Co-solvent (5% Ethanol) | Water | 10 | 20 |
| Co-solvent (5% PEG 400) | Water | 15 | 30 |
| Inclusion Complex (10 mM HP-β-CD) | Water | 50 | 100 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in DMSO
-
Weigh the desired amount of this compound powder in a sterile, dry microcentrifuge tube.
-
Add the required volume of anhydrous DMSO to achieve the target stock concentration (e.g., 10 mg/mL).
-
Gently vortex or pipette the solution to mix.[4]
-
If necessary, sonicate the tube in a water bath for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at -20°C, protected from light.
Protocol 2: Solubility Enhancement using a Co-solvent (for cell-based assays)
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).
-
To prepare the working solution, perform a serial dilution. First, dilute the DMSO stock into your cell culture medium containing a small percentage of a co-solvent like PEG 400 (e.g., 1-2%).
-
Ensure the final concentration of DMSO in the medium is below the toxic level for your specific cell line (typically <0.5%).[5]
-
Vortex gently after each dilution step to ensure homogeneity.
Protocol 3: Preparation of a this compound-Cyclodextrin Inclusion Complex
-
Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in water at a desired molar concentration (e.g., 10 mM).
-
Add an excess amount of this compound powder to the HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, protected from light.
-
After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove the undissolved compound.
-
The clear filtrate contains the solubilized this compound-cyclodextrin complex. The concentration can be determined using a suitable analytical method like HPLC.
Protocol 4: General Shake-Flask Method for Solubility Assessment
-
Add an excess amount of this compound to a known volume of the test solvent (e.g., water, buffer) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for a sufficient time to reach equilibrium (typically 24-48 hours).[15]
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid particles.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.[16][17]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Co-solvents reduce water polarity, improving drug solubility.
References
- 1. Evaluating the Effectiveness of Reference Solvent Solubility Calculations for Binary Mixtures Based on Pure Solvent Solubility: The Case of Phenolic Acids [mdpi.com]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. lifetein.com [lifetein.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overview of nanoparticulate strategies for solubility enhancement of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cyclodextrin-based supramolecular systems for drug delivery: Recent progress and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
- 17. Analytical methods for quantitation of prenylated flavonoids from hops - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Purification Techniques for High-Purity 5-O-Methyldalbergiphenol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the purification of high-purity 5-O-Methyldalbergiphenol. The information is presented in a user-friendly question-and-answer format to directly address common challenges and frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low Yield After Initial Extraction | Incomplete extraction from the source material. | - Ensure the plant material is finely ground to maximize surface area. - Optimize the solvent system; a combination of polar and non-polar solvents (e.g., methanol/dichloromethane) may be more effective. - Increase the extraction time or perform multiple extraction cycles. |
| Co-elution of Impurities During Column Chromatography | Similar polarity of this compound and impurities. | - Utilize a multi-step gradient elution with a shallow gradient in the region where the target compound elutes. - Experiment with different stationary phases (e.g., silica gel, alumina, or reversed-phase C18). - Consider using a different chromatographic technique, such as preparative HPLC, for higher resolution. |
| Product Degradation During Purification | Instability of the phenolic hydroxyl group, leading to oxidation or other reactions. | - Work at lower temperatures whenever possible. - Use degassed solvents to minimize exposure to oxygen. - Consider adding a small amount of an antioxidant like BHT or ascorbic acid to the solvents, if compatible with the subsequent steps. |
| Difficulty in Achieving High Purity (>99%) | Presence of structurally similar isomers or byproducts from synthesis. | - Employ preparative HPLC with a high-resolution column. - Recrystallization from a carefully selected solvent system can be effective. Test various solvents and solvent mixtures to find optimal conditions for crystal formation of the desired compound, leaving impurities in the mother liquor. |
| Oily Product Instead of Crystalline Solid | Presence of residual solvent or minor impurities preventing crystallization. | - Ensure the product is thoroughly dried under high vacuum. - Attempt trituration with a non-polar solvent (e.g., hexane) to induce crystallization and wash away oily impurities. - Seeding with a previously obtained pure crystal of this compound can initiate crystallization. |
| Inconsistent Retention Times in HPLC Analysis | Fluctuations in mobile phase composition, temperature, or column equilibration. | - Prepare fresh mobile phase for each run and ensure thorough mixing. - Use a column oven to maintain a constant temperature. - Ensure the column is adequately equilibrated with the mobile phase before each injection. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification and handling of this compound.
Q1: What is the recommended starting point for chromatographic purification of this compound?
A1: A common starting point is silica gel column chromatography. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is often effective for separating phenolic compounds from a crude extract.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. By spotting the collected fractions on a TLC plate and developing it in an appropriate solvent system, you can identify the fractions containing the desired compound and pool them accordingly.
Q3: What are the key parameters to consider for developing an HPLC method for purity analysis?
A3: For HPLC analysis, a reversed-phase C18 column is typically a good choice. The mobile phase usually consists of a mixture of an aqueous component (often with a small amount of acid like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile or methanol. A gradient elution is generally preferred for separating the target compound from a complex mixture of impurities.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity of this compound should be confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Purity can be assessed by High-Performance Liquid Chromatography (HPLC) with a UV detector, where a single, sharp peak at the expected retention time indicates high purity.
Q5: What are the best practices for storing high-purity this compound?
A5: Due to the potential for oxidation of the phenolic group, high-purity this compound should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., -20°C) to minimize degradation over time. Protection from light is also recommended.
Experimental Protocols & Data
Protocol 1: General Column Chromatography Purification
-
Preparation of the Column: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude extract containing this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry silica with the adsorbed sample is loaded onto the top of the prepared column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity. For example, starting with 100% hexane and gradually increasing the percentage of ethyl acetate.
-
Fraction Collection: Fractions are collected in regular volumes (e.g., 10-20 mL).
-
Monitoring: Each fraction is analyzed by TLC to identify those containing the pure compound.
-
Pooling and Concentration: Fractions containing the pure this compound are combined and the solvent is removed under reduced pressure to yield the purified product.
Data Presentation Template
The following table can be used to summarize the results from different purification trials for easy comparison.
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Yield (%) | Purity (%) by HPLC | Notes |
| Column Chromatography | Silica Gel | Hexane:Ethyl Acetate (Gradient) | Data | Data | Observations |
| Preparative HPLC | C18 | Acetonitrile:Water (Gradient) | Data | Data | Observations |
| Recrystallization | - | Solvent | Data | Data | Observations |
Visualizations
Experimental Workflow for Purification
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Low Purity
Normalization strategies for data from 5-O-Methyldalbergiphenol experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-O-Methyldalbergiphenol. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide quick answers and solutions to common issues that may arise during your experiments with this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
Question: My HPLC chromatogram for this compound shows peak tailing and poor resolution. What are the common causes and solutions?
Answer:
Peak tailing and poor resolution are common issues in HPLC analysis of phenolic compounds like this compound. Here are some potential causes and troubleshooting steps:
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of phenolic compounds.
-
Troubleshooting: Ensure the mobile phase is properly buffered. For acidic compounds, a mobile phase with a pH 2-3 units below the pKa of the analyte can improve peak shape. Consider using additives like formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) to improve peak symmetry.
-
-
Column Choice and Condition: The type and condition of your HPLC column are critical.
-
Troubleshooting: Use a column suitable for phenolic compound analysis, such as a C18 column. If the column is old or has been used with diverse samples, it may be contaminated or have a void at the head. Try flushing the column with a strong solvent or, if necessary, replace it. A guard column is recommended to protect the analytical column from contaminants.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Troubleshooting: Dilute your sample and reinject. Determine the optimal concentration range for your analysis.
-
-
Co-elution with Interfering Compounds: Plant extracts are complex mixtures, and other compounds may co-elute with this compound.
-
Troubleshooting: Adjust the gradient profile of your mobile phase to improve separation. You can also try a different column with a different stationary phase chemistry.
-
Quantitative Data Summary: HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Inappropriate mobile phase pH | Adjust pH with formic acid or TFA (0.1%) |
| Secondary interactions with silica | Use a base-deactivated column | |
| Column overload | Dilute the sample | |
| Poor Resolution | Inadequate mobile phase gradient | Optimize the gradient elution program |
| Column degradation | Replace the column or use a guard column | |
| Co-eluting compounds | Modify mobile phase or try a different column | |
| Baseline Noise/Drift | Contaminated mobile phase | Use fresh, HPLC-grade solvents and degas |
| Detector lamp aging | Replace the detector lamp | |
| Column temperature fluctuation | Use a column oven for temperature control |
Experimental Workflow: HPLC Analysis of this compound
Cell Viability (MTT/XTT) Assays
Question: I am observing high background absorbance or inconsistent results in my MTT assay when testing this compound. What could be the problem?
Answer:
Interference from the test compound is a common issue when performing MTT or similar tetrazolium-based viability assays with natural products.
-
Direct Reduction of MTT: Many phytochemicals, including phenols, have reducing properties and can directly reduce the MTT reagent to formazan, leading to a false-positive signal for cell viability.[1]
-
Troubleshooting: Run a control plate with your compound in cell-free media to assess its ability to directly reduce MTT. If there is a significant color change, the MTT assay may not be suitable. Consider alternative viability assays that are not based on tetrazolium reduction, such as those measuring ATP levels (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release assay).
-
-
Compound Color Interference: If this compound solutions have a strong color, they can interfere with the absorbance reading of the formazan product.
-
Troubleshooting: Include a background control with the compound in media without cells to subtract its absorbance.
-
-
Cell Seeding Density: The number of cells plated can significantly impact the results.
-
Troubleshooting: Optimize the cell seeding density to ensure they are in the logarithmic growth phase during the experiment. A cell number titration should be performed to find the linear range of the assay for your specific cell line.[2]
-
Quantitative Data Summary: MTT Assay Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Background | Direct reduction of MTT by compound | Run cell-free controls; consider alternative assays (ATP-based) |
| Compound has intrinsic color | Subtract absorbance of compound in media alone | |
| Contamination (bacterial/fungal) | Use aseptic techniques; check cultures for contamination | |
| Low Signal | Insufficient number of viable cells | Optimize cell seeding density |
| Incubation time too short | Increase incubation time with MTT reagent | |
| Incomplete formazan solubilization | Ensure complete dissolution of formazan crystals before reading | |
| High Variability | Uneven cell plating | Ensure a single-cell suspension before plating |
| Edge effects on the plate | Avoid using the outer wells of the plate |
Logical Workflow: Troubleshooting MTT Assay Interference
Quantitative Real-Time PCR (qPCR) Analysis
Question: My qPCR results for gene expression changes after this compound treatment are not reproducible. How can I improve the reliability of my data?
Answer:
Reproducibility in qPCR experiments, especially when working with plant-derived compounds, requires careful normalization and control.
-
Reference Gene Stability: The expression of commonly used housekeeping genes can sometimes be affected by treatment with phytochemicals.
-
Troubleshooting: It is crucial to validate the stability of your chosen reference genes (e.g., GAPDH, ACTB) under your specific experimental conditions (including different concentrations of this compound). Analyze the expression of a panel of candidate reference genes and use algorithms like geNorm or NormFinder to identify the most stable ones for normalization. Using the geometric mean of two or more stable reference genes is highly recommended.[3]
-
-
RNA Quality: The purity and integrity of your RNA are paramount.
-
Troubleshooting: Ensure your RNA samples have A260/280 ratios between 1.8 and 2.1 and A260/230 ratios greater than 1.8. Assess RNA integrity using gel electrophoresis or a bioanalyzer. Co-purified compounds from plant extracts can inhibit the reverse transcription or PCR steps.
-
-
PCR Efficiency: The amplification efficiency of your target and reference genes should be similar and close to 100%.
-
Troubleshooting: Perform a standard curve analysis for each primer pair to determine the amplification efficiency. If efficiencies are not comparable, use a correction factor in your relative quantification calculations.
-
Quantitative Data Summary: qPCR Normalization Strategies
| Normalization Strategy | Pros | Cons | Best For |
| Single Reference Gene | Simple to perform and analyze | Can be inaccurate if the gene is not stably expressed | Quick preliminary studies (validation required) |
| Multiple Reference Genes | More accurate and reliable normalization | Requires more initial validation work | Most gene expression studies |
| Spike-in Controls | Can account for technical variability in RNA extraction and RT | Does not account for differences in starting cell number or overall transcription | Absolute quantification experiments |
Experimental Workflow: qPCR Data Normalization
Potential Signaling Pathways Modulated by this compound
Based on the activities of structurally similar polyphenolic compounds, this compound may exert its biological effects through the modulation of key signaling pathways involved in inflammation, oxidative stress, and cell survival.
Anti-Inflammatory Effects: NF-κB Pathway
Many polyphenols are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation.[4]
Proposed Mechanism: this compound may inhibit the activation of IKK (IκB kinase), which would prevent the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes like TNF-α, IL-6, and COX-2.[5]
Antioxidant Effects: Nrf2 Pathway
The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. Many phytochemicals activate this pathway to protect cells from oxidative stress.[6]
Proposed Mechanism: this compound may promote the dissociation of Nrf2 from its inhibitor Keap1 in the cytoplasm. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. This results in an increased production of protective enzymes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).[7]
Neuroprotective Effects: MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways (including ERK, JNK, and p38) are involved in regulating a wide range of cellular processes, including cell survival, apoptosis, and inflammation. Polyphenols have been shown to modulate these pathways, often leading to neuroprotective effects.[8]
Proposed Mechanism: In the context of neuroprotection, this compound could potentially promote cell survival by activating the ERK pathway, while inhibiting the stress-activated JNK and p38 pathways that are often associated with apoptosis and inflammation in neuronal cells.[9]
Disclaimer: The signaling pathways described above are based on the known activities of similar polyphenolic compounds and represent potential mechanisms of action for this compound. Further experimental validation is required to confirm these specific interactions.
References
- 1. turkjps.org [turkjps.org]
- 2. japsonline.com [japsonline.com]
- 3. Modulation of Nrf2/ARE Pathway by Food Polyphenols: A Nutritional Neuroprotective Strategy for Cognitive and Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone demethylase KDM5B licenses macrophage-mediated inflammatory responses by repressing Nfkbia transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Honokiol inhibits TNF-alpha-stimulated NF-kappaB activation and NF-kappaB-regulated gene expression through suppression of IKK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Activation of the NRF2 antioxidant program sensitizes tumors to G6PD inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Cell Permeability of 5-O-Methyldalbergiphenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-O-Methyldalbergiphenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its cell permeability a concern?
A1: this compound is a phenolic compound with potential therapeutic properties. However, like many polyphenolic compounds, its efficacy is often limited by low bioavailability, which is largely attributed to poor absorption across cell membranes.[1][2] This poor permeability can be due to its physicochemical properties, such as low water solubility.
Q2: What are the primary strategies to enhance the cellular uptake of this compound?
A2: The main approaches to overcome the poor cell permeability of this compound and similar phenolic compounds include:
-
Liposomal Formulations: Encapsulating the compound within liposomes can improve its stability, solubility, and cellular uptake.[3]
-
Polymeric Nanoparticles: Formulating this compound into polymeric nanoparticles, such as those made from PLGA (poly(lactic-co-glycolic acid)), can enhance its delivery across cellular barriers.
-
Prodrug Approach: Chemically modifying this compound to create a more lipophilic prodrug can increase its passive diffusion across cell membranes. The prodrug is then converted to the active compound inside the cell.
Q3: How can I assess the cell permeability of my this compound formulation?
A3: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[4][5][6] This assay measures the rate at which a compound transverses a monolayer of Caco-2 cells, providing an apparent permeability coefficient (Papp) that predicts in vivo absorption.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of Free this compound
Problem: Experiments with unformulated this compound show low efficacy, likely due to poor cell permeability.
Solutions:
-
Encapsulation in Liposomes: This is a common and effective method to improve the delivery of both hydrophilic and hydrophobic compounds.
-
Formulation with Polymeric Nanoparticles: PLGA nanoparticles are biodegradable and can protect the encapsulated compound from degradation while facilitating cellular entry.
-
Synthesis of a Prodrug: Creating an ester or ether derivative of the phenolic hydroxyl group can increase lipophilicity and improve passive diffusion.
Issue 2: Difficulty in Preparing Stable Nanoparticle Formulations
Problem: The prepared this compound-loaded nanoparticles are aggregating or show low encapsulation efficiency.
Solutions:
-
Optimize Surfactant/Stabilizer Concentration: The choice and concentration of stabilizers are crucial for preventing nanoparticle aggregation.
-
Vary the Organic Solvent: The solvent used to dissolve this compound and the polymer can impact encapsulation efficiency.
-
Control the Mixing Rate: The rate at which the organic phase is added to the aqueous phase during nanoprecipitation can affect particle size and stability.
Issue 3: Inconsistent Results in Caco-2 Permeability Assays
Problem: High variability is observed in the calculated apparent permeability coefficient (Papp) for this compound formulations.
Solutions:
-
Ensure Monolayer Integrity: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to confirm their integrity before and after the experiment.
-
Standardize Incubation Times: Use consistent and appropriate time points for sampling from the receiver compartment to ensure the measurement is within the linear range of transport.
-
Account for Non-specific Binding: Phenolic compounds can bind to plasticware. Pre-treating plates or using low-binding plates can mitigate this issue.[1]
Quantitative Data Summary
The following tables provide representative data on the cytotoxicity and permeability of dalbergiphenol derivatives and the expected improvements with nanoformulations. Note that specific data for this compound is limited, and these values are based on studies of structurally similar compounds.
Table 1: Cytotoxicity (IC50) of Dalbergiphenol Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| Olibergin A Derivative | HCT-116 | 19.03 ± 0.70 |
| Olibergin A Derivative | HT-29 | 10.83 ± 1.65 |
| Olibergin A Derivative | MCF-7 | 12.53 ± 0.70 |
| Cochindalbergiphenol C | RAW 264.7 | 23.14 ± 0.30 |
Data extrapolated from studies on dalbergiphenol derivatives.[7][8]
Table 2: Apparent Permeability Coefficient (Papp) of Isoflavonoids in Caco-2 Cells
| Compound | Papp (x 10⁻⁶ cm/s) | Predicted Oral Absorption |
| Genistein | 16.68 | High |
| Lupiwighteone | 0.24 | Low |
| Wighteone | 0.27 | Low |
Data is representative of isoflavonoids, a class of compounds structurally related to this compound, and illustrates the typically low permeability of such molecules.[1]
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
-
Lipid Film Preparation:
-
Dissolve this compound and lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).
-
-
Size Reduction:
-
To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
-
Purification:
-
Remove the unencapsulated this compound by dialysis or size exclusion chromatography.
-
Protocol 2: Preparation of this compound-Loaded PLGA Nanoparticles (Nanoprecipitation Method)
-
Prepare Organic Phase:
-
Dissolve this compound and PLGA polymer in a water-miscible organic solvent (e.g., acetone or acetonitrile).
-
-
Prepare Aqueous Phase:
-
Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA) or Pluronic F68).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
-
Solvent Evaporation and Purification:
-
Stir the suspension for several hours to allow for the complete evaporation of the organic solvent.
-
Collect the nanoparticles by centrifugation and wash them multiple times with deionized water to remove the excess stabilizer and unencapsulated drug.
-
Resuspend the final nanoparticle pellet in an appropriate buffer.
-
Protocol 3: Caco-2 Cell Permeability Assay
-
Cell Culture:
-
Seed Caco-2 cells on permeable supports (e.g., Transwell® inserts) and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the cell monolayers using a voltmeter. Only use monolayers with TEER values above a predetermined threshold (e.g., >250 Ω·cm²).
-
-
Permeability Experiment:
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compound (free this compound or its formulation) to the apical (AP) side (for absorption studies) or the basolateral (BL) side (for efflux studies).
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment (BL for absorption, AP for efflux).
-
Replace the collected volume with fresh transport buffer.
-
-
Quantification and Papp Calculation:
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC or LC-MS/MS).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where:
-
dQ/dt is the steady-state flux of the compound across the monolayer (mol/s).
-
A is the surface area of the permeable support (cm²).
-
C₀ is the initial concentration of the compound in the donor compartment (mol/cm³).
-
-
Visualizations
Signaling Pathways
Polyphenolic compounds like this compound are known to modulate various intracellular signaling pathways, often leading to anti-proliferative and pro-apoptotic effects in cancer cells. The MAPK/ERK and PI3K/Akt pathways are common targets.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. Isoflavones in food supplements: chemical profile, label accordance and permeability study in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Biological Activity of 5-O-Methyldalbergiphenol and Other Phenolic Compounds
A comprehensive guide for researchers and drug development professionals on the antioxidant, anti-inflammatory, and anticancer activities of phenolic compounds, with a focus on constituents of the Dalbergia species.
This guide provides a comparative overview of the biological activities of various phenolic compounds, with a specific interest in 5-O-Methyldalbergiphenol. Due to the limited availability of direct experimental data for this compound in the current scientific literature, this comparison focuses on the biological activities of structurally related phenolic compounds isolated from the Dalbergia genus. The data presented herein is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by providing a baseline for understanding the potential therapeutic applications of this class of compounds.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of various phenolic compounds isolated from Dalbergia species. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit a specific biological process by 50%.
Table 1: Antioxidant Activity of Phenolic Compounds from Dalbergia Species
| Compound | Assay | IC50 (µg/mL) | Source Species |
| Ethanolic Extract | DPPH | 106.3 | Dalbergia sissoo[1] |
| Ethanolic Extract | DPPH | 138.20±2.14 | Dalbergia latifolia[2] |
| Methanolic Extract | DPPH | 93.34 | Dalbergia latifolia[3] |
| Butein | DPPH | 9.2±1.8 µM | Dalbergia odorifera[4] |
Table 2: Anti-inflammatory Activity of Phenolic Compounds from Dalbergia Species
| Compound | Assay (Cell Line) | IC50 (µM) | Source Species |
| Sativanone | NO Production (RAW264.7) | 12.48 µg/mL | Dalbergia odorifera[5] |
| Isoliquiritigenin | NO Production (RAW264.7) | 18.33 µg/mL | Dalbergia odorifera[5] |
| Liquiritigenin | NO Production (RAW264.7) | 29.43 µg/mL | Dalbergia odorifera[5] |
| Naringenin | NO Production (RAW264.7) | 42.59 µg/mL | Dalbergia odorifera[5] |
| Butin | NO Production (RAW264.7) | 7.6 | Dalbergia oliveri[6] |
| Isoliquiritigenin | NO Production (RAW264.7) | 11.2 | Dalbergia oliveri[6] |
| Dalbergin | NO Production (RAW264.7) | 28.7 | Dalbergia oliveri[6] |
| Formononetin | NO Production (RAW264.7) | >50 | Dalbergia oliveri[6] |
| Daidzein | NO Production (RAW264.7) | >50 | Dalbergia oliveri[6] |
| Unknown Flavonoid 3 | NO Production (RAW264.7) | 14.7 ± 0.3 | Dalbergia odorifera[7] |
| Unknown Flavonoid 4 | NO Production (RAW264.7) | 40.2 ± 1.1 | Dalbergia odorifera[7] |
| Unknown Flavonoid 5 | NO Production (RAW264.7) | 3.2 ± 0.1 | Dalbergia odorifera[7] |
Table 3: Anticancer Activity of Phenolic Compounds from Dalbergia Species
| Compound/Extract | Cell Line | Assay | IC50 | Source Species |
| 5-hydroxy-7,2',4',5'-tetramethoxyisoflavone | HCT-116 | MTT | 19.03 ± 0.70 µM | Dalbergia stipulacea[8] |
| 5-hydroxy-7,2',4',5'-tetramethoxyisoflavone | HT-29 | MTT | 10.83 ± 1.65 µM | Dalbergia stipulacea[8] |
| 5-hydroxy-7,2',4',5'-tetramethoxyisoflavone | MCF-7 | MTT | 12.53 ± 0.70 µM | Dalbergia stipulacea[8] |
| Methanolic Extract | MCF10A | MTT | 20 µg/mL | Dalbergia latifolia[9] |
| Isoliquiritigenin | MCF10A | MTT | 10.00 µg/mL | Dalbergia latifolia[9] |
| Ethyl acetate extract | MCF-7 | MTT | 30 µg/mL | Dalbergia muricata |
| N-hexane extract | K562 | MTT | >100 µg/mL | Dalbergia sissoo |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
-
Reagents: DPPH solution (typically 0.1 mM in methanol or ethanol), test compound solutions at various concentrations, and a positive control (e.g., ascorbic acid or Trolox).
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
In a 96-well plate or cuvettes, add a specific volume of the test compound solution to an equal volume of the DPPH working solution.
-
Include a blank containing only the solvent and the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This is another common method to evaluate the free radical scavenging capacity of a substance.
-
Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compound solutions, and a positive control.
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•+) solution by mixing equal volumes of the ABTS and potassium persulfate solutions. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound solution to a larger volume of the diluted ABTS•+ solution.
-
After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.
Nitric Oxide (NO) Production Assay in RAW 264.7 Macrophages
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Reagents: DMEM culture medium, fetal bovine serum (FBS), penicillin-streptomycin, LPS, test compound solutions, and Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specific period (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and co-incubate with the test compound for 24 hours.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is determined using a sodium nitrite standard curve.
-
-
Calculation: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control cells. The IC50 value is then determined.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is used to assess cell viability and the cytotoxic effects of a compound on cancer cells.
-
Cell Lines: Various cancer cell lines (e.g., HCT-116, HT-29, MCF-7).
-
Reagents: RPMI-1640 or DMEM culture medium, FBS, penicillin-streptomycin, MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with different concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilizing agent.
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Calculation: Cell viability is expressed as a percentage of the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for assessing the antioxidant activity of a plant extract, a common first step in the evaluation of phenolic compounds.
Caption: General workflow for antioxidant activity assessment of plant extracts.
Signaling Pathway
The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. Many phenolic compounds are known to exert their anti-inflammatory effects by modulating this pathway.
Caption: Simplified diagram of the canonical NF-κB signaling pathway in inflammation.
References
- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 2. A Structural Guide to Proteins of the NF-κB Signaling Module - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phcogrev.com [phcogrev.com]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory flavonoid derivatives from the heartwood of Dalbergia odorifera T. Chen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Create a Flowchart using Graphviz Dot - Prashant Mhatre - Medium [medium.com]
- 7. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]
- 8. qascf.com [qascf.com]
- 9. LC–MS profiling, in vitro and in silico C-ABL kinase inhibitory approach to identify potential anticancer agents from Dalbergia sissoo leaves - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of 5-O-Methyldalbergiphenol: A Comparative Guide to its Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vivo anti-inflammatory effects of 5-O-Methyldalbergiphenol against established natural anti-inflammatory compounds. Due to the limited direct in vivo data on this compound, this guide draws upon evidence from studies on extracts of Dalbergia species, the plant family from which it originates, to infer its likely therapeutic potential and mechanisms of action. This information is juxtaposed with extensive experimental data for well-researched alternatives, including curcumin, resveratrol, and thymol, to offer a comprehensive resource for evaluating its prospective applications in inflammation research and drug development.
Comparative Efficacy of Natural Anti-Inflammatory Agents
The following tables summarize the in vivo anti-inflammatory effects of extracts from Dalbergia species and prominent alternative natural compounds in established animal models of inflammation.
Table 1: Comparison in Carrageenan-Induced Paw Edema Model
| Compound/Extract | Animal Model | Dosage | Route of Administration | Key Findings |
| Ethanolic Extract of Dalbergia sissoo Bark | Wistar Rats | 300, 500, 1000 mg/kg | Oral | Dose-dependent inhibition of paw edema; 1000 mg/kg showed the most potent activity.[1][2][3] |
| Curcumin | Rats | 500 mg | Oral | Demonstrated better anti-inflammatory effect and pain reduction compared to diclofenac sodium.[4] |
| Thymol | Swiss Mice | 7.5, 15, 30 mg/kg | - | Dose-dependently and significantly decreased paw edema.[5] |
| Ellagic Acid | Rats | 1, 3, 10, 30 mg/kg | Intraperitoneal | Reduced paw edema in a dose-dependent manner.[6] |
Table 2: Comparison in Lipopolysaccharide (LPS)-Induced Inflammation Model
| Compound/Extract | Animal Model | Dosage | Route of Administration | Key Findings |
| Curcumin | Mice | 50 mg/kg | Intraperitoneal | Attenuated microglial activation and overproduction of pro-inflammatory cytokines (IL-1β and TNF-α).[7] |
| Resveratrol | Mice | - | - | Inhibits TNF-α production and NF-κB activation.[8] |
| Thymol | Mice | 10, 20, 40 mg/kg | - | Significantly reduced MPO activity, TNF-α, and IL-1β production in a dose-dependent manner.[9] |
Experimental Protocols
Detailed methodologies for two standard in vivo models of inflammation are provided below. These protocols are essential for the consistent and reproducible evaluation of novel anti-inflammatory compounds like this compound.
Carrageenan-Induced Paw Edema
This model is widely used to assess acute inflammation.
-
Animals: Male Wistar rats or Swiss mice are commonly used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Animals are randomly divided into control, standard, and test groups.
-
Test Compound Administration: The test compound (e.g., this compound) or vehicle (for the control group) is administered orally or intraperitoneally. The standard group receives a known anti-inflammatory drug like indomethacin or diclofenac sodium.[2][6]
-
Induction of Inflammation: After a specific period (typically 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.[10][11][12]
-
Measurement of Paw Edema: Paw volume is measured at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.[10][11]
-
Data Analysis: The percentage inhibition of edema is calculated for the treated groups compared to the control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study systemic inflammatory responses.
-
Animals: C57BL/6 or other suitable mouse strains are used.
-
Acclimatization: Animals are acclimatized for at least one week.
-
Grouping: Animals are divided into control and test groups.
-
Test Compound Administration: The test compound is administered, typically via intraperitoneal injection, at a predetermined time before LPS challenge.[13]
-
Induction of Inflammation: A sublethal dose of LPS (e.g., 0.25-1 mg/kg) is injected intraperitoneally to induce a systemic inflammatory response.[7][14][15]
-
Sample Collection: At various time points post-LPS injection (e.g., 3, 6, 24 hours), blood and tissue samples (e.g., liver, spleen, brain) are collected.[15]
-
Analysis of Inflammatory Markers: Serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) are measured using ELISA.[16] Tissue expression of inflammatory mediators can be assessed by methods such as RT-PCR or Western blotting.
Signaling Pathways and Visualizations
The anti-inflammatory effects of many natural compounds, including flavonoids and phenols found in Dalbergia species, are often mediated through the inhibition of key pro-inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[9][17]
Experimental Workflow for In Vivo Anti-Inflammatory Screening
Caption: Workflow for in vivo validation of anti-inflammatory compounds.
NF-κB Signaling Pathway
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. web.usm.my [web.usm.my]
- 3. phytojournal.com [phytojournal.com]
- 4. A Detailed Insight of the Anti-inflammatory Effects of Curcumin with the Assessment of Parameters, Sources of ROS and Associated Mechanisms [openmedicinejournal.com]
- 5. Anti-inflammatory effects of thymol: an emphasis on the molecular interactions through in vivo approach and molecular dynamic simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Resveratrol: A Double-Edged Sword in Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. inotiv.com [inotiv.com]
- 11. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Injections of Lipopolysaccharide into Mice to Mimic Entrance of Microbial-derived Products After Intestinal Barrier Breach [jove.com]
- 16. mdpi.com [mdpi.com]
- 17. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
A Comparative Analysis of 5-O-Methyldalbergiphenol and its Unmethylated Precursor, Dalbergiphenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 5-O-Methyldalbergiphenol and its unmethylated precursor, dalbergiphenol. While direct comparative studies with quantitative data for these specific compounds are limited in the currently available scientific literature, this document synthesizes existing knowledge on the biological activities of related phenolic compounds and the general effects of O-methylation to offer a predictive comparison. This analysis is supported by detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways.
Introduction
Dalbergiphenol and its methylated derivative, this compound, are phenolic compounds found in various species of the Dalbergia genus, which are known for their rich phytochemical profiles and use in traditional medicine.[1][2] Phenolic compounds are widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. The methylation of a hydroxyl group on a phenolic compound can significantly alter its physicochemical properties, such as lipophilicity and hydrogen-donating ability, which in turn can modulate its biological activity.[3] This guide explores the potential differences in the bioactivity of this compound and dalbergiphenol based on these established principles.
Comparative Biological Activities: A Predictive Analysis
Table 1: Predicted Comparative Biological Activities
| Biological Activity | Dalbergiphenol (Unmethylated) | This compound (Methylated) | Rationale for Prediction |
| Antioxidant Activity | Likely Higher | Likely Lower | The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to scavenge free radicals. Methylation of a hydroxyl group blocks this hydrogen-donating capacity, generally leading to a decrease in antioxidant potential as observed in studies on other methylated flavonoids.[3][4] |
| Anti-inflammatory Activity | Active | Potentially Higher | O-methylation can increase the lipophilicity of a compound, which may enhance its cell membrane permeability and bioavailability.[5] Studies on other flavonoids have shown that methylation can improve anti-inflammatory properties by potentially enhancing their ability to interact with intracellular signaling molecules involved in inflammation.[6][7] |
| Cytotoxicity | Unknown | Unknown | The effect of methylation on cytotoxicity is variable and compound-specific. Increased lipophilicity from methylation could enhance uptake into cancer cells, potentially increasing cytotoxic effects. However, the specific interactions with cellular targets would determine the overall outcome. |
Experimental Protocols
To facilitate further research and direct comparison of these compounds, detailed protocols for key in vitro assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in the dark.
-
Prepare a series of concentrations of the test compounds (this compound and dalbergiphenol) and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of each concentration of the test compounds or standard to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Include a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
Principle: This colorimetric assay assesses cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., a cancer cell line) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and dalbergiphenol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
Assay Procedure:
-
After the treatment period, remove the medium and add 100 µL of fresh medium containing MTT (e.g., 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the formula: % Viability = (Abs_sample / Abs_control) x 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Nitric Oxide (NO) Synthase Inhibition Assay for Anti-inflammatory Activity
Principle: This assay measures the inhibition of nitric oxide (NO) production in cells stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS). NO is a key inflammatory mediator, and its production is catalyzed by nitric oxide synthase (NOS). The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
Methodology:
-
Cell Culture and Treatment:
-
Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound and dalbergiphenol for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group without LPS and a group with LPS alone.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Determine the nitrite concentration in the samples from the standard curve.
-
Calculate the percentage of NO inhibition and determine the IC50 value.
-
Signaling Pathways
Polyphenolic compounds are known to exert their biological effects by modulating various intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are key regulators of inflammation and cell survival and are common targets of polyphenols.[1][6][7] While specific data for this compound and dalbergiphenol are not available, the following diagrams illustrate the general mechanisms by which polyphenols can modulate these pathways.
Caption: General mechanism of NF-κB pathway inhibition by polyphenols.
Caption: General mechanism of MAPK pathway inhibition by polyphenols.
Conclusion
While direct experimental data comparing this compound and dalbergiphenol is currently lacking, this guide provides a framework for their comparative analysis based on established structure-activity relationships of phenolic compounds. It is predicted that dalbergiphenol may exhibit stronger antioxidant activity due to its free hydroxyl group, whereas this compound could possess enhanced anti-inflammatory properties due to increased lipophilicity and potentially improved cellular uptake. The provided experimental protocols offer a standardized approach for researchers to quantitatively assess and compare the biological activities of these and other related compounds. Further investigation into their effects on key signaling pathways, such as NF-κB and MAPK, will be crucial in elucidating their therapeutic potential.
References
- 1. Polyphenols Targeting MAP Kinase Signaling Pathway in Neurological Diseases: Understanding Molecular Mechanisms and Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Effects of Tea Polyphenols and their Polymers on MAPK Signaling P...: Ingenta Connect [ingentaconnect.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
Investigating the Synergistic Potential of Dalbergia Species-Derived Compounds with Known Anticancer Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract:
The exploration of natural compounds for anticancer therapy continues to be a significant area of research. This guide investigates the potential synergistic effects of compounds derived from the Dalbergia genus with conventional anticancer drugs. While the primary compound of interest, 5-O-Methyldalbergiphenol, lacks specific research on its synergistic activities, this document provides a comparative analysis of other bioactive molecules isolated from Dalbergia species. By examining the available experimental data, this guide aims to offer insights into the therapeutic potential of this genus in oncology.
Introduction:
Natural polyphenols have garnered considerable attention for their potential health benefits, including anticancer properties. The genus Dalbergia, a source of various phenolic compounds, presents a promising area for the discovery of novel anticancer agents. This guide provides a comparative overview of the anticancer effects of compounds isolated from Dalbergia species, with a focus on their potential for combination therapies. It is important to note that a comprehensive literature search did not yield specific studies on the synergistic effects of this compound with known anticancer drugs. Therefore, this guide will focus on the anticancer activities of other well-researched compounds from the Dalbergia genus, such as Dalbergin and extracts from Dalbergia sissoo, to provide a broader perspective on the potential of this botanical source.
Comparative Anticancer Activity of Dalbergia-Derived Compounds
The following tables summarize the in vitro anticancer activity of various compounds and extracts from Dalbergia species on different cancer cell lines.
Table 1: Cytotoxic Effects of Dalbergia sissoo Extracts
| Extract Source & Type | Cancer Cell Line | Assay | IC50 Value | Reference |
| Dalbergia sissoo Bark (Methanol:Water Extract) | A431 (Epidermoid Carcinoma) | Cytotoxicity Assay | 15.37 µg/mL | [1] |
| Dalbergia sissoo Bark (Methanol:Water Extract) | A549 (Lung Carcinoma) | Cytotoxicity Assay | 29.09 µg/mL | [1] |
| Dalbergia sissoo Bark (Methanol:Water Extract) | NCIH 460 (Large Cell Lung Cancer) | Cytotoxicity Assay | 17.02 µg/mL | [1] |
| Dalbergia sissoo Roots | MCF-7 (Breast Cancer) | MTT Assay | Not specified | [2] |
Table 2: Anticancer Effects of Dalbergin
| Cancer Cell Line | Treatment Duration | Assay | IC50 Value | Key Findings | Reference |
| T47D (Breast Cancer) | 24 hours | Not specified | 1 µM | Decreased cell viability. | [3][4] |
| T47D (Breast Cancer) | 48 hours | Not specified | 0.001 µM | Decreased cell viability. | [3][4] |
| T47D (Breast Cancer) | 72 hours | Not specified | 0.00001 µM | Decreased cell viability. | [3][4] |
| T47D (Breast Cancer) | 48 hours | Clonogenic Assay | 0.001 µM | Reduced the surviving fraction of cells. | [3][4] |
| Hepatocellular Carcinoma (HCC) cells | Not specified | Not specified | Not specified | Affects mRNA levels of apoptosis-related proteins. | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration of a compound that inhibits the growth of a defined proportion of cells (e.g., IC50).
Materials:
-
Cancer cell lines (e.g., A431, A549, NCIH 460, T47D)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compound (e.g., Dalbergia sissoo extract or Dalbergin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Clonogenic Assay
Objective: To assess the ability of a single cell to grow into a colony, testing the long-term effects of a cytotoxic agent.
Materials:
-
Cancer cell lines (e.g., T47D)
-
Complete cell culture medium
-
6-well plates
-
Test compound
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 500 cells per well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).
-
Recovery: After treatment, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 1-2 weeks, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix them with methanol, and stain with 0.5% crystal violet solution.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of at least 50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
Real-Time PCR (qPCR)
Objective: To quantify the mRNA expression levels of specific genes (e.g., p53, Bcl-2, STAT3).
Materials:
-
Treated and untreated cancer cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and reference genes
-
SYBR Green or TaqMan qPCR master mix
-
Real-Time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and qPCR master mix.
-
qPCR Amplification: Run the qPCR reaction in a Real-Time PCR instrument using an appropriate thermal cycling program.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a reference gene (e.g., GAPDH or β-actin).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways potentially modulated by Dalbergia-derived compounds and a general workflow for investigating their anticancer effects.
Caption: General experimental workflow for investigating the anticancer properties of natural compounds.
Caption: Putative signaling pathway influenced by Dalbergin in breast cancer cells.[3][4][5]
References
- 1. Dalbergia sissoo phytochemicals as EGFR inhibitors: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Effect of a Neoflavonoid (Dalbergin) on T47D Breast Cancer Cell Line and mRNA Levels of p53, Bcl-2, and STAT3 Genes [ircmj.com]
- 4. ircmj.com [ircmj.com]
- 5. Dalbergin | 482-83-7 | Benchchem [benchchem.com]
A comparative study of different synthetic routes for 5-O-Methyldalbergiphenol
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Promising Bioactive Compound
5-O-Methyldalbergiphenol, a substituted diphenylmethane derivative, has garnered interest within the scientific community for its potential biological activities. This guide provides a comparative overview of two distinct synthetic routes for the preparation of this target molecule, offering detailed experimental protocols and a quantitative analysis of their respective efficiencies. The presented methodologies are designed to assist researchers in selecting the most suitable approach for their specific laboratory capabilities and research objectives.
Unveiling the Synthetic Pathways
Two primary synthetic strategies have been devised and are detailed below. The first route employs a formylation reaction followed by a Grignar addition, while the second route explores a direct Friedel-Crafts benzylation.
Route 1: Formylation and Grignard Addition Pathway
This multi-step synthesis commences with the protection of 5-methoxyresorcinol, followed by formylation to introduce an aldehyde group. Subsequent reaction with a Grignard reagent installs the benzyl moiety, and a final deprotection and reduction sequence yields the target this compound.
Experimental Protocol:
-
Protection of 5-methoxyresorcinol: 5-Methoxyresorcinol is treated with two equivalents of benzyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone. The reaction mixture is heated to reflux to afford 1,3-dibenzyloxy-5-methoxybenzene.
-
Formylation (Gattermann Reaction): The protected resorcinol derivative is subjected to a Gattermann formylation. A mixture of zinc cyanide and anhydrous hydrogen chloride gas is used to generate the formylating agent in situ. The reaction is typically carried out in a non-polar solvent like anhydrous diethyl ether, with a Lewis acid catalyst such as aluminum chloride. This introduces a formyl group at the ortho position to one of the benzyloxy groups, yielding 2,4-dibenzyloxy-5-methoxybenzaldehyde.
-
Grignard Reaction: The synthesized aldehyde is then reacted with benzylmagnesium bromide, prepared from magnesium turnings and benzyl bromide in anhydrous diethyl ether. The Grignard reagent adds to the carbonyl group of the aldehyde, forming a secondary alcohol upon acidic workup.
-
Deprotection and Reduction: The resulting diarylmethanol is subjected to catalytic hydrogenation. Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, the benzyl protecting groups are cleaved, and the secondary alcohol is reduced to a methylene group in a single step to yield this compound.
Route 2: Direct Friedel-Crafts Benzylation
This approach aims for a more convergent synthesis by directly coupling a resorcinol derivative with a benzylating agent via a Friedel-Crafts reaction.
Experimental Protocol:
-
Preparation of 5-Methoxyresorcinol: This starting material can be synthesized from phloroglucinol by selective methylation.
-
Friedel-Crafts Benzylation: 5-Methoxyresorcinol is reacted with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride or ferric chloride. The reaction is typically performed in an inert solvent like dichloromethane or carbon disulfide at low temperatures to control regioselectivity. The benzyl group is expected to add at the position ortho to one hydroxyl group and para to the other, directly forming this compound.
Comparative Data
The following table summarizes the key quantitative data for the two synthetic routes, providing a basis for comparison.
| Parameter | Route 1: Formylation and Grignard Addition | Route 2: Direct Friedel-Crafts Benzylation |
| Number of Steps | 4 | 2 |
| Overall Yield | Moderate | Variable, potentially low |
| Reagents | Benzyl bromide, K₂CO₃, Zn(CN)₂, HCl, AlCl₃, Mg, Benzyl bromide, Pd/C, H₂ | Phloroglucinol, Methylating agent, Benzyl chloride, Lewis Acid |
| Key Challenges | Multi-step process, handling of toxic reagents (Zn(CN)₂, HCl) | Poor regioselectivity, potential for poly-alkylation |
| Purification | Multiple chromatographic separations required | Difficult separation of isomers and byproducts |
Visualizing the Synthetic Logic
The logical flow of each synthetic route is depicted in the following diagrams generated using the DOT language.
Caption: Logical workflow for the synthesis of this compound via Route 1.
Caption: Logical workflow for the synthesis of this compound via Route 2.
Conclusion
Both synthetic routes present viable pathways to this compound, each with its own set of advantages and disadvantages. Route 1, while longer, offers better control over the regiochemistry of the reactions, potentially leading to a purer final product. The use of protecting groups ensures that the formylation and Grignard reactions occur at the desired positions. However, the multi-step nature of this route may result in a lower overall yield and requires the handling of hazardous reagents.
Route 2 is significantly shorter and more atom-economical. However, the direct Friedel-Crafts benzylation of a highly activated aromatic ring like 5-methoxyresorcinol is prone to issues with regioselectivity and poly-alkylation, which can lead to a complex mixture of products and challenging purification.
The choice between these two routes will ultimately depend on the specific needs and resources of the research team. For applications requiring high purity and well-defined substitution patterns, the more controlled, albeit longer, Route 1 may be preferable. For exploratory studies where rapid access to the compound is desired and purification capabilities are robust, the more direct Route 2 could be a suitable option. Further optimization of reaction conditions for both routes could lead to improved yields and selectivity.
A Comparative Guide to the Cross-Validation of Analytical Techniques for 5-O-Methyldalbergiphenol Measurement
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 5-O-Methyldalbergiphenol, a neoflavonoid with potential pharmacological activities, is crucial for research, quality control, and drug development. The selection of an appropriate analytical technique is paramount to achieving reliable and reproducible results. This guide provides a comparative overview of common analytical methodologies for the measurement of this compound, supported by typical performance data for related phenolic compounds.
Comparison of Analytical Techniques
The choice of an analytical technique for the quantification of this compound depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are the most frequently employed methods for the analysis of isoflavonoids and other phenolic compounds.
| Parameter | HPLC-DAD | LC-MS/MS | GC-MS |
| Principle | Separation based on polarity, detection by UV-Vis absorbance. | Separation based on polarity, detection by mass-to-charge ratio of parent and fragment ions. | Separation based on volatility and polarity, detection by mass-to-charge ratio. |
| Sample Preparation | Extraction, filtration. | Extraction, filtration, potential solid-phase extraction (SPE). | Extraction, derivatization (silylation is common for phenolics), filtration.[1] |
| Selectivity | Moderate; co-eluting compounds with similar UV spectra can interfere. | High; highly selective due to precursor and product ion monitoring.[2] | High; good selectivity based on retention time and mass spectrum. |
| Sensitivity | Moderate; typically in the µg/mL to high ng/mL range.[3] | Very High; capable of detecting compounds in the low ng/mL to pg/mL range.[4][5] | High; sensitivity is often in the ng/mL range, but can be affected by derivatization efficiency. |
| **Linearity (Typical R²) ** | > 0.99[3] | > 0.99[6] | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | 0.01 - 10 ng/mL | 0.1 - 5 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL | 0.03 - 30 ng/mL | 0.3 - 15 ng/mL |
| Accuracy (Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 10% | < 15% |
| Throughput | High | High | Moderate (derivatization can be time-consuming). |
| Cost | Low to Moderate | High | Moderate |
| Primary Application | Routine quantification in less complex matrices, quality control. | Quantification in complex matrices (e.g., biological fluids, complex extracts), metabolomics.[4] | Analysis of volatile and semi-volatile compounds; often used for profiling of phenolics after derivatization.[7][8] |
Note: The quantitative values in this table are representative for phenolic compounds and may vary for this compound depending on the specific method and matrix.
Experimental Protocols
Detailed methodologies are critical for the successful implementation and validation of any analytical technique. Below are generalized protocols for the analysis of this compound using HPLC-DAD, LC-MS/MS, and GC-MS.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method is well-suited for the routine quantification of this compound in samples such as plant extracts where the concentration is relatively high and the matrix is not overly complex.
Sample Preparation:
-
Weigh a known amount of the homogenized sample (e.g., dried plant material).
-
Perform a solid-liquid extraction using a suitable solvent such as methanol or ethanol, often with sonication or maceration.[9]
-
Filter the extract through a 0.45 µm syringe filter prior to injection.
HPLC-DAD Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: Diode array detector monitoring at the maximum absorbance wavelength of this compound (to be determined by UV scan).
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound in the mobile phase and inject them to construct a calibration curve.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Perform spike and recovery experiments at different concentration levels.
-
Precision: Analyze replicate samples on the same day (intra-day) and on different days (inter-day).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices or when low concentrations of this compound are expected.[2][4]
Sample Preparation:
-
Follow the same extraction procedure as for HPLC-DAD.
-
For complex matrices like biological fluids, a solid-phase extraction (SPE) clean-up step may be necessary to remove interfering substances.
LC-MS/MS Conditions:
-
LC System: A UHPLC or HPLC system.
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: Similar to HPLC-DAD, using MS-grade solvents.
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, to be optimized for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-product ion transitions for this compound.
Validation Parameters:
-
Validation parameters are similar to HPLC-DAD but with a focus on matrix effects, which can be significant in LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of a wide range of compounds. For non-volatile compounds like this compound, a derivatization step is required to increase volatility.[1]
Sample Preparation and Derivatization:
-
Perform a solid-liquid extraction as described for HPLC.
-
Evaporate the solvent to dryness.
-
Re-dissolve the residue in a suitable solvent and add a derivatizing agent (e.g., BSTFA with 1% TMCS for silylation).
-
Heat the mixture to complete the derivatization reaction.
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Oven Temperature Program: A temperature gradient to separate the analytes.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Validation Parameters:
-
Validation parameters are similar to the other techniques, with additional consideration for the efficiency and reproducibility of the derivatization step.
Visualizations
Experimental Workflow for Analysis of this compound
Caption: General experimental workflow for the analysis of this compound.
Conclusion
The selection of an analytical technique for the measurement of this compound should be guided by the specific requirements of the study. HPLC-DAD provides a cost-effective and robust method for routine analysis in less complex samples. For high sensitivity and selectivity, especially in complex biological matrices, LC-MS/MS is the preferred method. GC-MS, although requiring a derivatization step, offers an alternative for the comprehensive profiling of phenolic compounds. Rigorous method validation is essential for all techniques to ensure the accuracy and reliability of the obtained results.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Pharmacologically Important Polyphenolic Secondary Metabolites in Plant-based Food Samples Using HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GC-MS determination of isoflavonoids in seven red Cuban propolis samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phytocompounds and Regulation of Flavonoids in In Vitro-Grown Safflower Plant Tissue by Abiotic Elicitor CdCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. japsonline.com [japsonline.com]
Efficacy of 5-O-Methyldalbergiphenol in Animal Models of Oxidative Stress: A Comparative Guide
A comprehensive review of the available scientific literature reveals a significant gap in the in vivo evaluation of 5-O-Methyldalbergiphenol's efficacy in animal models of oxidative stress. To date, no studies have been published that specifically investigate the effects of this compound in living organisms under conditions of oxidative stress.
While research exists on the antioxidant properties of extracts from the Dalbergia genus, which are known to contain various phenolic compounds including dalbergiphenols, specific data on this compound remains elusive. This guide, therefore, cannot directly compare its in vivo performance with other alternatives due to the absence of primary experimental data.
However, to provide a framework for future research and to address the audience of researchers, scientists, and drug development professionals, this document will outline the standard methodologies, potential signaling pathways, and a template for data presentation that would be essential for evaluating the efficacy of this compound in animal models of oxidative stress.
Hypothetical Comparative Data on Antioxidant Efficacy
Should data become available, a structured comparison with a standard antioxidant, such as N-acetylcysteine (NAC), would be crucial. The following table illustrates how such a comparison could be presented:
| Parameter | Animal Model | Control (Vehicle) | Oxidative Stress Inducer | This compound | N-acetylcysteine (NAC) |
| Biochemical Markers | |||||
| Malondialdehyde (MDA) (nmol/mg protein) | CCl4-induced liver injury in rats | 1.2 ± 0.2 | 4.8 ± 0.5 | Data not available | 2.1 ± 0.3 |
| Superoxide Dismutase (SOD) (U/mg protein) | D-galactose-induced aging in mice | 55.3 ± 4.1 | 28.7 ± 3.2 | Data not available | 49.8 ± 3.9 |
| Catalase (CAT) (U/mg protein) | D-galactose-induced aging in mice | 32.1 ± 2.9 | 15.4 ± 2.1 | Data not available | 28.5 ± 2.5 |
| Glutathione Peroxidase (GPx) (U/mg protein) | CCl4-induced liver injury in rats | 89.6 ± 7.3 | 45.2 ± 5.8 | Data not available | 78.1 ± 6.5 |
| Inflammatory Cytokines | |||||
| TNF-α (pg/mL) | Lipopolysaccharide (LPS)-induced inflammation in mice | 25.1 ± 3.5 | 250.6 ± 20.1 | Data not available | 98.4 ± 10.2 |
| IL-6 (pg/mL) | Lipopolysaccharide (LPS)-induced inflammation in mice | 15.8 ± 2.1 | 180.3 ± 15.7 | Data not available | 65.7 ± 8.3 |
Experimental Protocols for Future In Vivo Studies
To assess the efficacy of this compound, standardized and well-documented experimental protocols are necessary. Below are examples of methodologies that could be employed.
Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity Model
This model is widely used to screen for hepatoprotective and antioxidant activity.
-
Animals: Male Wistar rats (180-220 g) are used.
-
Induction of Oxidative Stress: A single intraperitoneal injection of CCl4 (1 mL/kg body weight), diluted in olive oil (1:1), is administered.
-
Treatment: this compound would be administered orally at various doses (e.g., 10, 25, 50 mg/kg) for a period of 7 days prior to CCl4 administration. A positive control group would receive a standard antioxidant like N-acetylcysteine.
-
Sample Collection: 24 hours after CCl4 injection, animals are euthanized, and blood and liver tissues are collected.
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST) and tissue levels of oxidative stress markers (MDA, SOD, CAT, GPx) are measured.
D-galactose-Induced Aging Model
Chronic administration of D-galactose induces changes that mimic natural aging, including increased oxidative stress.
-
Animals: Male C57BL/6 mice (8 weeks old) are used.
-
Induction of Oxidative Stress: D-galactose is administered subcutaneously daily at a dose of 100 mg/kg for 8 weeks.
-
Treatment: this compound would be co-administered orally at various doses throughout the 8-week period.
-
Behavioral and Biochemical Analysis: At the end of the treatment period, cognitive function can be assessed using behavioral tests (e.g., Morris water maze). Brain tissue is then collected for the analysis of oxidative stress markers.
Potential Signaling Pathways
The antioxidant effects of phenolic compounds are often mediated through the activation of specific signaling pathways that enhance the endogenous antioxidant defense system. The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a primary candidate.
Caption: Hypothetical activation of the Nrf2-ARE pathway by this compound.
Experimental Workflow for In Vivo Antioxidant Screening
A typical workflow for assessing the in vivo antioxidant potential of a novel compound is depicted below.
Caption: Standard workflow for in vivo evaluation of antioxidant compounds.
Unveiling the Structure-Activity Secrets of 5-O-Methyldalbergiphenol and its Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 5-O-Methyldalbergiphenol and its derivatives, focusing on their antioxidant, tyrosinase inhibitory, and anti-inflammatory properties. The information is presented to facilitate the rational design of novel therapeutic agents.
This compound, a naturally occurring neoflavonoid, has garnered significant interest for its diverse pharmacological activities. Neoflavonoids, characteristic components of the Dalbergia genus, have been shown to possess a range of biological effects, including anti-osteoporosis, anti-inflammatory, antitumor, and antioxidant properties[1]. By systematically modifying the structure of this compound, researchers can elucidate the key chemical features responsible for its bioactivity, paving the way for the development of more potent and selective drug candidates.
Comparative Analysis of Biological Activities
To understand the structure-activity relationships, a comparative analysis of the biological activities of this compound and its hypothetical derivatives is presented below. The data is synthesized from studies on related isoflavonoids and neoflavonoids found in Dalbergia species to infer potential SAR trends.
The antioxidant capacity of phenolic compounds is crucial in combating oxidative stress-related diseases. The following table summarizes the antioxidant activity of this compound and its derivatives, with a focus on how different substitutions on the aromatic rings influence their radical scavenging potential. The activity is often correlated with the number and position of hydroxyl groups[2].
Table 1: Antioxidant Activity of this compound Derivatives
| Compound | Structure | Key Structural Features | Antioxidant Activity (IC50, µM) - DPPH Assay |
| This compound (Parent) | R1=H, R2=OCH3, R3=OH, R4=H | 4'-Hydroxy, 5-Methoxy | Hypothetical Value: 25.0 |
| Derivative A | R1=OH, R2=OCH3, R3=OH, R4=H | Additional 3'-Hydroxy | Hypothetical Value: 15.0 |
| Derivative B | R1=H, R2=OCH3, R3=OCH3, R4=H | 4'-Methoxy | Hypothetical Value: 45.0 |
| Derivative C | R1=H, R2=OH, R3=OH, R4=H | 5-Hydroxy (Dalbergiphenol) | Hypothetical Value: 20.0 |
| Derivative D | R1=H, R2=OCH3, R3=OH, R4=OH | Additional 5'-Hydroxy | Hypothetical Value: 18.0 |
| Ascorbic Acid (Standard) | - | - | 30.0 |
Note: The IC50 values are hypothetical and for comparative purposes to illustrate potential SAR trends based on published data on related flavonoids.
Structure-Activity Relationship for Antioxidant Activity:
-
Hydroxyl Groups: The presence of free hydroxyl groups, particularly on the B-ring, is critical for antioxidant activity. As seen with Derivative A and D, additional hydroxyl groups at the 3' and 5' positions are predicted to enhance radical scavenging ability compared to the parent compound. This is consistent with studies on other flavonoids where a catechol (3',4'-dihydroxy) or pyrogallol (3',4',5'-trihydroxy) moiety significantly increases antioxidant potential[2].
-
Methoxylation: Conversion of a hydroxyl group to a methoxy group, as in Derivative B, is expected to decrease antioxidant activity. This is because the hydrogen-donating ability of the hydroxyl group is essential for neutralizing free radicals.
-
Position of Substituents: The position of the hydroxyl groups also plays a role. A free hydroxyl group at the 5-position (Derivative C) may contribute to the activity, though often less significantly than hydroxyl groups on the B-ring.
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. The inhibitory potential of this compound derivatives is explored in the following table. Studies on flavonoids from Dalbergia species have shown that these compounds can inhibit tyrosinase[3][4][5][6].
Table 2: Tyrosinase Inhibitory Activity of this compound Derivatives
| Compound | Structure | Key Structural Features | Tyrosinase Inhibitory Activity (IC50, µM) |
| This compound (Parent) | R1=H, R2=OCH3, R3=OH, R4=H | 4'-Hydroxy, 5-Methoxy | Hypothetical Value: 50.0 |
| Derivative E | R1=H, R2=OCH3, R3=OH, R4=Prenyl | 3'-Prenyl | Hypothetical Value: 35.0 |
| Derivative F | R1=H, R2=H, R3=OH, R4=H | Demethoxylated at C5 | Hypothetical Value: 45.0 |
| Derivative G | R1=OH, R2=OCH3, R3=OH, R4=H | 3',4'-Dihydroxy (Catechol) | Hypothetical Value: 20.0 |
| Kojic Acid (Standard) | - | - | 16.8[5] |
Note: The IC50 values are hypothetical and for comparative purposes to illustrate potential SAR trends based on published data on related flavonoids.
Structure-Activity Relationship for Tyrosinase Inhibitory Activity:
-
Hydroxylation Pattern: A catechol (3',4'-dihydroxy) structure on the B-ring (Derivative G) is a well-established feature for potent tyrosinase inhibition, as it can chelate the copper ions in the enzyme's active site.
-
Lipophilicity: The introduction of a lipophilic group, such as a prenyl group (Derivative E), can enhance inhibitory activity. This may be due to improved penetration into the enzyme's active site.
-
Methoxylation: The presence of a methoxy group at the 5-position appears to be beneficial for activity compared to the unsubstituted analog (Derivative F).
Chronic inflammation is implicated in a multitude of diseases. Neoflavonoids from Dalbergia have demonstrated anti-inflammatory potential[1]. The following table outlines the predicted anti-inflammatory effects of this compound derivatives, often assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound | Structure | Key Structural Features | Anti-inflammatory Activity (NO Inhibition IC50, µM) |
| This compound (Parent) | R1=H, R2=OCH3, R3=OH, R4=H | 4'-Hydroxy, 5-Methoxy | Hypothetical Value: 40.0 |
| Derivative H | R1=H, R2=OCH3, R3=OH, R4=OCH3 | Additional 3'-Methoxy | Hypothetical Value: 30.0 |
| Derivative I | R1=H, R2=OCH3, R3=O-Glycoside, R4=H | 4'-O-Glycoside | Hypothetical Value: >100 |
| Derivative J | R1=H, R2=OCH3, R3=OH, R4=H (Chalcone analog) | Open C-ring | Hypothetical Value: 25.0 |
| Dexamethasone (Standard) | - | - | 5.0 |
Note: The IC50 values are hypothetical and for comparative purposes to illustrate potential SAR trends based on published data on related flavonoids.
Structure-Activity Relationship for Anti-inflammatory Activity:
-
Hydroxyl and Methoxy Groups: The presence and position of both hydroxyl and methoxy groups can influence anti-inflammatory activity. Increased methoxylation (Derivative H) may enhance activity by modulating interactions with inflammatory signaling proteins.
-
Glycosylation: The addition of a sugar moiety (glycosylation), as in Derivative I, generally reduces the anti-inflammatory activity of flavonoids, likely due to steric hindrance and altered cell permeability.
-
Scaffold Variation: An open-chain chalcone-like structure (Derivative J) may exhibit enhanced anti-inflammatory activity compared to the closed-ring neoflavonoid scaffold.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative protocols for the key bioassays discussed.
Antioxidant Activity: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare stock solutions of the test compounds and a standard antioxidant (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of the test compounds or standard to the wells.
-
For the blank, add 100 µL of methanol.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.
-
Tyrosinase Inhibitory Assay
-
Preparation of Reagents:
-
Prepare a solution of mushroom tyrosinase (e.g., 100 units/mL) in phosphate buffer (pH 6.8).
-
Prepare a solution of L-DOPA (e.g., 0.714 mM) in phosphate buffer.
-
Prepare stock solutions of the test compounds and a standard inhibitor (e.g., kojic acid) in a suitable solvent like DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add 40 µL of the test compound solution at various concentrations.
-
Add 20 µL of the tyrosinase solution to each well.
-
Incubate the mixture at room temperature for 10 minutes.
-
Initiate the reaction by adding 140 µL of the L-DOPA solution.
-
-
Measurement:
-
Measure the absorbance at 475 nm at different time intervals (e.g., every minute for 10 minutes) using a microplate reader.
-
-
Calculation:
-
The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] x 100
-
The IC50 value is determined from the dose-response curve.
-
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
-
Cell Culture:
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds or a standard drug (e.g., dexamethasone) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours.
-
-
Measurement of Nitrite:
-
After incubation, collect the cell culture supernatant.
-
Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent system. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride and measuring the absorbance at 540 nm.
-
-
Calculation:
-
The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.
-
The IC50 value is determined from the dose-response curve. A concurrent cell viability assay (e.g., MTT) should be performed to ensure that the observed NO inhibition is not due to cytotoxicity.
-
Visualizing the Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway involved in inflammation and a general experimental workflow.
Caption: Hypothetical anti-inflammatory signaling pathway showing potential inhibition points for this compound derivatives.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. [Neoflavonoids and their pharmacological activities in Dalbergia genus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [A new isoflavone from Dalbergia odorifera and inhibitory activity of its tyrosinase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant, photoprotective and inhibitory activity of tyrosinase in extracts of Dalbergia ecastaphyllum - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Enzyme Inhibitory Activity of 5-O-Methyldalbergiphenol Against Known Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzyme inhibitory activity of compounds derived from the Dalbergia genus, with a focus on the potential of 5-O-Methyldalbergiphenol, against a panel of known enzyme inhibitors. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from extracts of Dalbergia ecastaphyllum as a proxy to benchmark its potential against established inhibitors of tyrosinase, xanthine oxidase, acetylcholinesterase, and butyrylcholinesterase. This comparison aims to provide a valuable resource for researchers interested in the therapeutic potential of natural compounds.
Comparative Analysis of Enzyme Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for extracts from Dalbergia ecastaphyllum and a selection of known inhibitors for each target enzyme. Lower IC50 values indicate greater potency.
Disclaimer: The inhibitory data for Dalbergia is based on hydroalcoholic extracts of Dalbergia ecastaphyllum leaves and may not be directly representative of the activity of pure this compound. Further studies on the isolated compound are required for a definitive comparison.
Tyrosinase Inhibitory Activity
| Inhibitor | IC50 (µM) | Source Organism/Type |
| Dalbergia ecastaphyllum extract | 124.62 µg/mL | Plant Extract[1] |
| Kojic Acid | 16.8 - 310 | Fungal Metabolite[2][3] |
| Arbutin | 417 | Plant-derived[4] |
| Glabridin | 3.5 | Plant-derived (Licorice)[3] |
| Resveratrol | - (weak inhibitor) | Plant-derived (Grapes) |
| 4-Hexylresorcinol | - | Synthetic |
Xanthine Oxidase Inhibitory Activity
No specific data for Dalbergia extracts against xanthine oxidase was identified in the literature search. The table below lists known inhibitors for comparative purposes.
| Inhibitor | IC50 (µM) | Type |
| Allopurinol | 4.2 - 8.7 | Purine analog[5] |
| Febuxostat | 0.0236 | Non-purine inhibitor |
| Quercetin | - | Flavonoid |
| Caffeic Acid | 39.21 | Phenolic Acid[6] |
| Esculetin | 28.4 | Coumarin derivative[6] |
Acetylcholinesterase (AChE) Inhibitory Activity
| Inhibitor | IC50 (µM) | Source/Type |
| Dalbergia ecastaphyllum extract | 81.85 - 252.9 µg/mL | Plant Extract[7] |
| Donepezil | 0.02 - 0.1 | Synthetic |
| Galantamine | 0.35 - 1.2 | Plant Alkaloid |
| Rivastigmine | 0.8 - 4.6 | Synthetic |
| Quercetin | 3.60 | Flavonoid[8] |
Butyrylcholinesterase (BChE) Inhibitory Activity
| Inhibitor | IC50 (µM) | Source/Type |
| Dalbergia ecastaphyllum extract | 169.30 - 706.26 µg/mL | Plant Extract[7] |
| Rivastigmine | 0.03 - 0.5 | Synthetic |
| Bambuterol | - | Synthetic |
| Ethopropazine | 0.21 | Synthetic |
| Boldine | 321 | Plant Alkaloid[9] |
Experimental Protocols
Detailed methodologies for the enzyme inhibition assays cited are provided below. These protocols are fundamental for reproducing and validating the presented data.
Tyrosinase Inhibition Assay
This assay is based on the measurement of dopachrome formation from the oxidation of L-DOPA by tyrosinase.
Materials:
-
Mushroom Tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
Phosphate Buffer (pH 6.8)
-
Test compound (e.g., Dalbergia extract) and known inhibitors
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and known inhibitors at various concentrations.
-
In a 96-well plate, add 20 µL of the test compound solution, 140 µL of phosphate buffer, and 20 µL of tyrosinase solution.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution.
-
Immediately measure the absorbance at 475 nm at regular intervals for a set period.
-
The percentage of tyrosinase inhibition is calculated as: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the reaction without an inhibitor and A_sample is the absorbance with the test compound.
-
The IC50 value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.
Xanthine Oxidase Inhibition Assay
This assay measures the inhibition of uric acid formation from the oxidation of xanthine by xanthine oxidase.
Materials:
-
Xanthine Oxidase from bovine milk
-
Xanthine
-
Phosphate Buffer (pH 7.5)
-
Test compound and known inhibitors
-
96-well UV microplate reader
Procedure:
-
Prepare solutions of the test compounds and known inhibitors at various concentrations.
-
In a 96-well UV plate, add 50 µL of the test compound solution, 100 µL of phosphate buffer, and 50 µL of xanthine oxidase solution.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 50 µL of xanthine solution.
-
Measure the absorbance at 295 nm at regular intervals.
-
The percentage of xanthine oxidase inhibition is calculated as: [(A_control - A_sample) / A_control] x 100.
-
The IC50 value is determined from the dose-response curve.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assays (Ellman's Method)
This colorimetric method measures the activity of cholinesterases by quantifying the formation of the yellow-colored 5-thio-2-nitrobenzoate anion.
Materials:
-
Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate Buffer (pH 8.0)
-
Test compound and known inhibitors
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds and known inhibitors at various concentrations.
-
In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 25 µL of the respective enzyme solution (AChE or BChE).
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI for AChE, BTCI for BChE).
-
Measure the absorbance at 412 nm at regular intervals.
-
The percentage of inhibition is calculated as: [(A_control - A_sample) / A_control] x 100.
-
The IC50 value is determined from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a generalized experimental workflow for enzyme inhibition assays.
Melanogenesis Signaling Pathway
Caption: Simplified signaling pathway of melanogenesis initiated by UVB radiation.
Purine Metabolism and Xanthine Oxidase
Caption: Role of Xanthine Oxidase in the final steps of purine metabolism.
Cholinergic Signaling Pathway
Caption: Overview of cholinergic signaling at the synapse.
General Experimental Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for in vitro enzyme inhibition assays.
References
- 1. Antioxidant, photoprotective and inhibitory activity of tyrosinase in extracts of Dalbergia ecastaphyllum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insights on the Inhibitory Power of Flavonoids on Tyrosinase Activity: A Survey from 2016 to 2021 [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | CAS:1499946-35-8 | 北京沃凯生物科技有限公司 [bjoka-vip.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibitory effects of phenolics on xanthine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dalbergia ecastaphyllum leaf extracts: in vitro inhibitory potential against enzymes related to metabolic syndrome, inflammation and neurodegenerative diseases [redalyc.org]
- 8. Cholinesterase targeting by polyphenols: A therapeutic approach for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Isoflavonoids: Evaluating 5-O-Methyldalbergiphenol in the Context of Genistein and Daidzein
This guide, therefore, provides a comparative overview based on the existing data for other relevant isoflavonoids, offering a framework for potential future research and highlighting the current limitations in the field. We will present available data for isoflavonoids from the Dalbergia genus where possible and draw comparisons with the extensively researched isoflavonoids, genistein and daidzein.
Antioxidant Activity: A Look at Related Compounds
While specific antioxidant data for 5-O-Methyldalbergiphenol is unavailable, studies on other isoflavonoids isolated from Dalbergia parviflora provide some insight into the potential antioxidant capacity of this class of compounds.
| Compound | Antioxidant Assay | IC50 / SC50 Value | Source Organism |
| Dalbergiphenol (General) | Not Specified | Not Specified | Dalbergia latifolia[1] |
| Various Isoflavonoids | Xanthine/Xanthine Oxidase | SC50: 0.25 - 6.4 µM | Dalbergia parviflora[2] |
| Genistein | DPPH Radical Scavenging | Not Specified (Potent) | Glycine max (Soybean) |
| Daidzein | DPPH Radical Scavenging | Not Specified | Glycine max (Soybean) |
Experimental Protocol: DPPH Radical Scavenging Assay (General)
The antioxidant activity of isoflavonoids is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. A typical protocol involves:
-
Preparation of DPPH solution: A stock solution of DPPH in methanol is prepared.
-
Reaction mixture: Different concentrations of the test compound (e.g., isoflavonoid) are added to the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.
DPPH Radical Scavenging Assay Workflow
Anti-Inflammatory Effects: Insights from Daidzein
Direct experimental data on the anti-inflammatory properties of this compound is lacking. However, studies on daidzein demonstrate the potential of isoflavonoids to modulate inflammatory pathways. For instance, daidzein has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, a key model for studying inflammation.
| Compound | Cell Line | Assay | IC50 Value |
| Daidzein | RAW 264.7 | Nitric Oxide Inhibition | Not specified, but significant inhibition observed |
| Genistein | RAW 264.7 | Nitric Oxide Inhibition | Not specified, but significant inhibition observed |
Experimental Protocol: Nitric Oxide Inhibition Assay (General)
The anti-inflammatory activity of isoflavonoids can be assessed by measuring their ability to inhibit nitric oxide (NO) production in macrophage cell lines, such as RAW 264.7, stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium.
-
Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration.
-
Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.
-
Griess Assay: After a further incubation period, the amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Measurement: The absorbance is measured at approximately 540 nm.
-
Calculation: The concentration of nitrite is determined from a standard curve, and the percentage of NO inhibition is calculated.
-
IC50 Determination: The IC50 value, representing the concentration of the compound that inhibits 50% of NO production, is calculated.
Simplified NF-κB Signaling Pathway in Inflammation
Anticancer Potential: A Glimpse from the Dalbergia Genus
While there is no specific data on the anticancer activity of this compound, other compounds isolated from the Dalbergia genus have demonstrated cytotoxic effects against various cancer cell lines. This suggests that compounds from this genus, including potentially this compound, warrant further investigation for their anticancer properties.
| Compound | Cell Line | Assay | IC50 Value | Source Organism |
| Isoflavan 3 | KB | Cytotoxicity | 0.53 µg/mL | Dalbergia parviflora[3] |
| Isoflavan 3 | NCI-H187 | Cytotoxicity | 2.04 µg/mL | Dalbergia parviflora[3] |
| Dalparvinene (6) | NCI-H187 | Cytotoxicity | 1.46 µg/mL | Dalbergia parviflora[3] |
| Genistein | MCF-7 (Breast Cancer) | Cytotoxicity | Varies | Glycine max (Soybean) |
| Daidzein | MCF-7 (Breast Cancer) | Cytotoxicity | Varies | Glycine max (Soybean) |
Experimental Protocol: MTT Assay for Cytotoxicity (General)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549) are seeded in a 96-well plate and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read at a specific wavelength (usually between 500 and 600 nm).
-
Calculation: Cell viability is calculated as a percentage of the control (untreated cells).
-
IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.
General Apoptotic Signaling Pathways
Conclusion and Future Directions
The lack of specific experimental data for this compound severely limits a direct and meaningful comparison with other well-characterized isoflavonoids. While the broader family of isoflavonoids from the Dalbergia genus shows promise in terms of antioxidant, anti-inflammatory, and anticancer activities, dedicated research is imperative to elucidate the specific biological profile of this compound.
Future studies should focus on:
-
Isolation and Purification: Obtaining sufficient quantities of pure this compound for comprehensive biological evaluation.
-
In Vitro Assays: Conducting a battery of standardized in vitro assays to determine its antioxidant (e.g., DPPH, ORAC), anti-inflammatory (e.g., NO inhibition, cytokine production), and anticancer (e.g., cytotoxicity against a panel of cancer cell lines) activities.
-
Mechanism of Action Studies: Investigating the underlying molecular mechanisms and signaling pathways affected by this compound.
-
Comparative Studies: Performing direct head-to-head comparisons with other isoflavonoids like genistein and daidzein under identical experimental conditions.
Such research will be crucial to unlock the potential therapeutic applications of this compound and to understand its place within the broader landscape of bioactive isoflavonoids.
References
Safety Operating Guide
Safe Disposal of 5-O-Methyldalbergiphenol: A Guide for Laboratory Professionals
The proper disposal of 5-O-Methyldalbergiphenol, a phenolic compound, is critical to ensure laboratory safety and environmental protection. Due to its chemical nature, it should be treated as hazardous waste. This guide provides detailed procedures for its safe handling and disposal, in line with general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Procedure
The disposal of this compound must comply with hazardous waste regulations set by agencies such as the Environmental Protection Agency (EPA)[4]. The following steps outline the correct disposal process:
-
Waste Determination : Based on its phenolic structure and the hazards of similar compounds, this compound should be classified as hazardous waste[5]. It should not be disposed of in regular trash or down the drain[4][6].
-
Container Selection and Labeling :
-
Collect this compound waste in a designated, compatible container. The container must be in good condition, leak-proof, and have a secure, screw-on cap[7][8]. To prevent accidental spills, always place the primary waste container in a secondary containment unit[7].
-
The container must be clearly labeled as "Hazardous Waste"[4][8]. The label must include the full chemical name ("this compound"), the quantity of waste, the date of waste generation, the place of origin (e.g., lab and room number), and the name and contact information of the principal investigator[4]. Chemical formulas or abbreviations are not acceptable[4][8].
-
-
Waste Accumulation and Storage :
-
Disposal of Contaminated Materials :
-
Solid Waste : Dispose of dry chemicals in their original manufacturer's container if possible, and affix a hazardous waste tag[7]. Lab materials contaminated with this compound, such as gloves and absorbent paper, should be double-bagged in clear plastic bags and managed as hazardous waste[7].
-
Sharps : Any sharps, such as pipette tips or broken glass contaminated with the compound, must be placed in a designated, puncture-resistant sharps container labeled for chemically contaminated sharps[7][10].
-
Empty Containers : Containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste[3][8]. After triple-rinsing, the container can be disposed of in the regular trash or reused for compatible waste[8].
-
-
Arranging for Pickup :
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Accumulation Time Limit | Must be collected within 90 days of the start date. | [7] |
| Maximum Accumulation Volume | Up to 55 gallons of a single hazardous waste stream. | [7] |
| Collection Time for >55 Gallons | Within 3 days of reaching this quantity. | [7] |
| pH for Drain Disposal (if authorized) | Between 5.5 and 10.5 for dilute, authorized aqueous solutions. | [6] |
Note: Drain disposal of this compound is not recommended without explicit written permission from EHS[4].
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. mtu.edu [mtu.edu]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. nipissingu.ca [nipissingu.ca]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 5-O-Methyldalbergiphenol
Disclaimer: No specific Safety Data Sheet (SDS) is currently available for 5-O-Methyldalbergiphenol. The following guidance is based on the established safety protocols for handling phenolic compounds, to which this compound belongs. Researchers must conduct a thorough, substance-specific risk assessment before commencing any work.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent safety protocols to mitigate risks associated with its handling. Phenolic compounds are known to be potentially corrosive and toxic, with a significant risk of rapid absorption through the skin, which can lead to severe systemic health effects, including damage to the central nervous system, liver, and kidneys.[1][2][3][4][5]
Personal Protective Equipment (PPE)
The appropriate selection and consistent use of Personal Protective Equipment (PPE) are paramount. The following table outlines the minimum recommended PPE for various laboratory operations involving this compound.
| Laboratory Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical splash goggles and a full-face shield are required.[1][2] | Double-layered chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[1][2] | A fully buttoned lab coat, supplemented with a chemical-resistant apron, is necessary.[1][2] | All handling of the solid compound must be performed within a certified chemical fume hood.[2] |
| Solution Preparation | Chemical splash goggles and a full-face shield are required.[1][2] | Double-layered chemical-resistant gloves are mandatory.[1][2] | A lab coat and a chemical-resistant apron are necessary.[1][2] | All solution preparations must be conducted in a certified chemical fume hood.[2] |
| Experimental Procedures | Chemical splash goggles are the minimum requirement; a face shield is recommended.[1][2] | Double-layered chemical-resistant gloves are mandatory.[1][2] | A fully buttoned lab coat is required. A chemical-resistant apron is recommended.[1][2] | All experimental work should be carried out inside a certified chemical fume hood.[2] |
| Waste Disposal | Chemical splash goggles should be worn. | Double-layered chemical-resistant gloves are mandatory.[1][2] | A fully buttoned lab coat is required.[2] | Not typically required if handling sealed, properly labeled waste containers. |
Operational Plan for Safe Handling and Disposal
A systematic, step-by-step approach is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Preparations
-
Engineering Controls: Confirm that the chemical fume hood is certified and functioning correctly. Ensure that a safety shower and an eyewash station are unobstructed and have been recently tested.[2]
-
PPE Inspection: Thoroughly inspect all PPE for defects, such as cracks in goggles or tears in gloves, before use.
-
Material Gathering: Assemble all necessary equipment and reagents before introducing this compound into the work area to minimize traffic and potential for exposure.
Handling Procedures
-
Work Area: All manipulations of this compound, including weighing and solution preparation, must occur within a certified chemical fume hood.[2]
-
Exposure Prevention: Prohibit eating, drinking, and smoking in the laboratory.[6][7] Actively avoid inhalation of dust and vapors.[7]
-
Skin Contact Avoidance: Always wear the prescribed gloves and lab coat. If gloves become contaminated, remove and replace them immediately.[1][2]
-
Heating: Any heating of phenolic compounds must be conducted with extreme caution, inside a chemical fume hood, to prevent the generation of hazardous vapors.[2]
Storage Requirements
-
Store this compound in a cool, dry, well-ventilated area, segregated from incompatible substances like strong oxidizing agents.[2]
-
Ensure that containers are tightly sealed and stored at or below eye level to prevent accidental spillage.[2]
Emergency Response
-
Spills: For minor spills within a fume hood, use an inert absorbent material to contain the substance, then place it in a sealed, labeled container for hazardous waste disposal. For larger spills, evacuate the area and alert the institutional emergency response team.
-
Skin Exposure: In the event of skin contact, immediately flush the affected area with a large volume of water for at least 15 minutes while removing any contaminated clothing. Seek prompt medical attention.[1]
-
Eye Exposure: If the compound comes into contact with the eyes, flush immediately with water for a minimum of 15 minutes, ensuring eyelids are held open. Seek immediate medical assistance.
Decontamination and Disposal
-
Workspace Decontamination: Thoroughly decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
-
Waste Management: All materials contaminated with this compound, including disposable PPE and absorbent materials, must be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.[1] Ensure all waste containers are sealed and clearly labeled.
Visualized Safety and Workflow Diagrams
To further clarify the necessary safety precautions and handling procedures, the following diagrams illustrate the hierarchy of controls for minimizing chemical exposure and a standard workflow for safely handling this compound.
Caption: Hierarchy of controls for managing chemical hazards.
References
- 1. ehs.princeton.edu [ehs.princeton.edu]
- 2. ehs.yale.edu [ehs.yale.edu]
- 3. Phenol | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 4. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. chemos.de [chemos.de]
- 7. metallographic.com [metallographic.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
